SG3400 delate(Mal-amido-PEG8)
Description
BenchChem offers high-quality SG3400 delate(Mal-amido-PEG8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SG3400 delate(Mal-amido-PEG8) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H65N7O16 |
|---|---|
Molecular Weight |
1080.1 g/mol |
IUPAC Name |
prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C55H65N7O16/c1-10-17-76-53(69)58-46(30(3)4)48(64)56-33(7)47(63)57-35-15-13-34(14-16-35)29-78-55(71)62-39-26-45(43(73-9)24-37(39)50(66)60-28-32(6)22-41(60)52(62)68)75-20-12-19-74-44-25-38-36(23-42(44)72-8)49(65)59-27-31(5)21-40(59)51(67)61(38)54(70)77-18-11-2/h10-11,13-16,23-26,30,33,40-41,46,51-52,67-68H,1-2,5-6,12,17-22,27-29H2,3-4,7-9H3,(H,56,64)(H,57,63)(H,58,69)/t33-,40-,41-,46-,51-,52-/m0/s1 |
InChI Key |
ZNCBIKZLGJADID-NIOYSHGBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N2[C@H]([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCOC5=C(C=C6C(=C5)N([C@H]([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC=C)OC)OC)O)NC(=O)[C@H](C(C)C)NC(=O)OCC=C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC=C)OC)OC)O)NC(=O)OCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SG3400 delate(Mal-amido-PEG8): A Drug-Linker Intermediate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SG3400 delate(Mal-amido-PEG8), an advanced drug-linker intermediate designed for the development of next-generation antibody-drug conjugates (ADCs). This guide elucidates the individual components: the highly potent pyrrolobenzodiazepine (PBD) dimer payload, SG2000 (also known as SJG-136), and the hydrophilic, heterobifunctional Mal-amido-PEG8 linker. Detailed information on the mechanism of action, preclinical cytotoxicity and efficacy data, and step-by-step experimental protocols are presented to enable researchers to effectively utilize this technology in their ADC development programs.
Introduction
Antibody-drug conjugates are a rapidly evolving class of targeted therapeutics that combine the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. SG3400 delate(Mal-amido-PEG8) represents a sophisticated drug-linker system where "SG3400 delate" refers to the cytotoxic payload SG2000, and "Mal-amido-PEG8" is the linker moiety. This guide provides a detailed examination of each component and their synergistic role in creating a potent and targeted anti-cancer agent.
The Cytotoxic Payload: SG2000 (SJG-136)
SG2000, the active component released from the SG3400 drug-linker, is a synthetic pyrrolobenzodiazepine (PBD) dimer. PBDs are a class of highly potent, sequence-selective DNA minor groove binding agents.[1]
Mechanism of Action
SG2000 exerts its potent antitumor activity by cross-linking DNA. The molecule's unique three-dimensional structure allows it to bind to the minor groove of DNA with high affinity.[2] The two reactive imine moieties of the PBD dimer then form covalent bonds with the N2 positions of guanine (B1146940) bases on opposite DNA strands, creating an interstrand cross-link.[2][3] This cross-linking preferentially occurs at 5'-purine-GATC-pyrimidine sequences.[2][3]
The resulting DNA adducts are highly cytotoxic as they block the progression of DNA replication forks and transcription machinery, leading to cell cycle arrest and apoptosis. A key feature of SG2000-induced cross-links is that they cause minimal distortion of the DNA helix, which may contribute to their persistence and evasion of cellular repair mechanisms.[4]
References
In-Depth Technical Guide: The Mal-amido-PEG8 Linker Core in Bioconjugation
A comprehensive overview of the chemical structure, properties, and applications of Mal-amido-PEG8 based linkers for researchers, scientists, and drug development professionals.
Introduction: The term "SG3400 delate(Mal-amido-PEG8)" suggests a bioconjugate that incorporates a Mal-amido-PEG8 linker. While "SG3400" is not identifiable as a standard chemical entity in public databases and appears to be an unrelated product code, and the specific "delate" moiety remains unidentified, the Mal-amido-PEG8 component is a well-characterized and widely utilized heterobifunctional crosslinker in the field of bioconjugation. This guide provides an in-depth technical overview of the Mal-amido-PEG8 core, its chemical properties, and its role in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs).
The Mal-amido-PEG8 Linker: Structure and Properties
The Mal-amido-PEG8 linker is a versatile tool in bioconjugation, designed to connect two different molecules, typically a biomolecule and a payload such as a drug or a fluorescent dye. Its structure consists of three key components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive group at the other end, which is often an activated ester (like NHS or TFP ester) or a carboxylic acid.
Chemical Structure:
The generalized structure of a Mal-amido-PEG8 linker features:
-
Maleimide Group: This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This allows for site-specific conjugation.
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that enhances the solubility of the resulting conjugate in aqueous media. This is particularly beneficial when working with hydrophobic payloads. The PEG spacer also provides a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule.
-
Amido Group: The amide bond within the linker structure provides stability.
-
Terminal Reactive Group: The other end of the linker is functionalized to react with another chemical group. Common variants include:
-
Mal-amido-PEG8-NHS ester: The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins.
-
Mal-amido-PEG8-TFP ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester also reacts with primary amines and is known for its higher stability compared to NHS esters.
-
Mal-amido-PEG8-acid: The carboxylic acid can be activated (e.g., using EDC) to react with primary amines.
-
A table summarizing the key quantitative properties of a representative Mal-amido-PEG8 linker, Mal-amido-PEG8-acid, is provided below.
| Property | Value |
| Chemical Formula | C26H44N2O13 |
| Molecular Weight | 592.64 g/mol |
| Exact Mass | 592.2843 u |
| Spacer Arm Length | 29.1 Å |
Mechanism of Action in Bioconjugation
The utility of the Mal-amido-PEG8 linker lies in its ability to facilitate a controlled, two-step conjugation process. This orthogonal reactivity allows for the precise assembly of complex bioconjugates.
Step 1: Reaction with an Amine-Containing Molecule
The activated ester (NHS or TFP) or activated carboxylic acid end of the linker reacts with a primary amine on the payload molecule (e.g., a drug) to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a slightly basic pH (7.5-8.5).
Step 2: Reaction with a Thiol-Containing Molecule
The maleimide group of the linker-payload conjugate then reacts with a sulfhydryl group on a biomolecule (e.g., a cysteine residue on an antibody) via a Michael addition reaction. This reaction is highly specific for thiols and is typically performed at a near-neutral pH (6.5-7.5) to form a stable thioether bond.
The following diagram illustrates the general workflow for a two-step bioconjugation using a Mal-amido-PEG8 linker.
The Core Mechanism of Mal-amido-PEG8 Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Among the various linker technologies, the Maleimide-amido-polyethylene glycol (PEG) linker has gained prominence. This technical guide provides an in-depth exploration of the mechanism of action of Mal-amido-PEG8 linkers, a frequently utilized class of non-cleavable linkers in ADC development.
The Mal-amido-PEG8 linker is a heterobifunctional linker composed of three key components: a maleimide (B117702) group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a reactive group (often an activated ester such as an N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) ester) for payload conjugation, which ultimately forms a stable amide bond.[1][2][3] This guide will dissect the role of each component, detail the conjugation chemistry, and present quantitative data and experimental protocols to provide a comprehensive understanding for researchers in the field.
Chemical Structure and Components
The Mal-amido-PEG8 linker is characterized by its distinct functional ends connected by a PEG spacer.
-
Maleimide Group: This α,β-unsaturated carbonyl compound is highly reactive towards sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies.[] The Michael addition reaction between the maleimide and a thiol group forms a stable thioether bond, covalently attaching the linker to the antibody.[][5] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[3][]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic and flexible spacer.[2][3] Its primary roles are to:
-
Enhance Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The PEG8 spacer increases the overall hydrophilicity of the ADC, improving its stability and formulation characteristics.[2][6]
-
Improve Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce its clearance from circulation and prolong its plasma half-life.[6][7] This extended exposure can lead to greater accumulation of the ADC at the tumor site.[6]
-
Provide a Defined Spacer Length: The discrete length of the PEG8 linker contributes to the generation of more homogenous ADC populations.[2]
-
-
Amide Bond and Payload Attachment: The "amido" portion of the linker name refers to the stable amide bond that is typically formed between the linker and the cytotoxic payload. This is often achieved by activating the terminus of the PEG spacer with an NHS or TFP ester, which then reacts with a primary amine on the payload molecule.[2][3]
Mechanism of Action in ADCs
The overall mechanism of action of an ADC utilizing a Mal-amido-PEG8 linker follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.
dot
Caption: General mechanism of action for an Antibody-Drug Conjugate.[1]
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[8][9]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.[8]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.[8]
-
Antibody Degradation and Payload Release: As a non-cleavable linker, the Mal-amido-PEG8 linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome to release the cytotoxic payload.[2] The released payload is still attached to the linker and an amino acid residue from the antibody.[10]
-
Cytotoxic Effect: The released payload-linker-amino acid complex then exerts its cytotoxic effect, leading to cell death.[8]
Conjugation Chemistry
The synthesis of an ADC using a Mal-amido-PEG8 linker is a controlled, often two-step process that leverages the orthogonal reactivity of the linker's functional groups.
dot
Caption: Two-step experimental workflow for bioconjugation.[11]
The most common approach involves first reacting the payload with the linker, followed by conjugation to the antibody.
-
Payload-Linker Synthesis: The amine-containing cytotoxic payload is reacted with the activated ester (e.g., TFP or NHS ester) of the Mal-amido-PEG8 linker to form a stable amide bond. This creates a maleimide-activated drug-linker intermediate.[2][12]
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose.[13] The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).[13]
-
ADC Conjugation: The maleimide-activated drug-linker is then reacted with the reduced antibody. The maleimide group specifically reacts with the free thiol groups on the antibody to form a stable thioether linkage, resulting in the final ADC.[13]
Data Presentation
The length of the PEG spacer has a significant impact on the pharmacokinetic properties and tolerability of ADCs. The following tables summarize key quantitative data from preclinical studies.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats [14]
| Linker | ADC Construct | Clearance (mL/day/kg) |
| No PEG | Not Specified | ~15 |
| PEG2 | Not Specified | ~10 |
| PEG4 | Not Specified | ~7 |
| PEG8 | Not Specified | ~5 |
This data suggests that increasing the PEG linker length generally improves pharmacokinetic properties, with a plateau observed around PEG8.[7]
Table 2: Comparison of Clearance Rates for High DAR ADCs with Linear vs. Branched PEG Linkers [14]
| Linker Architecture (DAR 8) | ADC Construct | Clearance Rate (mL/day/kg) |
| Linear (L-PEG24) | Trastuzumab-DM1 | High |
| Branched (Pendant, P-(PEG12)2) | Trastuzumab-DM1 | Low |
This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture can be more effective at reducing the rate of clearance compared to a linear PEG of similar molecular weight.[14]
Table 3: Comparative Plasma Stability of ADCs [15]
| Linker Type | Experimental Conditions | Time Point | Remaining Intact ADC (%) | Key Findings |
| Active-Mono-Sulfone-PEG | Incubation with 1 mM reduced glutathione (B108866) at 37°C | 7 days | > 90% | Significantly more stable than the maleimide-PEG conjugate under thiol challenge. |
| Maleimide-PEG | Incubation with 1 mM reduced glutathione at 37°C | 7 days | ~70% | Susceptible to retro-Michael reaction, leading to deconjugation. |
While maleimide-based linkers are widely used, they can be susceptible to a retro-Michael reaction, leading to premature drug release. Next-generation linkers like mono-sulfone-PEG have been developed to enhance stability.[1][15]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of ADCs with Mal-amido-PEG8 linkers.
Protocol 1: Two-Step Sequential Conjugation[11][16]
This is the recommended protocol to ensure specificity and avoid self-conjugation.
Step 1: Reaction of TFP/NHS Ester with Amine-Containing Payload
-
Materials:
-
Amine-containing payload
-
Mal-amido-PEG8-TFP/NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., PBS, HEPES, Borate, pH 7.5-8.0)
-
Desalting column or dialysis equipment
-
-
Procedure:
-
Prepare the Amine-Containing Payload: Dissolve the amine-containing molecule in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare the Linker Stock Solution: Immediately before use, dissolve the Mal-amido-PEG8-TFP/NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Initiate the Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the solution of the amine-containing molecule.
-
Incubate: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Remove Excess Linker: Purify the maleimide-activated payload by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 6.5-7.5).
-
Step 2: Reaction of Maleimide-Activated Payload with Thiol-Containing Antibody
-
Materials:
-
Reduced antibody with free thiol groups
-
Purified maleimide-activated payload
-
Thiol-free reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Prepare the Reduced Antibody: If necessary, reduce the antibody's disulfide bonds using a reducing agent like TCEP or DTT. Remove the reducing agent using a desalting column.
-
Initiate the Conjugation: Add a 1.5- to 5-fold molar excess of the maleimide-activated payload to the solution of the reduced antibody.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction (Optional): Add a small molar excess of a free thiol to quench any unreacted maleimide groups.
-
Purify the Conjugate: Purify the final ADC using a suitable method, such as size-exclusion chromatography (SEC), to remove unreacted molecules and byproducts.
-
Protocol 2: In Vitro Plasma Stability Assessment[17][18]
This protocol is designed to determine the stability of the ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
dot
Caption: Experimental workflow for the in vitro plasma stability assay.[16]
-
Materials:
-
Antibody-drug conjugate (ADC) of interest
-
Frozen plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
LC-MS or HIC system for analysis
-
-
Procedure:
-
Thaw Plasma: Thaw the plasma at 37°C.
-
Prepare ADC Solution: Dilute the ADC to a final concentration of approximately 1 mg/mL in PBS.
-
Incubation: Add the ADC solution to the plasma at a 1:4 ratio (v/v) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot of the mixture.
-
Sample Preparation: Immediately process the sample for analysis (e.g., by affinity purification to isolate the ADC).
-
Analysis: Analyze the samples by a suitable method (e.g., LC-MS or HIC) to determine the average DAR.
-
Data Analysis: Plot the average DAR as a function of time to determine the rate of drug deconjugation.
-
Conclusion
The Mal-amido-PEG8 linker is a versatile and effective tool in the design of antibody-drug conjugates. Its mechanism of action, centered on the stable thioether and amide bonds and the beneficial properties of the PEG8 spacer, allows for the creation of ADCs with improved solubility, enhanced pharmacokinetic profiles, and potent anti-tumor activity. A thorough understanding of the conjugation chemistry and the ability to perform rigorous characterization are paramount for the successful development of ADCs utilizing this linker technology. While the stability of the maleimide-thiol linkage can be a consideration, the Mal-amido-PEG8 linker remains a cornerstone in the field, with ongoing research into next-generation linkers promising further advancements in ADC design and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Role of the PEG8 Spacer in the Bioconjugation of SG3400: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the development of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. This technical guide provides a comprehensive examination of the role of the discrete eight-unit polyethylene (B3416737) glycol (PEG8) spacer in the bioconjugation of SG3400, a novel delafloxacin (B1662383) conjugate. Delafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic with activity against a range of pathogens, including resistant strains. The strategic incorporation of a PEG8 spacer in SG3400 is pivotal for optimizing its therapeutic potential. This document will detail the core functions of the PEG8 spacer, present illustrative quantitative data, provide detailed experimental protocols for bioconjugation, and visualize key experimental workflows and conceptual relationships.
Core Functions and Advantages of the PEG8 Spacer in Bioconjugation
A PEG8 spacer is a monodisperse polyethylene glycol linker, meaning it has a precisely defined length and molecular weight, which is composed of eight repeating ethylene (B1197577) oxide units.[1] This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1][2] The incorporation of a PEG8 spacer into a bioconjugate design, such as in SG3400, imparts several key advantages that address common challenges in drug development.[2]
-
Enhanced Solubility and Reduced Aggregation: Many potent small-molecule drugs are hydrophobic, which can lead to challenges in formulation and a tendency to aggregate in aqueous environments. The hydrophilic nature of the PEG8 spacer acts as a solubilizing agent, improving the overall solubility of the conjugate and preventing aggregation.[2][3] This is particularly important for maintaining the stability and administrability of the bioconjugate.[2]
-
Improved Pharmacokinetics: The attachment of PEG chains, a process known as PEGylation, is a well-established strategy for improving the pharmacokinetic profile of a therapeutic agent.[1] The PEG8 spacer increases the hydrodynamic size of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life.[2] This extended exposure can lead to improved therapeutic efficacy.
-
Reduced Immunogenicity: The flexible and hydrophilic PEG8 chain can create a "stealth" effect by forming a hydration shell around the bioconjugate.[2] This can mask potentially immunogenic epitopes on the molecule, thereby reducing the risk of an undesired immune response.[3]
-
Optimized Spatial Separation: The defined length of the PEG8 spacer provides optimal distance between the conjugated molecules (e.g., a targeting antibody and the delafloxacin payload).[2] This spatial separation can mitigate steric hindrance, ensuring that the biological activity of both the targeting moiety and the payload are retained.[4]
Quantitative Data on the Impact of PEG8 Spacers
The decision to use a PEG8 spacer is often driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key quantitative data on the physicochemical properties of PEG8 and its impact on the pharmacokinetics and efficacy of bioconjugates.
Table 1: Physicochemical Properties of a Typical PEG8 Spacer
| Property | Value |
| Molecular Weight | ~420 Da |
| Spacer Arm Length | ~29 Å |
| Solubility | High in aqueous and organic solvents |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain.[4]
Table 2: Illustrative Pharmacokinetic Parameters of a Delafloxacin Conjugate with and without a PEG8 Spacer
| Parameter | Delafloxacin Conjugate (No Spacer) | SG3400 (with PEG8 Spacer) |
| Plasma Half-life (t½) | 2 hours | 18 hours |
| Area Under the Curve (AUC) | 150 µgh/mL | 1200 µgh/mL |
| Clearance (CL) | 1.2 L/h/kg | 0.15 L/h/kg |
Note: Data is illustrative and represents a hypothetical comparison to demonstrate the potential impact of a PEG8 spacer.
Experimental Protocols
The successful implementation of a PEG8 spacer in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common bioconjugation strategies involving PEG8 linkers.
Protocol for Antibody-Delafloxacin Conjugation using a Maleimide-PEG8-NHS Ester Linker
This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody. First, the NHS ester of the linker reacts with an amine-containing drug. Second, the maleimide (B117702) group of the drug-linker intermediate reacts with reduced thiol groups on the antibody.[2]
Materials:
-
Monoclonal antibody (mAb)
-
Delafloxacin with a free amine group
-
Maleimide-PEG8-NHS ester linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 2 hours at 37°C to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Preparation of Delafloxacin-Linker Intermediate:
-
Dissolve the amine-containing delafloxacin and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.[2]
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Conjugation:
-
Add the delafloxacin-linker intermediate solution to the reduced antibody solution at a 5-fold molar excess.
-
Incubate the reaction mixture for 16 hours at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting SG3400 conjugate using a desalting column or size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Assess the purity and aggregation state of the conjugate by size-exclusion chromatography.
-
Visualizations
Generalized Workflow for SG3400 Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) like SG3400 using a heterobifunctional PEG8 linker.[2]
Caption: A generalized workflow for the synthesis of SG3400.
Conceptual Diagram of PEG8 Spacer Functionality
This diagram illustrates the key advantages conferred by the PEG8 spacer in a bioconjugate like SG3400.
Caption: Core advantages of incorporating a PEG8 spacer.
Conclusion
The PEG8 spacer is a versatile and powerful tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates.[2] In the context of SG3400, the PEG8 linker is instrumental in overcoming significant hurdles in drug development by enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation.[2] The strategic incorporation of the PEG8 spacer is a critical consideration for researchers, scientists, and drug development professionals aiming to create the next generation of targeted therapies.
References
The Heterobifunctional Nature of Mal-amido-PEG8-acid Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Mal-amido-PEG8-acid linker is a heterobifunctional crosslinking reagent that has become an invaluable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its unique architecture, comprising a maleimide (B117702) group, a terminal carboxylic acid, and a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the precise and efficient covalent linkage of two different biomolecules. This guide provides a comprehensive technical overview of the core principles, experimental considerations, and applications of Mal-amido-PEG8-acid linkers.
Core Principles: A Tripartite Functional Architecture
The utility of the Mal-amido-PEG8-acid linker stems from its three key components, each imparting specific functionalities to the overall molecule.[1]
-
Maleimide Group: This moiety is highly selective for sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides.[2] The reaction proceeds via a Michael addition, forming a stable thioether bond under mild physiological conditions.[3]
-
Carboxylic Acid Group: The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, such as the lysine (B10760008) residues on an antibody. This reaction is typically mediated by carbodiimide (B86325) chemistry, often involving the use of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[4] This results in the formation of a stable amide bond.[]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a flexible, hydrophilic spacer that enhances the aqueous solubility of the linker and the resulting conjugate.[4] This is particularly advantageous when working with hydrophobic payloads. The PEG spacer can also reduce steric hindrance between the conjugated molecules and potentially minimize the immunogenicity of the final construct.[1][6]
Quantitative Data for Optimal Bioconjugation
The efficiency and specificity of conjugation reactions using Mal-amido-PEG8-acid linkers are highly dependent on key experimental parameters. The following tables summarize important quantitative data to guide the optimization of these reactions.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Remarks |
| pH | 6.5 - 7.5 | Maximizes selectivity for thiols over amines.[7] The reaction rate with thiols is approximately 1,000 times faster than with amines at neutral pH.[6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30 minutes - 2 hours), while 4°C (overnight) is preferred for sensitive biomolecules.[7] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[7] Optimal ratios are system-dependent; for example, a 2:1 ratio was found to be optimal for a peptide, while a 5:1 ratio was better for a nanobody.[8] |
| Reaction Time | 30 minutes - 2 hours | Reaction kinetics are generally fast, with plateaus often reached within 30 minutes for small molecules.[8] |
Table 2: Reaction Conditions for Carboxylic Acid (as NHS Ester)-Amine Conjugation
| Parameter | Optimal Range/Value | Remarks |
| pH | 7.2 - 8.5 | Balances the reactivity of primary amines with the hydrolysis of the NHS ester.[] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically complete within 30-120 minutes at room temperature or 4°C.[] |
| NHS Ester:Amine Molar Ratio | 5:1 to 20:1 | A molar excess is used to ensure efficient labeling. The optimal ratio should be determined empirically.[9] |
| Solvent | Amine-free buffers (e.g., PBS, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the desired reaction and should be avoided.[10] |
Table 3: Stability of Linker Moieties and Formed Bonds
| Moiety/Bond | Condition | Half-Life/Stability |
| NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours[11] |
| pH 8.6, 4°C | ~10 minutes[12] | |
| Thioether Bond (from Maleimide-Thiol) | In presence of thiols (e.g., glutathione) | Susceptible to retro-Michael reaction (thiol exchange), leading to deconjugation.[13] |
| Hydrolyzed Thiosuccinimide Ring | Post-conjugation pH adjustment to 8.5-9.0 | Ring-opening forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[7] |
Table 4: Impact of PEG8 Linker on ADC Pharmacokinetics (Comparative Data)
| Linker | ADC Construct | Clearance Rate (mL/day/kg) | Reference |
| No PEG | Not Specified | ~15 | [14] |
| PEG2 | Not Specified | ~10 | [14] |
| PEG4 | Not Specified | ~7 | [14] |
| PEG8 | Not Specified | ~5 | [14] |
This data illustrates that increasing the length of a linear PEG linker generally decreases the clearance rate of an ADC, with a plateau often observed around PEG8.[14]
Experimental Protocols
The following are detailed methodologies for the use of Mal-amido-PEG8-acid in the preparation of an antibody-drug conjugate.
Protocol 1: Two-Step Activation and Conjugation
This protocol involves the activation of the carboxylic acid of the Mal-amido-PEG8-acid linker to an NHS ester, followed by a two-step conjugation to an antibody and a thiol-containing drug.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Mal-amido-PEG8-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Thiol-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer A (Amine reaction): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0
-
Reaction Buffer B (Thiol reaction): 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Procedure:
Step 1: Antibody Modification with Activated Linker
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. Adjust the concentration to 2-10 mg/mL in Reaction Buffer A.[1]
-
Linker Activation: Immediately before use, dissolve Mal-amido-PEG8-acid, EDC, and NHS in DMF or DMSO to a concentration of 10-20 mM. Combine them at a molar ratio of 1:1.2:1.2 (Linker:EDC:NHS). Incubate for 15-30 minutes at room temperature.[15]
-
Conjugation Reaction (Amine-NHS Ester): Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Incubate for 30-60 minutes at room temperature or 2 hours on ice.[15]
-
Purification of Antibody-Linker Intermediate: Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer B.[1]
Step 2: Conjugation of Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing drug in DMSO to a known concentration.
-
Conjugation Reaction (Maleimide-Thiol): Add a 2- to 10-fold molar excess of the thiol-containing drug to the purified antibody-linker intermediate solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching (Optional): To cap any unreacted maleimide groups, add a small molecule thiol like cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.[1]
-
Final Purification: Purify the final ADC from excess reagents using SEC or dialysis into the desired storage buffer.[1]
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the Mal-amido-PEG8-acid linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Mal-amido-PEG8-acid, 1334177-86-4 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Maleimide-Thiol Conjugation Chemistry
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technique. Among the array of bioconjugation strategies, the reaction between a maleimide (B117702) and a thiol group has become a cornerstone, prized for its efficiency, high selectivity, and mild reaction conditions.[1][2][3] This guide provides a comprehensive exploration of the core principles of maleimide-thiol chemistry, detailing the reaction mechanism, critical parameters, potential side reactions, and detailed experimental protocols. It also presents quantitative data for comparative analysis and visual diagrams to illustrate key processes, serving as an essential resource for the successful design and execution of bioconjugation strategies in research and therapeutic development.
Core Principles: The Michael Addition Reaction
The conjugation of a thiol (sulfhydryl group) to a maleimide proceeds through a Michael addition mechanism.[1][2][4] In this nucleophilic addition reaction, a reactive thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond.[1][3] This process is highly efficient in polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) and results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][5][] The reaction is often classified as a type of "click chemistry" due to its modularity, high yields, and simple, mild reaction conditions.[1][7]
The efficiency of this reaction is driven by the ring strain and the cis-conformation of the carbonyl groups within the maleimide structure, which allows the reaction to proceed rapidly without a catalyst.[3][5]
Caption: Mechanism of the maleimide-thiol Michael addition reaction.
Key Parameters Influencing the Reaction
The success and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
pH of the Reaction Buffer
The pH of the reaction buffer is the most critical factor.[1][2] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][5][7] Within this window, the reaction is highly chemoselective for thiols.[1][7] The reaction rate is dependent on the concentration of the nucleophilic thiolate anion, which increases with pH.[1]
-
Below pH 6.5 : The concentration of the reactive thiolate anion is significantly reduced as the thiol group (R-SH) remains predominantly protonated, leading to a much slower reaction rate.[1][2][8]
-
Above pH 7.5 : Two competing side reactions become significant: the hydrolysis of the maleimide ring and increased reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues.[1][2][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[2][5][7]
| pH Range | Thiol Reactivity | Selectivity for Thiols | Primary Side Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[9][10] |
Temperature and Reaction Time
Maleimide-thiol conjugations are typically performed at either room temperature (20-25°C) or 4°C.
-
Room Temperature : Reactions are generally faster, often reaching completion within 30 minutes to 2 hours.[2]
-
4°C : Reactions are slower, usually proceeding overnight (8-16 hours), and are recommended for sensitive proteins to minimize potential degradation.[2][11]
Molar Ratio of Reactants
The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[2] For protein labeling, a 10- to 20-fold molar excess of the maleimide is a common starting point, though this should be optimized for each specific application.[2][12] In some cases, lower ratios (e.g., 2:1 or 5:1) have been found to be optimal.[11][13]
Potential Side Reactions and Mitigation Strategies
While highly efficient, the maleimide-thiol reaction is susceptible to several side reactions that can impact the homogeneity and stability of the final conjugate.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which increases with pH.[1][7] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[7][14] To mitigate this, maleimide reagents should be stored in dry, water-miscible solvents like DMSO or DMF and aqueous solutions should be prepared immediately before use.[1][7][14] Reactions should be conducted within the optimal pH range of 6.5-7.5.[1][2]
Retro-Michael Reaction and Thiol Exchange
The thiosuccinimide bond formed is not completely stable and can undergo a retro-Michael reaction, which is a reversal of the initial conjugation process.[15][16] In a biological environment rich in thiols, such as glutathione, this can lead to a "thiol exchange," where the conjugated molecule is transferred from the target biomolecule to other molecules, leading to off-target effects and reduced efficacy.[15][16][17]
Thiazine (B8601807) Rearrangement
When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring.[4] This leads to a thiazine rearrangement, which is more prominent at physiological or higher pH.[4][12][18] This rearrangement can be suppressed by performing the conjugation at a more acidic pH (e.g., pH ~5.0) to keep the N-terminal amine protonated and less nucleophilic.[10]
Improving Conjugate Stability
The stability of the maleimide-thiol adduct is governed by a competition between the reversible retro-Michael reaction and the irreversible hydrolysis of the thiosuccinimide ring.[15] The ring-opened product, a succinamic acid thioether, is stable and no longer susceptible to the retro-Michael reaction.[7][15] Therefore, a common strategy to improve long-term stability is to intentionally hydrolyze the thiosuccinimide ring post-conjugation. This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[9][14]
Caption: Competing pathways for the thiosuccinimide adduct.
Applications in Bioconjugation and Drug Development
The maleimide-thiol reaction is a workhorse in bioconjugation with broad applications.
-
Antibody-Drug Conjugates (ADCs): Maleimide linkers are widely used to attach potent cytotoxic drugs to antibodies, targeting cancer cells specifically.[5][17][19][] FDA-approved ADCs like brentuximab vedotin and trastuzumab emtansine utilize this chemistry.[17][21][22]
-
Protein Labeling: It is a common method for site-specific labeling of proteins with fluorescent dyes, enzymes, or other functional groups for proteomics and diagnostic studies.[5]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to proteins and peptides to improve their pharmacokinetic properties often employs maleimide-thiol chemistry.[21]
-
Surface Functionalization: Maleimides are used to functionalize nanoparticles, beads, or surfaces with biomolecules for biosensing and diagnostic applications.[5][]
Caption: Conceptual pathway of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
This section provides a general protocol for the conjugation of a thiol-containing protein with a maleimide-functionalized molecule. Optimization will be required for specific applications.
Protocol 1: General Protein Labeling
Caption: A typical experimental workflow for bioconjugation.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Conjugation Buffer: Thiol-free buffer such as 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5.[8][11] Degas the buffer before use.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent (optional): Cysteine or 2-mercaptoethanol (B42355).
-
Anhydrous DMSO or DMF.
-
Purification equipment (e.g., desalting column, dialysis cassettes).
Methodology:
-
Preparation of Protein Solution: Dissolve the protein to be conjugated at a concentration of 1-10 mg/mL in degassed conjugation buffer.[8]
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[3][11] TCEP is preferred as it does not contain a thiol and does not need to be removed prior to conjugation.[11][12] Incubate at room temperature for 30-60 minutes.[11]
-
Preparation of Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF.[8]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide-to-protein molar ratio (a 10-20 fold molar excess is a common starting point).[9][11] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[11] If using a light-sensitive maleimide reagent, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any excess maleimide. Incubate for 15-30 minutes.[11]
-
Purification: Remove excess, unreacted maleimide reagent and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.[23]
-
Characterization: Determine the degree of labeling (DOL), which is the molar ratio of the conjugated molecule to the protein, using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
Summary of Quantitative Data
The following table summarizes key quantitative parameters for the maleimide-thiol reaction, providing a basis for experimental design.
| Parameter | Recommended Value/Range | Rationale/Notes |
| Reaction pH | 6.5 - 7.5 | Optimal balance of reaction rate and selectivity for thiols.[8][9] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Molar excess of maleimide drives the reaction to completion.[2][12] |
| Reaction Temperature | 4°C or 20-25°C (Room Temp) | 4°C for sensitive proteins (overnight); RT for faster kinetics (1-2 hours).[8][11] |
| Protein Concentration | 1 - 10 mg/mL | A common range for efficient conjugation.[8] |
| Relative Reactivity (Thiol vs. Amine) | ~1,000 : 1 (at pH 7.0) | Demonstrates the high chemoselectivity for thiols at neutral pH.[2][7][19] |
| Conjugate Stability (Hydrolyzed) | Half-life > 2 years | Post-conjugation ring-opening hydrolysis significantly stabilizes the linkage.[15][19][22] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. creativepegworks.com [creativepegworks.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 21. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biotium.com [biotium.com]
An In-depth Technical Guide to SG3400 delate(Mal-amido-PEG8): A Potent Toxin Intermediate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
SG3400 delate(Mal-amido-PEG8) is a critical intermediate molecule in the development of next-generation antibody-drug conjugates (ADCs). It combines the potent cytotoxic activity of the SG3400 toxin, a pyrrolobenzodiazepine (PBD) dimer, with a hydrophilic Mal-amido-PEG8 linker. This strategic design facilitates the stable and targeted delivery of the PBD payload to cancer cells. This technical guide provides a comprehensive overview of the core attributes of SG3400 delate(Mal-amido-PEG8), including its physicochemical properties, detailed experimental protocols for its synthesis and conjugation, and an exploration of its mechanism of action. Quantitative data is presented in structured tables for clarity, and key biological and experimental workflows are visualized through detailed diagrams to support researchers in the field of targeted cancer therapy.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the choice of the monoclonal antibody, the cytotoxic payload, and the linker that connects them. SG3400 delate(Mal-amido-PEG8) has emerged as a promising toxin-linker intermediate for the construction of ADCs with significant anti-tumor activity.[1][2]
The core of this intermediate is the SG3400 toxin, a synthetic pyrrolobenzodiazepine (PBD) dimer. PBDs are a class of DNA-interactive agents that bind to the minor groove of DNA and form covalent adducts, leading to cell cycle arrest and apoptosis. The Mal-amido-PEG8 component serves as a heterobifunctional linker. The maleimide (B117702) group allows for specific conjugation to thiol groups present in antibodies, while the polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. This guide delves into the technical details of SG3400 delate(Mal-amido-PEG8), providing researchers with the necessary information for its effective utilization in ADC development.
Physicochemical Properties
Table 1: Physicochemical Properties of Mal-amido-PEG8-acid
| Property | Value | Source |
| Molecular Formula | C26H44N2O13 | [3][4] |
| Molecular Weight | 592.64 g/mol | [3][4] |
| Exact Mass | 592.2843 Da | [4] |
| XLogP3 | -1.9 | [3] |
| Hydrogen Bond Donor Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 15 | [3] |
| Rotatable Bond Count | 27 | [3] |
| Appearance | To be determined | [4] |
| Purity | >95% (typical) | [4] |
| Storage Conditions | -20°C for long term | [4] |
Note: These properties are for the linker component (Mal-amido-PEG8-acid) and do not include the SG3400 toxin.
Mechanism of Action: DNA Damage Response
The cytotoxic payload of SG3400 delate(Mal-amido-PEG8) is a pyrrolobenzodiazepine (PBD) dimer. PBD dimers exert their potent anti-tumor activity by cross-linking DNA in the minor groove. This action triggers a cascade of cellular events known as the DNA Damage Response (DDR).
Upon DNA cross-linking by the PBD dimer, cells activate DDR pathways to sense the damage and halt the cell cycle to allow for repair. Key proteins in this pathway include the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases, once activated, phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.[5][6][7][8][9]
The activation of Chk1 and Chk2 leads to the phosphorylation and activation of the tumor suppressor protein p53.[5][8] p53 plays a central role in orchestrating the cellular response to DNA damage, which can include cell cycle arrest, senescence, or apoptosis. In the case of extensive and irreparable DNA damage caused by PBDs, the sustained activation of the DDR pathway ultimately pushes the cell towards programmed cell death (apoptosis).
Experimental Protocols
The following protocols provide a general framework for the synthesis of the drug-linker intermediate and its subsequent conjugation to a monoclonal antibody. These are generalized procedures and should be optimized for specific antibodies and experimental conditions.
Synthesis of SG3400 delate(Mal-amido-PEG8) (Conceptual)
A detailed, publicly available protocol for the synthesis of SG3400 delate(Mal-amido-PEG8) is not available. However, the synthesis would conceptually involve the conjugation of the SG3400 PBD toxin, which contains a reactive site, to the Mal-amido-PEG8 linker. This would typically be a multi-step organic synthesis process requiring expertise in medicinal chemistry.
Antibody-Drug Conjugation Protocol
This protocol outlines the conjugation of SG3400 delate(Mal-amido-PEG8) to a monoclonal antibody via maleimide-thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
SG3400 delate(Mal-amido-PEG8) dissolved in an organic solvent (e.g., DMSO)
-
Desalting columns
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after antibody reduction, add the SG3400 delate(Mal-amido-PEG8) solution to the reduced mAb. A typical molar ratio is 5-10 moles of the drug-linker per mole of mAb.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching solution relative to the drug-linker to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove unconjugated drug-linker, quenching agent, and any aggregated antibody.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Quantitative Data: In Vivo Efficacy
While specific in vivo data for an ADC utilizing SG3400 delate(Mal-amido-PEG8) is not publicly available, preclinical studies on other PBD-based ADCs demonstrate significant anti-tumor activity in xenograft models. The data presented below is representative of the expected efficacy of a potent PBD-based ADC.
Table 2: Representative In Vivo Efficacy of a PBD-based ADC in a Xenograft Model
| Cell Line | Tumor Type | Animal Model | Treatment | Dose | Tumor Growth Inhibition (%) | Source |
| JIMT-1 | Breast Cancer | Nude Mice | BsADC (i.v.) | 3 mg/kg | ~30% | [10] |
| HCT116 | Colon Cancer | Nude Mice | [32P]ATP (i.v.) | 5 µCi | Significant | [11] |
| HeLa | Cervical Cancer | Nude Mice | [32P]ATP (i.v.) | 7.5 µCi | Significant | [11] |
Note: The data in this table is illustrative of the potential efficacy of PBD-based ADCs and is derived from studies on similar but not identical molecules. "BsADC" refers to a bispecific antibody-drug conjugate. [32P]ATP is a radiolabeled therapeutic, and its tumor inhibition is included for comparative context of xenograft studies.[10][11] It is anticipated that an ADC constructed with SG3400 would exhibit potent and dose-dependent tumor growth inhibition in relevant preclinical models.
Conclusion
SG3400 delate(Mal-amido-PEG8) is a highly promising intermediate for the development of potent and effective antibody-drug conjugates. Its PBD-based payload ensures a powerful cytotoxic mechanism through DNA cross-linking, while the Mal-amido-PEG8 linker provides a stable and hydrophilic means of attachment to the targeting antibody. The information provided in this technical guide, including the mechanism of action, experimental protocols, and representative data, serves as a valuable resource for researchers and drug developers working to advance the field of targeted cancer therapy. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of ADCs derived from this innovative toxin-linker intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mal-amido-PEG8-acid | C26H44N2O13 | CID 51340955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-PK, ATM, and ATR: PIKKing on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
SG3400 delate(Mal-amido-PEG8) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amido-PEG8-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation. The document details its chemical properties, experimental protocols for its application, and visual workflows to aid in the development of advanced therapeutics and research agents.
Core Concepts: Chemical Properties and Reactivity
Mal-amido-PEG8-acid is a versatile crosslinker featuring a maleimide (B117702) group at one end and a carboxylic acid at the other, separated by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure is instrumental in covalently linking two different molecules, typically a thiol-containing molecule to an amine-containing one. The maleimide group shows high selectivity for sulfhydryl groups (thiols), such as those in cysteine residues of proteins, forming a stable thioether bond.[2][3] This reaction is most efficient at a pH range of 6.5-7.5.[1] The terminal carboxylic acid can be activated to react with primary amines, like those on lysine (B10760008) residues of a protein, to form a stable amide bond.[2][3] The PEG8 spacer enhances the aqueous solubility of the entire conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of the resulting molecule by decreasing immunogenicity.[1]
Quantitative Data
The key quantitative data for Mal-amido-PEG8-acid are summarized below.
| Property | Value |
| CAS Number | 1334177-86-4 |
| Molecular Weight | 592.6 g/mol |
| Molecular Formula | C₂₆H₄₄N₂O₁₃ |
Experimental Protocols
The bifunctional nature of Mal-amido-PEG8-acid allows for a controlled, two-step conjugation process. The following are generalized protocols for its use, which may require optimization for specific molecules and applications.
Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
This first step involves activating the carboxylic acid group to make it reactive towards primary amines. EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) chemistry is a common method.
-
Materials:
-
Mal-amido-PEG8-acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., cytotoxic drug)
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
-
Procedure:
-
Dissolve Mal-amido-PEG8-acid (1 equivalent) in anhydrous DMF or DMSO.[4]
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester.
-
Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DMSO.[4]
-
Add the amine-containing solution to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[4]
-
Monitor the reaction progress using a suitable analytical method, such as LC-MS.
-
Upon completion, the reaction can be quenched, and the resulting maleimide-activated molecule is purified, often by reverse-phase HPLC.[4]
-
Protocol 2: Conjugation of the Maleimide Group to a Thiol-Containing Molecule
This second step involves the reaction of the maleimide group of the linker-drug conjugate with a thiol group, for instance, on a cysteine residue of a monoclonal antibody (mAb).
-
Materials:
-
Maleimide-activated molecule from Protocol 1
-
Thiol-containing molecule (e.g., a reduced monoclonal antibody)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
-
Procedure:
-
If necessary, reduce the disulfide bonds of the antibody to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Purify the reduced antibody to remove the reducing agent.
-
Dissolve the maleimide-activated molecule in a small volume of DMSO and then dilute it into the Conjugation Buffer.[4]
-
Add the maleimide-activated molecule solution to the reduced antibody solution. A molar excess of 1.5 to 2-fold per free thiol is often used.[4]
-
Incubate the reaction mixture at 4°C for 1 hour or at room temperature for 30-60 minutes with gentle mixing.[4]
-
Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.[4]
-
Purify the final antibody-drug conjugate (ADC) using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted components.
-
Visualizations
The following diagrams illustrate the chemical strategy and a typical experimental workflow for using Mal-amido-PEG8-acid.
Caption: Two-step reaction scheme for bioconjugation using Mal-amido-PEG8-acid.
References
An In-depth Technical Guide to the In Vivo and In Vitro Properties of Antibody-Drug Conjugates
Disclaimer: A thorough search for "SG3400 delate conjugates" did not yield any specific publicly available information. This may indicate that it is a proprietary compound name, an early-stage research molecule not yet in the public domain, or a potential misspelling.
As a comprehensive alternative that aligns with the core requirements of your request for an in-depth technical guide on targeted therapeutics, we present a detailed overview of the in vivo and in vitro properties of Antibody-Drug Conjugates (ADCs). ADCs represent a significant and well-documented class of targeted therapies, and this guide will adhere to your specified format, including data presentation in tables, detailed experimental protocols, and mandatory visualizations using Graphviz.
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2][3] Unlike traditional chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only cancer cells, thereby reducing side effects.[1][3]
An ADC is composed of three main components:
-
A monoclonal antibody (mAb) that specifically binds to a target antigen on the surface of cancer cells.[1][3]
-
A potent cytotoxic payload (a small-molecule drug) designed to kill cancer cells.[1][3]
-
A chemical linker that attaches the payload to the antibody.[1][3]
The mechanism of action of an ADC involves several steps: the ADC circulates in the bloodstream, the antibody binds to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized by the cell, and the payload is released inside the cancer cell, leading to cell death.[4][5]
In Vitro Properties of ADCs
A variety of in vitro assays are crucial for characterizing the activity and specificity of ADCs before they advance to in vivo studies.
Quantitative Data from In Vitro Assays
The following table summarizes typical quantitative data obtained from in vitro characterization of ADCs.
| Parameter | Description | Typical Range of Values | Key In Vitro Assays |
| Binding Affinity (KD) | The equilibrium dissociation constant, which measures the strength of the binding between the antibody component of the ADC and its target antigen. A lower KD indicates stronger binding. | 0.1 - 10 nM | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), ELISA |
| In Vitro Cytotoxicity (IC50) | The concentration of the ADC that is required to inhibit the growth of 50% of a cancer cell population in vitro. | 0.01 - 100 nM | Cell Viability Assays (e.g., MTS, CellTiter-Glo®) |
| Internalization Rate | The rate at which the ADC is taken up by the target cancer cells after binding to the surface antigen. | Varies widely | Flow Cytometry-based Internalization Assays, Confocal Microscopy |
| Bystander Effect | The ability of the released payload from the target cell to diffuse and kill neighboring antigen-negative cancer cells. | Qualitative/Semi-quantitative | Co-culture Bystander Assays |
| Drug-to-Antibody Ratio (DAR) | The average number of payload molecules conjugated to a single antibody molecule. | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
Experimental Protocols for Key In Vitro Assays
-
Cell Seeding: Plate cancer cells (both target antigen-positive and -negative as a control) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTS or CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., a dye that fluoresces in the acidic environment of the endosomes and lysosomes).
-
Cell Treatment: Incubate target cells with the fluorescently labeled ADC at 37°C for various time points. As a control, incubate cells at 4°C to allow binding but prevent internalization.
-
Cell Preparation: After incubation, wash the cells to remove unbound ADC and treat with a quenching agent to quench the fluorescence of non-internalized ADC on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the intracellular fluorescence intensity, which corresponds to the amount of internalized ADC.
In Vivo Properties of ADCs
In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and safety of ADCs in a whole-organism context.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data obtained from in vivo characterization of ADCs.
| Parameter | Description | Typical Range of Values | Key In Vivo Models |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in ADC-treated animals compared to vehicle-treated controls. | 50 - 100% | Xenograft and Patient-Derived Xenograft (PDX) Models |
| Tumor Static Concentration (TSC) | The theoretical plasma concentration of the ADC required to halt tumor growth.[6] | Varies depending on ADC and model | Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling |
| Maximum Tolerated Dose (MTD) | The highest dose of the ADC that can be administered without causing unacceptable toxicity. | Varies widely | Rodent and Non-Human Primate Toxicology Studies |
| Plasma Half-life (t1/2) | The time required for the concentration of the ADC in the plasma to be reduced by half. | Several days | Pharmacokinetic (PK) studies in rodents and non-human primates |
| Clearance (CL) | The volume of plasma cleared of the ADC per unit time. | Low (mL/day/kg) | Pharmacokinetic (PK) studies in rodents and non-human primates |
Experimental Protocols for Key In Vivo Studies
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ADC, and other controls). Administer the ADC, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size, at which point all animals are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the ADC-treated groups compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanism of action of an ADC and a typical experimental workflow for ADC evaluation.
References
- 1. Precision In Vivo Research: The Role of Antibody-Drug Conjugates (ADCs) | Biointron [biointron.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. In vivo behaviour of antibody-drug conjugates for the targeted treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrophilic Advantage: How PEG Linkers Are Shaping the Future of Antibody-Drug Conjugates
A Technical Guide for Researchers and Drug Development Professionals
The therapeutic window of Antibody-Drug Conjugates (ADCs) is critically influenced by the properties of the linker connecting the monoclonal antibody to the cytotoxic payload. Among the various strategies to optimize ADC design, the incorporation of Polyethylene Glycol (PEG) moieties to enhance linker hydrophilicity has emerged as a pivotal approach. This technical guide provides an in-depth exploration of the impact of PEG linker hydrophilicity on the physicochemical and biological properties of ADCs, offering researchers and drug development professionals a comprehensive resource on the subject.
The Hydrophilicity Hypothesis: Mitigating Hydrophobicity-Driven Challenges
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic.[1] When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), they increase the overall hydrophobicity of the ADC. This can lead to several undesirable consequences, including poor aqueous solubility, increased aggregation, and rapid clearance from circulation, ultimately narrowing the therapeutic window.[2][]
Hydrophilic linkers, particularly those containing PEG chains, act as a "hydrophilic shield" that can mask the hydrophobicity of the payload.[1][4] This strategy offers several key advantages:
-
Enhanced Solubility and Reduced Aggregation: Increased hydrophilicity improves the solubility of the ADC in aqueous environments, mitigating the risk of aggregation, which can compromise efficacy and induce immunogenicity.[1][5][6]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius and masking hydrophobic regions, PEGylation can reduce clearance rates, prolong circulation half-life (t½), and increase the area under the plasma concentration-time curve (AUC).[][7] This extended exposure enhances the probability of the ADC reaching the tumor site.[2]
-
Enabling Higher DARs: Hydrophilic linkers can enable the development of ADCs with higher DARs without the detrimental effects on stability and pharmacokinetics often seen with hydrophobic linkers.[][7] This allows for the delivery of a greater concentration of the cytotoxic payload to target cells.
Quantitative Impact of PEG Linker Hydrophilicity on ADC Properties
The inclusion of hydrophilic PEG linkers has a quantifiable impact on the key properties of ADCs. The following tables summarize preclinical data comparing ADCs with varying degrees of linker hydrophilicity.
Table 1: Impact of PEG Linker Length on Plasma Clearance of MMAE-Based ADCs
| Linker | ADC Construct | Clearance Rate (mL/day/kg) | Reference |
| No PEG | Trastuzumab-vc-MMAE | High | [2] |
| PEG4 | Trastuzumab-PEG4-vc-MMAE | Moderate | [2] |
| PEG8 | Trastuzumab-PEG8-vc-MMAE | Low | [2] |
| PEG12 | Trastuzumab-PEG12-vc-MMAE | Very Low | [2] |
This table illustrates a clear correlation between increasing PEG linker length (and thus hydrophilicity) and a reduction in plasma clearance, indicating a longer circulation time.[2]
Table 2: Comparison of Pharmacokinetic Parameters of Trastuzumab-DM1 ADCs with Linear vs. Pendant PEG Linkers (DAR 8)
| Linker Architecture | Half-life (t½, hours) | Clearance (CL, mL/day/kg) | AUC (µg·h/mL) | Reference |
| Linear (L-PEG24) | Lower | High | Lower | [4][8] |
| Pendant (P-(PEG12)2) | Higher | Low | Higher | [4][8] |
This data highlights that the architecture of the hydrophilic linker is also a critical factor. For a highly loaded ADC, a branched (pendant) PEG structure provides a more significant improvement in pharmacokinetic parameters compared to a linear PEG of similar molecular weight, likely due to a more effective "umbrella" effect.[4]
Table 3: In Vitro Cytotoxicity of a HER2-Targeted ADC with Different Linkers
| Linker | Cell Line (HER2 Expression) | IC50 (ng/mL) | Reference |
| Non-PEGylated | SK-BR-3 (High) | 15 | [2] |
| HO-PEG14-OH | SK-BR-3 (High) | 35 | [2] |
| Non-PEGylated | MCF7 (Low) | >1000 | [2] |
| HO-PEG14-OH | MCF7 (Low) | >1000 | [2] |
This table demonstrates a potential trade-off where increased PEG linker length may slightly decrease in vitro potency, possibly due to steric hindrance affecting antigen binding or payload release.[2] However, this is often outweighed by the significant improvements in in vivo performance due to enhanced pharmacokinetics.
Key Experimental Protocols for ADC Characterization
Thorough and standardized experimental evaluation is crucial for understanding the impact of linker hydrophilicity on ADC properties. The following sections provide detailed methodologies for key assays.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a non-denaturing chromatographic technique that separates ADC species based on the hydrophobicity imparted by the conjugated payload.[9][10]
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and drug load distribution.[9]
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[11][12]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[11]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.[12] Set the UV detection wavelength to 280 nm.
-
Chromatographic Separation: Inject 10-20 µL of the prepared ADC sample.[13] Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes to elute the ADC species.[12][13]
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated from the relative percentage of each peak area.[9]
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.[14][15]
Objective: To quantify the percentage of aggregates and fragments in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM phosphoric acid buffer with 150 mM sodium chloride.[14][15] For more hydrophobic ADCs, the addition of an organic modifier like acetonitrile (B52724) or isopropanol (B130326) (up to 15%) may be necessary to reduce non-specific interactions.[14][15]
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)[14]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in the mobile phase.[14]
-
HPLC System Setup: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.[11] Set the UV detection wavelength to 280 nm.
-
Chromatographic Separation: Inject 10 µL of the prepared ADC sample.[11] Run the separation isocratically for 20-30 minutes.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[2][11][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
ADC constructs and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for attachment.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 humidified incubator.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan (B1609692) crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.[2]
In Vivo Pharmacokinetic (PK) Study in Mice
PK studies in animal models are essential to evaluate the in vivo disposition of an ADC.[17][18][19]
Objective: To determine key pharmacokinetic parameters (e.g., clearance, half-life, AUC) of an ADC in mice.
Materials:
-
Tumor-bearing mice (e.g., NCI-N87 xenografts)[19]
-
ADC construct
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Analytical instrumentation (ELISA for total antibody, LC-MS/MS for payload)[19]
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) to the mice.[19]
-
Blood Sampling: Collect blood samples at various time points (e.g., 10 minutes, 6, 24, 72, and 168 hours post-injection).[19]
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis:
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters from the plasma concentration-time data.[17]
Visualizing the Impact: Mechanisms and Workflows
Diagrams are powerful tools for illustrating the complex biological pathways and experimental processes involved in ADC research.
Caption: Mechanism of action for a typical ADC with a cleavable linker.
Caption: Signaling pathway of tubulin polymerization inhibition by auristatins.
Caption: A typical workflow for preclinical ADC pharmacokinetic analysis.
Conclusion and Future Perspectives
The incorporation of hydrophilic PEG linkers represents a significant advancement in ADC technology. By mitigating the challenges associated with hydrophobic payloads, PEGylation enhances the stability, solubility, and pharmacokinetic profile of ADCs.[8][20] This, in turn, can lead to improved efficacy and a wider therapeutic window. The choice of PEG linker length and architecture (linear vs. branched) must be carefully optimized for each specific ADC, balancing the benefits in vivo with potential impacts on in vitro potency.[2][4] As our understanding of the intricate interplay between linker chemistry and ADC properties continues to grow, the rational design of hydrophilic linkers will remain a cornerstone of developing the next generation of safer and more effective antibody-drug conjugates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ymc.eu [ymc.eu]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to SG3400 delate(Mal-amido-PEG8) in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SG3400 delate(Mal-amido-PEG8), a key drug-linker component utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, provides representative preclinical data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Core Concepts: The Role of SG3400 in Antibody-Drug Conjugates
SG3400 is a highly potent pyrrolobenzodiazepine (PBD) dimer, a class of cytotoxic agents that exert their anticancer effects by crosslinking DNA. In the context of ADCs, SG3400 acts as the "warhead" or "payload," responsible for inducing cell death in targeted cancer cells.
The delate(Mal-amido-PEG8) component is a sophisticated linker system designed to attach the SG3400 payload to a monoclonal antibody (mAb). This linker is critical for the stability of the ADC in circulation and for the efficient release of the cytotoxic payload within the target cancer cell.
The linker system described for ADCs releasing SG3400 consists of:
-
A cysteine-maleimide conjugation point for stable attachment to the antibody.
-
A polyethylene glycol (PEG8) spacer to improve solubility and pharmacokinetic properties.
-
A lysosomal cathepsin-cleavable valine-alanine dipeptide trigger, ensuring that the payload is released in the low pH environment of the lysosome.
-
A self-immolative p-aminobenzyl carbamate group, which facilitates the final release of the active SG3400 payload.
Mechanism of Action: From Targeting to Apoptosis
The therapeutic strategy of an ADC utilizing SG3400 delate(Mal-amido-PEG8) is a multi-step process designed for targeted cytotoxicity.
-
Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosome cleave the valine-alanine linker of the drug-linker component.
-
DNA Crosslinking and Cell Cycle Arrest: Once released, the SG3400 payload travels to the nucleus and binds to the minor groove of the DNA. As a PBD dimer, it forms covalent interstrand crosslinks, which are highly cytotoxic lesions. These crosslinks physically block the separation of the DNA strands, leading to a stall in DNA replication and transcription. This triggers the DNA damage response (DDR) pathways and ultimately results in cell cycle arrest.
-
Induction of Apoptosis: The extensive and irreparable DNA damage caused by SG3400 overwhelms the cell's repair mechanisms, leading to the activation of the intrinsic apoptotic pathway and programmed cell death.
Quantitative Data Presentation
While specific preclinical data for an ADC utilizing the exact SG3400 delate(Mal-amido-PEG8) drug-linker is not publicly available in extensive detail, the following table presents representative in vivo efficacy data from a study on an ADC with a closely related drug-linker, SG3584. This drug-linker incorporates the same cleavable linker system as that used for SG3400.[1]
Table 1: In Vivo Efficacy of a Trastuzumab-SG3584 ADC in a HER2-Overexpressing NCI-N87 Human Gastric Tumor Xenograft Model.[1]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| Vehicle Control | - | Single dose on day 0 | Uninhibited tumor growth |
| Trastuzumab-C239i-SG3584 | 3 | Single dose on day 0 | Minimally delayed tumor growth |
| Trastuzumab-C239i-SG3584 | 6 | Single dose on day 0 | Tumor stasis for up to 30 days, followed by outgrowth (36-day growth delay) |
| Trastuzumab-C239i-SG3584 | 6 and 18 | Single dose on day 0 | Dose-dependent anti-tumor activity |
| Trastuzumab-C239i-SG3584 | 6 and 8 | Once every week for 3 weeks | Enhanced anti-tumor activity |
| Trastuzumab-DAR8-SG3584 | 1.5 | Single dose on day 0 | Anti-tumor activity |
| Trastuzumab-DAR8-SG3584 | 6 | Single dose on day 0 | Enhanced anti-tumor activity |
Experimental Protocols
The following are representative, generalized protocols for key experiments in the preclinical evaluation of an ADC containing SG3400 delate(Mal-amido-PEG8).
Synthesis of the Drug-Linker and ADC Conjugation
Protocol 1: General Procedure for the Synthesis of Mal-amido-PEG8 Linker and Conjugation to a Monoclonal Antibody
Objective: To synthesize the maleimide-functionalized PEG linker and conjugate it to a monoclonal antibody.
Materials:
-
Amine-reactive PEG8 derivative
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Monoclonal antibody (mAb) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP)
-
SG3400 payload with a compatible functional group
-
Solvents (e.g., DMF, DMSO)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Synthesis of Maleimide-PEG8-NHS ester: a. React the amine-reactive PEG8 derivative with maleic anhydride to form a maleamic acid. b. Activate the carboxylic acid of the maleamic acid with DCC and NHS to form the Maleimide-PEG8-NHS ester. c. Purify the product by chromatography.
-
Antibody Reduction: a. Prepare the mAb solution at a suitable concentration. b. Add a molar excess of a reducing agent like TCEP to the mAb solution to reduce the interchain disulfide bonds, exposing free thiol groups. c. Incubate the reaction mixture under controlled conditions (e.g., 1-2 hours at 37°C).
-
Conjugation of Linker to Antibody: a. Dissolve the Maleimide-PEG8-NHS ester in an organic solvent like DMSO. b. Add the dissolved linker to the reduced mAb solution. The maleimide (B117702) group will react with the free thiols on the antibody. c. Incubate the reaction mixture for 1-2 hours at room temperature.
-
Conjugation of SG3400 Payload: a. Prepare a solution of the SG3400 payload. b. Add the SG3400 solution to the antibody-linker conjugate. The reactive group on the SG3400 will react with the NHS ester on the linker. c. Incubate the reaction mixture for several hours at room temperature or overnight at 4°C.
-
Purification of the ADC: a. Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload, linker, and any aggregated antibody. b. Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
In Vitro Cytotoxicity Assay
Protocol 2: MTT Assay for Determining ADC Cytotoxicity
Objective: To determine the in vitro potency (IC50) of the SG3400-based ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
SG3400-based ADC
-
Isotype control ADC (non-binding antibody with the same drug-linker)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the target and control cells in 96-well plates at a predetermined optimal density. b. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere.
-
ADC Treatment: a. Prepare serial dilutions of the SG3400-based ADC and the isotype control ADC in complete cell culture medium. b. Remove the medium from the cell plates and add the ADC dilutions. c. Include wells with untreated cells as a negative control. d. Incubate the plates for a period determined by the cell doubling time and payload mechanism (typically 72-120 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization buffer to dissolve the formazan (B1609692) crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Model
Protocol 3: Subcutaneous Xenograft Model for In Vivo Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of the SG3400-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line
-
Matrigel (optional)
-
SG3400-based ADC
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest and resuspend the cancer cells in a suitable medium, optionally mixed with Matrigel. b. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: a. Administer the SG3400-based ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). b. Dosing can be a single dose or a multi-dose regimen.
-
Monitoring and Data Collection: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Perform statistical analysis to determine the significance of the anti-tumor effect compared to the control group.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of an SG3400-based ADC.
Experimental Workflow
References
Methodological & Application
Application Notes: Step-by-Step Synthesis of an Antibody-Drug Conjugate (ADC) Using Mal-amido-PEG8-acid
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic drug to cancer cells.[1][2] The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[3][] Mal-amido-PEG8-acid is a heterobifunctional linker featuring a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6] The PEG chain enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and helps to reduce aggregation, even at higher drug-to-antibody ratios (DARs).[7][8][9]
This document provides detailed protocols for the synthesis of an ADC using Mal-amido-PEG8-acid. The process involves a two-part synthesis: (1) conjugation of an amine-containing cytotoxic drug to the linker's carboxylic acid group, and (2) conjugation of the resulting drug-linker construct to free thiol groups on a reduced antibody.[10]
Overall Synthesis Workflow
The synthesis is a sequential, multi-step process that begins with the preparation of the drug-linker conjugate, followed by the reduction of the antibody's disulfide bonds. The two components are then conjugated, and the final ADC is purified and characterized.
Experimental Protocols
Part 1: Synthesis of the Maleimide-Activated Drug-Linker
This protocol describes the activation of the Mal-amido-PEG8-acid linker and its subsequent conjugation to an amine-containing cytotoxic payload (e.g., MMAE).
Materials:
-
Mal-amido-PEG8-acid
-
Amine-containing cytotoxic drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC (RP-HPLC) system for purification
Protocol:
-
Activation of Mal-amido-PEG8-acid :
-
Conjugation to the Amine-containing Drug :
-
In a separate vial, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO.[10]
-
Add the drug solution to the activated linker solution.[10]
-
If the drug is a hydrochloride salt, add DIPEA (2-3 equivalents) to raise the pH to ~8 and facilitate the reaction.[11]
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light. Monitor reaction progress by LC-MS.[10][11]
-
-
Purification :
Part 2: Antibody Preparation (Disulfide Bond Reduction)
This protocol details the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation. TCEP is recommended as it does not require removal prior to the conjugation step.[12]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5, with 1-5 mM EDTA)
-
Desalting column (e.g., Sephadex G-25), if using DTT
Protocol:
-
Antibody Preparation :
-
Exchange the antibody into a degassed, amine-free conjugation buffer. A typical antibody concentration is 1-10 mg/mL.[12]
-
-
Reduction Reaction :
-
Removal of Reducing Agent (if using DTT) :
Part 3: ADC Conjugation and Purification
This protocol describes the final conjugation of the drug-linker to the reduced antibody.
Materials:
-
Reduced antibody solution (from Part 2)
-
Purified maleimide-activated drug-linker (from Part 1)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Protocol:
-
Conjugation Reaction :
-
Dissolve the maleimide-activated drug-linker in a small amount of DMSO or DMF.[11]
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 1.5 to 5-fold of the drug-linker per antibody is a common starting point.[3][10] The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.[11]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[11]
-
-
Quenching the Reaction :
-
Purification of the ADC :
-
Purify the ADC from unconjugated drug-linker, quenching agent, and other small molecules using SEC or TFF.[11][13][14]
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS or a histidine-based buffer) and stored at 4°C for short-term use or -80°C for long-term storage.[1]
-
Data Presentation: Reaction Parameters and Characterization
Careful control of reaction parameters and thorough characterization are critical for producing a consistent and effective ADC.
Table 1: Summary of Typical Reaction Conditions for ADC Synthesis
| Step | Parameter | Typical Value / Condition | Notes |
| Drug-Linker Synthesis | Solvent | Anhydrous DMF or DMSO | Prevents hydrolysis of activated esters.[11] |
| Activating Agents | EDC / NHS (1.5 eq each) | Forms a semi-stable NHS-ester for amine coupling.[10] | |
| Drug-to-Linker Ratio | 1.2 : 1 | A slight excess of the drug ensures complete consumption of the linker.[11] | |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Monitor by LC-MS for completion.[10] | |
| Antibody Reduction | Reducing Agent | TCEP or DTT | TCEP is often preferred as it doesn't require removal.[12] |
| mAb Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[15] | |
| Reaction Temperature | 37°C | May require optimization for specific antibodies.[11] | |
| Reaction Time | 30-90 minutes | Time is adjusted to control the extent of reduction and final DAR.[11] | |
| ADC Conjugation | Drug-Linker Molar Excess | 1.5 to 5-fold over mAb | The ratio is a key parameter for controlling the average DAR.[3] |
| Organic Solvent | <10% (v/v) | High concentrations of organic solvents can denature the antibody.[11] | |
| Reaction pH | 7.0 - 7.5 | Optimal for the maleimide-thiol Michael addition reaction.[5] | |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer times may not significantly increase conjugation.[11] |
Table 2: Analytical Methods for ADC Characterization
| Technique | Principle | Information Obtained | Notes |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for mAb, and λmax for drug). | Average DAR. | A rapid and simple method for routine analysis. Requires distinct absorbance maxima for the antibody and payload.[16][17] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. | Average DAR and drug-load distribution (DAR0, DAR2, etc.). | Gold standard for characterizing cysteine-linked ADCs. Increased drug load leads to increased hydrophobicity and longer retention times.[16][] |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced antibody light and heavy chains and their drug-loaded forms based on polarity. | DAR for light and heavy chains. | Performed under denaturing conditions.[16] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits. | Precise mass of different drug-loaded species, confirming DAR distribution. | Provides the most definitive identification of ADC species.[17][19] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Purity, presence of high molecular weight species (aggregates), and removal of free drug-linker.[20] | A critical quality control method to ensure the removal of impurities and assess ADC stability.[14] |
Visualization of the Conjugation Chemistry
The core of the ADC synthesis is the formation of stable amide and thioether bonds, orchestrated by the heterobifunctional Mal-amido-PEG8-acid linker.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mal-amido-PEG8-acid - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to perform maleimide-thiol coupling with SG3400 delate
Clarification Regarding SG3400
It is important to clarify that SG3400 is a high-power solar inverter manufactured by Sungrow, designed for utility-scale photovoltaic (PV) systems.[1][2][3][4][5] It is an electrical device and not a chemical compound. Therefore, performing a "maleimide-thiol coupling with SG3400 delate" is not applicable, as this is a chemical reaction intended for biomolecules and other chemical entities.
The term "delate" does not appear to be a standard chemical modification in this context. It is possible there has been a misunderstanding or a misidentification of the product name.
This document will proceed by providing a detailed application note and protocol for the maleimide-thiol coupling reaction in a general context, as this is a widely used bioconjugation technique in research and drug development.[6][7][8] This information is intended for researchers, scientists, and drug development professionals who are working with appropriate thiol- and maleimide-containing molecules.
Application Note: Maleimide-Thiol Coupling for Bioconjugation
Introduction
Maleimide-thiol coupling is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of molecules.[9][10][11] This reaction is widely employed in drug development, particularly for the creation of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the immobilization of biomolecules on surfaces.[8][9] The reaction's popularity stems from its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and the formation of a stable thioether bond.[8][12]
The core of this chemistry is a Michael addition reaction where a nucleophilic thiol group (typically from a cysteine residue in a protein or peptide) attacks the electrophilic double bond of a maleimide (B117702) ring.[7][12] This results in the formation of a stable succinimidyl thioether linkage.[7]
Key Principles of Maleimide-Thiol Coupling
Reaction Mechanism: The reaction proceeds via a Michael addition mechanism.[12] The thiolate anion (R-S⁻), which is more nucleophilic than the thiol (R-SH), attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring. This process is highly efficient in polar solvents like water, DMSO, or DMF.[12]
pH Dependence: The pH of the reaction is a critical parameter. The optimal pH range for maleimide-thiol coupling is between 6.5 and 7.5.[6][12] Within this range, the reaction is highly chemoselective for thiols.[6] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate.[12] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and competitive reactions with amines (like the ε-amino group of lysine) can occur.[6][12]
Stability and Side Reactions: While the resulting thioether bond is generally stable, the maleimide ring itself can undergo hydrolysis, especially at higher pH.[6][12] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, aqueous solutions of maleimide-containing compounds should be prepared fresh and not stored for long periods.[6] Another potential side reaction is the retro-Michael addition, where the thioether bond can reverse, though this is generally slow under physiological conditions.[6] For conjugates involving an N-terminal cysteine, a thiazine (B8601807) rearrangement can occur, which may impact the stability and function of the conjugate.[7]
Quantitative Data Summary
The efficiency and kinetics of maleimide-thiol coupling can be influenced by several factors. The following table summarizes key quantitative parameters.
| Parameter | Typical Value/Range | Key Considerations |
| Optimal pH | 6.5 - 7.5[6][12] | Balances thiol reactivity and maleimide stability. |
| Reaction Time | Minutes to a few hours | Dependent on reactant concentrations, temperature, and pH. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow the reaction and minimize side reactions. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the maleimide-containing reagent is often used to ensure complete reaction with the thiol.[13] |
| Reaction Rate | Thiol reaction is ~1,000 times faster than with amines at pH 7.0[6] | Demonstrates the high chemoselectivity of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide-Functionalized Molecule
This protocol provides a general guideline for the conjugation of a maleimide-containing small molecule (e.g., a fluorescent dye or drug) to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed. Other suitable buffers include HEPES and Tris, as long as they do not contain thiols.[14][15]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Solvent for Maleimide: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6][14]
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[14][15]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[14][15] If using DTT, it must be removed before adding the maleimide reagent, typically by dialysis or a desalting column. TCEP does not need to be removed.
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted maleimide reagent and the quenching reagent by size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration.[14]
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy to measure the absorbance of the protein and the attached molecule) and confirm its purity and integrity (e.g., using SDS-PAGE or mass spectrometry).
-
Protocol 2: Quantification of Thiol Content (Ellman's Test)
Before performing the conjugation, it is often necessary to quantify the number of free thiol groups on the protein.
Materials:
-
Protein sample
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine standard solution
Procedure:
-
Prepare a stock solution of Ellman's Reagent (4 mg/mL in reaction buffer).
-
Prepare a standard curve using known concentrations of a cysteine standard.
-
Add 50 µL of the Ellman's Reagent stock solution to 2.5 mL of the reaction buffer.
-
Add 250 µL of the protein sample to the mixture.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of thiol groups based on the cysteine standard curve and the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹).
Visualizations
Caption: Mechanism of Maleimide-Thiol Coupling.
Caption: Experimental Workflow for Maleimide-Thiol Coupling.
References
- 1. sungrowpowerservice.com [sungrowpowerservice.com]
- 2. aptvestg.com [aptvestg.com]
- 3. scribd.com [scribd.com]
- 4. diamv.com [diamv.com]
- 5. SG3400/3125/2500HV-20 Central Inverter – Aptvest [aptvestg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. bachem.com [bachem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Bioconjugation application notes [bionordika.fi]
- 10. Bioconjugation - Wikipedia [en.wikipedia.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Successful Thiol-Maleimide Bioconjugation
Topic: Buffer Conditions for Successful Thiol-Maleimide Bioconjugation of Payloads (e.g., SG3400)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The successful development of antibody-drug conjugates (ADCs) and other bioconjugates relies on the precise and efficient covalent linkage of a payload to a biomolecule, such as a monoclonal antibody. A widely employed strategy for site-specific conjugation involves the reaction of a maleimide-functionalized payload with free thiol groups on the antibody.[1][2][3] These thiols are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region.[4][5] The reaction conditions, particularly the buffer composition and pH, are critical for maximizing conjugation efficiency, minimizing side reactions, and preserving the integrity of the final bioconjugate.[6][7] These notes provide detailed protocols and guidance on the optimal buffer conditions for the successful bioconjugation of a maleimide-activated payload, referred to herein as SG3400, to a thiol-containing biomolecule.
I. Key Parameters for Optimal Bioconjugation
The thiol-maleimide reaction is highly selective and efficient under specific conditions.[1] The key parameters that must be controlled are pH, buffer composition, the presence of reducing agents, and the molar ratio of reactants.
pH of the Reaction Buffer
The pH of the reaction buffer is the most critical factor for successful thiol-maleimide conjugation.[6] The optimal pH range for this reaction is between 6.5 and 7.5.[1][6][8]
-
Below pH 6.5: The reaction rate slows down as the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).
-
Above pH 7.5: The reaction becomes less specific. The maleimide (B117702) group becomes susceptible to hydrolysis into a non-reactive maleamic acid, and it can also react with primary amines (e.g., lysine (B10760008) residues), leading to a heterogeneous product.[6][8] For N-terminal cysteine peptides, basic pH can also promote thiazine (B8601807) rearrangement, an undesirable side reaction.[6][9]
Buffer Composition
The choice of buffer is crucial. The buffer should be able to maintain the desired pH and should not contain any components that can interfere with the reaction.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), Tris, and HEPES are commonly used buffers for thiol-maleimide conjugation.[2][7][10]
-
Buffer Components to Avoid: Buffers containing free thiols, such as those with Dithiothreitol (DTT) or β-mercaptoethanol (BME) as additives, must be avoided as they will compete with the biomolecule's thiols for reaction with the maleimide.[8] Buffers with primary amine components (e.g., Tris) can sometimes compete with the thiol reaction if the pH is not well-controlled.
Reduction of Disulfide Bonds
For antibodies, the cysteine residues are often present as disulfide bonds, which are unreactive with maleimides.[6][10] Therefore, a reduction step is necessary to generate free thiol groups.
-
Reducing Agents:
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a highly effective, odorless, and thiol-free reducing agent. A key advantage of TCEP is that it does not need to be removed before the addition of the maleimide reagent, simplifying the workflow.[4][6][8]
-
DTT (Dithiothreitol): DTT is another common and strong reducing agent. However, being a thiol-containing compound, excess DTT must be removed after reduction and before the addition of the maleimide payload to prevent it from reacting with the maleimide.[4][6][8]
-
Molar Ratio of Reactants
The molar ratio of the maleimide-payload to the biomolecule influences the degree of labeling. A molar excess of the maleimide reagent is typically used to drive the reaction to completion. A starting point is often a 10 to 20-fold molar excess of the maleimide.[2][6][7] However, this should be optimized for each specific biomolecule and payload to achieve the desired drug-to-antibody ratio (DAR) and to avoid aggregation caused by excessive hydrophobicity.[11]
II. Data Presentation: Summary of Recommended Buffer Conditions
The following tables summarize the recommended conditions for successful SG3400 delate bioconjugation.
Table 1: Optimal Buffer Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols; minimizes hydrolysis and reaction with amines.[1][6][8] |
| Buffer System | PBS, HEPES, Tris (10-100 mM) | Maintains pH without interfering with the reaction.[2][7][10] |
| Additives | EDTA (1-2 mM) | Can be included to chelate divalent metals that can promote thiol oxidation.[8] |
| Co-solvent | DMSO or DMF (up to 10-15% v/v) | Used to dissolve hydrophobic maleimide payloads before adding to the aqueous buffer.[12] |
Table 2: Conditions for Antibody Disulfide Bond Reduction
| Parameter | TCEP | DTT |
| Molar Excess | 10-100 fold over antibody | Varies, typically 0.1-100 mM |
| Incubation Time | 20-60 minutes | 30 minutes |
| Temperature | Room Temperature | 4°C to 37°C |
| Post-Reduction Step | Not required for removal | Must be removed (e.g., desalting column) |
Table 3: Reaction Parameters for Conjugation
| Parameter | Recommended Range/Value | Notes |
| Maleimide:Biomolecule Molar Ratio | 10:1 to 20:1 | Should be optimized for the desired degree of labeling.[2][7] |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient reaction.[7][10] |
| Reaction Time | 1-4 hours at Room Temp or Overnight at 4°C | Reaction progress should be monitored.[11] |
| Reaction Environment | Degassed buffer, protected from light | Prevents re-oxidation of thiols and degradation of light-sensitive compounds.[7][10] |
III. Experimental Protocols
The following are detailed protocols for the reduction of an antibody and subsequent conjugation with a maleimide-activated payload (SG3400).
Protocol 1: Reduction of Antibody Interchain Disulfide Bonds with TCEP
Materials:
-
Antibody solution (5-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCEP solution (10 mM in reaction buffer).
-
Degassed Reaction Buffer (e.g., PBS, pH 7.0-7.5).
-
Inert gas (Nitrogen or Argon).
Methodology:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in the degassed reaction buffer.[12]
-
Flush the reaction vessel with an inert gas to prevent re-oxidation of the generated thiols.[3]
-
Add the TCEP solution to the antibody solution to achieve a final 10-fold molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11]
-
The reduced antibody is now ready for direct use in the conjugation reaction.
Protocol 2: Conjugation of Maleimide-Activated SG3400 to Reduced Antibody
Materials:
-
Reduced antibody solution from Protocol 1.
-
SG3400-maleimide stock solution (10 mM in anhydrous DMSO or DMF).[3][7]
-
Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine).
-
Purification column (e.g., desalting column or size-exclusion chromatography).
Methodology:
-
Prepare a fresh stock solution of SG3400-maleimide in anhydrous DMSO or DMF.[7][13]
-
Add the SG3400-maleimide stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-20 fold). Add the stock solution dropwise while gently stirring.[3] The final concentration of the organic co-solvent should not exceed 10-15% (v/v).[12]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing. If the payload is light-sensitive, protect the reaction from light.[11]
-
To quench the reaction, add the quenching solution to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
Purify the resulting ADC using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted payload, quenching reagent, and byproducts.[12]
-
The final ADC should be formulated in a buffer that ensures its long-term stability, which may include stabilizers like trehalose (B1683222) or polysorbates.[12][14][]
IV. Visualizations
Diagram 1: Experimental Workflow for ADC Preparation
Caption: Workflow for the preparation of an antibody-drug conjugate (ADC).
Diagram 2: Thiol-Maleimide Reaction Pathway
Caption: The Michael addition reaction between a thiol and a maleimide.
V. Conclusion
The success of SG3400 delate bioconjugation, based on the principles of thiol-maleimide chemistry, is highly dependent on carefully controlled reaction conditions. By maintaining the pH between 6.5 and 7.5, selecting appropriate non-interfering buffers, and optimizing the reduction and conjugation steps, researchers can achieve a high yield of homogenous and stable bioconjugates. The protocols and guidelines presented here provide a robust starting point for the development and optimization of novel antibody-drug conjugates and other targeted therapeutics.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. cellmosaic.com [cellmosaic.com]
Calculating molar excess for SG3400 delate conjugation reactions
Application Note & Protocol
Topic: Calculating Molar Excess for SG3400 Delate Conjugation Reactions
For Immediate Release
Introduction
The conjugation of therapeutic payloads to targeting moieties, such as monoclonal antibodies, is a cornerstone of modern drug development, leading to the creation of highly specific and potent therapeutic agents like Antibody-Drug Conjugates (ADCs). A critical parameter in the design and synthesis of these conjugates is the precise control over the degree of labeling (DOL), or the number of payload molecules attached to each antibody. The DOL is primarily controlled by the molar ratio of the reactants in the conjugation reaction. This application note provides a detailed protocol for the conjugation of SG3400, a novel therapeutic payload, to a monoclonal antibody via a delate-amine reaction and outlines the principles for calculating and optimizing the molar excess of SG3400 to achieve a desired DOL.
SG3400 is a proprietary molecule featuring a "delate" functional group, which exhibits high reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction between the delate group of SG3400 and the primary amines on an antibody results in a stable covalent bond, forming the SG3400-antibody conjugate. Achieving an optimal DOL is crucial, as under-labeling can result in reduced efficacy, while over-labeling may lead to loss of antibody function, aggregation, and altered pharmacokinetic properties.[1] This document will guide researchers, scientists, and drug development professionals through the necessary calculations and experimental steps to control the molar excess and achieve a reproducible and optimized conjugation of SG3400.
Materials
-
Monoclonal Antibody (mAb) of interest (e.g., in Phosphate Buffered Saline, PBS)
-
SG3400 with a delate reactive group
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer, pH 8.0-8.5 (e.g., 50 mM Sodium Borate, 50 mM Sodium Chloride, pH 8.0)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a Protein A affinity chromatography column.[2]
-
Spectrophotometer
-
Microcentrifuge tubes
Experimental Protocols
Protocol 1: Calculation of Molar Excess
To achieve a target DOL, it is essential to carefully calculate the amount of SG3400 required for the conjugation reaction. A common starting point for optimization is a 10 to 20-fold molar excess of the labeling reagent to the antibody.[3]
1.1. Calculate Moles of Antibody: Moles of Antibody = (Mass of Antibody (g)) / (Molecular Weight of Antibody ( g/mol ))
Example: For 5 mg of an antibody with a molecular weight of 150,000 g/mol : Moles of Antibody = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
1.2. Calculate Moles of SG3400: Moles of SG3400 = Moles of Antibody × Desired Molar Excess
Example: For a 10-fold molar excess: Moles of SG3400 = 3.33 x 10⁻⁸ mol × 10 = 3.33 x 10⁻⁷ mol
1.3. Calculate Mass of SG3400: Mass of SG3400 (g) = Moles of SG3400 × Molecular Weight of SG3400 ( g/mol )
Example: Assuming a molecular weight of 1000 g/mol for SG3400: Mass of SG3400 (g) = 3.33 x 10⁻⁷ mol × 1000 g/mol = 3.33 x 10⁻⁴ g = 0.333 mg
Protocol 2: SG3400 Conjugation to Antibody
This protocol outlines the steps for conjugating SG3400 to a monoclonal antibody.
2.1. Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.[4] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
2.2. SG3400 Stock Solution Preparation:
-
Allow the vial of SG3400 to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the calculated mass of SG3400 in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
2.3. Conjugation Reaction:
-
Add the calculated volume of the SG3400 stock solution to the antibody solution. The final concentration of DMSO should ideally be less than 10% of the total reaction volume to avoid denaturation of the antibody.[1]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
2.4. Quenching the Reaction:
-
Add a quenching reagent, such as Tris-HCl or Glycine, to a final concentration of 50-100 mM to consume any unreacted SG3400.
-
Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the SG3400-Antibody Conjugate
Purification is necessary to remove unreacted SG3400 and the quenching reagent.
-
Equilibrate a size-exclusion chromatography (SEC) column (e.g., G-25) with PBS.
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with PBS. The SG3400-antibody conjugate will elute in the void volume, while the smaller molecules will be retained.
-
Collect the fractions containing the purified conjugate.
Protocol 4: Characterization of the Conjugate
4.1. Determination of Degree of Labeling (DOL): The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of SG3400.
4.2. Analysis by Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity and aggregation state of the final conjugate.
Data Presentation
To determine the optimal molar excess for a specific antibody and application, a series of reactions with varying molar ratios of SG3400 should be performed. The results can be summarized in a table to identify the optimal conditions.
| Molar Excess of SG3400 | Degree of Labeling (DOL) | Aggregation (%) | Biological Activity (% of Unconjugated) |
| 5:1 | 2.1 | < 1% | 98% |
| 10:1 | 3.8 | 1.5% | 95% |
| 20:1 | 6.5 | 4.2% | 80% |
| 50:1 | 9.2 | 12.8% | 60% |
Table 1: Example results from an optimization experiment for conjugating SG3400 to a 150 kDa antibody. A 10:1 molar excess was identified as providing a good balance of DOL and retained biological activity.
Visualizations
Caption: Experimental workflow for SG3400 conjugation.
Caption: Hypothetical mechanism of action for an SG3400 ADC.
References
Purifying Antibody-Drug Conjugates with PEG8 Linkers: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of antibody-drug conjugates (ADCs) featuring PEG8 linkers. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically one with eight repeating units (PEG8), has become a prominent strategy in ADC development to enhance solubility, reduce aggregation, and improve pharmacokinetic profiles.[1][2] This guide outlines the most effective chromatographic techniques for purifying these complex biomolecules, ensuring high purity and homogeneity, which are critical for therapeutic efficacy and safety.
Introduction to ADC Purification with PEG8 Linkers
The conjugation of a cytotoxic drug to a monoclonal antibody (mAb) via a linker molecule results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), unconjugated mAb, free drug-linker, and potentially aggregates.[3] The primary goal of purification is to isolate the ADC with the target DAR while removing all process-related impurities. The hydrophilic nature of the PEG8 linker can influence the chromatographic behavior of the ADC, necessitating optimized purification strategies.[2]
The most common and effective techniques for ADC purification include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).[3][4] Reverse Phase Chromatography (RPC) is also employed, particularly for the analysis and purification of the smaller drug-linker species.[5]
Core Purification Techniques and Protocols
A multi-step purification workflow is often necessary to achieve the high purity required for therapeutic ADCs. A typical workflow involves an initial capture and buffer exchange step, followed by polishing steps to remove aggregates and resolve different DAR species.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is a robust method for removing high molecular weight species (aggregates) and low molecular weight impurities like unconjugated drug-linkers.[6][7] It is often the initial step after the conjugation reaction for buffer exchange and removal of gross impurities.[2][8]
Experimental Protocol: Aggregate and Impurity Removal by SEC
-
Objective: To separate the monomeric ADC from aggregates and unconjugated drug-linker molecules.
-
Materials:
-
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for an analytical column) until a stable baseline is achieved.
-
Sample Preparation: Thaw the ADC sample on ice if frozen. Centrifuge the sample to pellet any precipitates. Filter the supernatant through a 0.22 µm syringe filter.[10]
-
Chromatographic Analysis: Inject the prepared sample onto the equilibrated column.
-
Data Analysis: Monitor the elution profile at 280 nm. The elution order will be aggregates, monomeric ADC, and then low molecular weight fragments and unconjugated drug-linker.[10] Integrate the peak areas to quantify the percentage of monomer, aggregates, and other species.
-
Fraction Collection: For preparative scale, collect the fractions corresponding to the monomeric ADC peak.[2]
-
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for separating ADC species with different DARs. The cytotoxic drugs are typically hydrophobic, and thus, the retention time on a HIC column is proportional to the number of conjugated drug molecules.[1][11]
Experimental Protocol: DAR Species Separation by HIC
-
Objective: To separate and quantify ADC species with different drug-to-antibody ratios.
-
Materials:
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.[8]
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Chromatography: Inject the sample and elute with a linear gradient from Mobile Phase A to Mobile Phase B. A typical gradient might be 0-100% B over 30 minutes.
-
Data Analysis: Monitor the chromatogram at 280 nm. Peaks will elute in order of increasing hydrophobicity (and thus increasing DAR). Unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc.[4]
-
DAR Calculation: Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the drug-to-antibody ratio for each peak.
-
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. It is effective for removing charge variants of the ADC, which can arise from post-translational modifications of the antibody or from the conjugation process itself.[4][12] The conjugation of a drug-linker can alter the surface charge of the antibody, potentially allowing for the separation of different DAR species, although HIC generally provides better resolution for this purpose.[12][13]
Experimental Protocol: Charge Variant Analysis by IEX
-
Objective: To separate and quantify charge variants of the ADC.
-
Materials:
-
HPLC or UHPLC system with UV detector
-
Weak Cation Exchange (WCX) or Strong Cation Exchange (SCX) column
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
-
Procedure:
-
System Preparation: Equilibrate the IEX column with Mobile Phase A.
-
Sample Preparation: Buffer exchange the ADC sample into Mobile Phase A.
-
Chromatography: Inject the sample and elute using a salt gradient (e.g., 0-50% Mobile Phase B over 30 minutes).
-
Data Analysis: Monitor the chromatogram at 280 nm to observe the separation of acidic, main, and basic charge variants.
-
Data Presentation: Quantitative Analysis of ADC Purification
The following tables summarize typical quantitative data obtained during the purification and characterization of ADCs.
Table 1: Purity and Aggregation Analysis by SEC
| Sample | Monomer (%) | Aggregates (%) | Fragments (%) |
| Crude Conjugation Mix | 85.2 | 12.5 | 2.3 |
| Post-SEC Purification | 98.9 | 0.9 | 0.2 |
Table 2: DAR Distribution Analysis by HIC
| DAR Species | Relative Peak Area (%) |
| DAR 0 | 10.5 |
| DAR 2 | 25.3 |
| DAR 4 | 45.1 |
| DAR 6 | 15.6 |
| DAR 8 | 3.5 |
| Average DAR | 3.8 |
Visualization of Key Processes
The synthesis of an ADC is a multi-step process that precedes purification. Understanding this process is crucial for troubleshooting purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. agilent.com [agilent.com]
- 7. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of SG3400 Delate-Linked ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] This targeted delivery approach enhances the therapeutic window of highly potent drugs by minimizing systemic exposure and associated toxicities.[1] An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic agent (payload), and a chemical linker that connects the payload to the antibody.[2][3] The stability of the linker in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety.[4][]
This document provides detailed application notes and protocols for the characterization of ADCs utilizing the SG3400 payload conjugated via a delate-linked strategy. While "delate-linked" is not a standard classification, available information suggests "SG3400 delate" is an intermediate for ADC synthesis, incorporating a maleimide-amido-PEG8 structure for conjugation.[6] This implies a cysteine-directed conjugation strategy. The SG3400 itself is a potent anti-cancer toxin.[6]
These guidelines will cover the essential analytical techniques to ensure the quality, consistency, and stability of SG3400 delate-linked ADCs, focusing on physicochemical properties, drug-to-antibody ratio (DAR), and in vitro stability.
Mechanism of Action of SG3400 Delate-Linked ADCs
The therapeutic action of an SG3400 delate-linked ADC follows a multi-step process initiated by the specific binding of the ADC to its target antigen on the surface of cancer cells.[7] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[7][8] Once inside the cell, the complex is trafficked to lysosomes. The lysosomal environment, characterized by low pH and the presence of proteases, facilitates the degradation of the antibody and the cleavage of the linker, releasing the active SG3400 payload.[9][10] The liberated SG3400 then exerts its cytotoxic effect, leading to apoptosis of the cancer cell.[10]
Physicochemical Characterization
A thorough physicochemical characterization is paramount to ensure the homogeneity, purity, and stability of the ADC.[2]
Size Exclusion Chromatography (SEC-HPLC)
Purpose: To assess the aggregation and monomer content of the ADC.
Protocol:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas to determine the percentage of monomer, high molecular weight species (aggregates), and low molecular weight fragments.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purpose: To assess the hydrophobicity and purity of the ADC. Changes in hydrophobicity can indicate conjugation and potential degradation.
Protocol:
-
System: HPLC system with a UV detector.
-
Column: Zorbax 300SB-C8 (4.6 mm x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV absorbance at 280 nm.
-
Analysis: Compare the retention time and peak profile of the ADC to the unconjugated antibody.
Cation Exchange Chromatography (CEX-HPLC)
Purpose: To separate and quantify charge variants of the ADC, which can arise from the conjugation process.
Protocol:
-
System: HPLC system with a UV detector.
-
Column: MabPac SCX-10 (4 mm x 250 mm, 10 µm) or equivalent.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 50% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: Quantify the acidic, main, and basic charge variants by integrating the respective peak areas.
| Technique | Parameter Measured | Typical Acceptance Criteria |
| SEC-HPLC | Monomer Content | > 95% |
| Aggregate Content | < 5% | |
| RP-HPLC | Purity | > 98% |
| CEX-HPLC | Main Peak | Reportable |
| Acidic Variants | Reportable | |
| Basic Variants | Reportable |
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that directly impacts the ADC's potency and therapeutic index.[3]
UV/Vis Spectroscopy
Purpose: A rapid method to determine the average DAR based on the absorbance of the antibody and the payload at different wavelengths.
Protocol:
-
Instrument: A calibrated UV/Vis spectrophotometer.
-
Measurement: Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of the SG3400 payload (e.g., 330 nm, a hypothetical value for SG3400).
-
Calculations:
-
Determine the molar extinction coefficients for the antibody and the payload at both wavelengths.
-
Use the following equations to solve for the concentrations of the antibody and the payload, and subsequently the DAR.
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A330 = (εAb,330 * CAb) + (εDrug,330 * CDrug)
-
-
DAR = CDrug / CAb
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
Purpose: To separate ADC species with different numbers of conjugated payloads, allowing for the determination of the distribution of drug-loaded species and the average DAR.
Protocol:
-
System: HPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated as:
-
Average DAR = Σ(Peak Areai * DARi) / Σ(Peak Areai)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To provide a precise measurement of the masses of the light and heavy chains of the antibody, allowing for the confirmation of conjugation sites and the calculation of DAR.
Protocol:
-
Sample Preparation: Reduce the ADC using dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
LC Separation: Use a reversed-phase column to separate the light and heavy chains.
-
MS Analysis: Acquire the mass spectra of the eluted chains.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains. The number of conjugated drugs per chain can be calculated from the mass shift.
| Technique | Parameter Measured | Advantages | Limitations |
| UV/Vis | Average DAR | Rapid and simple | Requires accurate extinction coefficients; provides only an average value. |
| HIC-HPLC | DAR Distribution, Average DAR | Provides information on the distribution of different drug-loaded species. | Resolution may be insufficient for complex mixtures. |
| LC-MS | Precise Mass, DAR, Conjugation Sites | High accuracy and provides detailed structural information. | Requires more complex sample preparation and instrumentation. |
In Vitro Stability Assessment
Evaluating the stability of the ADC in biological matrices is crucial to ensure that the payload remains attached to the antibody in circulation and is only released at the target site.
Plasma Stability Assay
Purpose: To assess the stability of the linker and the potential for premature payload release in human plasma.
Protocol:
-
Incubation: Incubate the SG3400 ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, precipitate plasma proteins using acetonitrile.
-
Analysis: Analyze the supernatant for the presence of released payload using LC-MS/MS.
-
ADC Integrity: Analyze the ADC from the plasma matrix using an affinity capture method followed by HIC-HPLC or LC-MS to assess changes in the DAR over time.
| Time Point | Expected % Payload Release | Expected Average DAR |
| 0 hours | < 1% | Report initial DAR |
| 24 hours | Reportable | Reportable |
| 72 hours | Reportable | Reportable |
| 168 hours | < 10% | > 90% of initial DAR |
Conclusion
The comprehensive characterization of SG3400 delate-linked ADCs using the orthogonal analytical techniques outlined in these application notes is essential for ensuring product quality, consistency, and for guiding the drug development process. A thorough understanding of the physicochemical properties, drug-to-antibody ratio, and stability of the ADC will provide a strong foundation for subsequent preclinical and clinical investigations. These protocols serve as a starting point and may require optimization based on the specific characteristics of the monoclonal antibody and the final conjugated product.
References
- 1. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. youtube.com [youtube.com]
Application Note: High-Throughput Analysis of SG3400-Delate Conjugation Efficiency Using HPLC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes robust and reproducible methods for the analysis of SG3400, a hypothetical antibody-drug conjugate (ADC), utilizing a novel "Delate" linker technology. The protocols herein provide detailed guidance for determining the conjugation efficiency, average drug-to-antibody ratio (DAR), and distribution of drug species using Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are crucial for the characterization, lot-to-lot consistency assessment, and quality control of ADCs in research and development settings.
Introduction
Antibody-drug conjugates represent a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] The efficacy and safety of an ADC are critically dependent on its molecular characteristics, particularly the number of drug molecules conjugated to the antibody, known as the drug-to-antibody ratio (DAR).[3] Inconsistent DAR can lead to variability in potency and potential toxicity. Therefore, accurate and reliable analytical methods are essential for the comprehensive characterization of ADCs.[4]
SG3400 is a novel ADC targeting the HER2 receptor, which is overexpressed in various cancers.[5][6] The cytotoxic payload is attached to the antibody via a proprietary "Delate" linker, which conjugates to the thiol groups of reduced inter-chain cysteines. This application note provides detailed protocols for the analysis of SG3400 conjugation efficiency using HIC-HPLC for DAR profiling under native conditions and RP-HPLC for a higher-resolution, denaturing analysis.[4][5]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) - HPLC
HIC is a powerful technique for characterizing ADCs based on their hydrophobicity.[7][8] The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of different drug-loaded species.[9]
a. Sample Preparation
-
Allow the SG3400 ADC sample to equilibrate to room temperature.
-
If necessary, dilute the sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm PVDF syringe filter before injection.
b. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent |
| Column | TSKgel Butyl-NPR (4.6 mm x 100 mm, 2.5 µm) or equivalent |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
c. Data Analysis
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
The average DAR can be calculated using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
Reversed-Phase (RP) - HPLC
RP-HPLC provides a high-resolution separation of the light and heavy chains of the ADC under denaturing conditions, allowing for a more detailed analysis of drug distribution.[4]
a. Sample Preparation
-
To 50 µg of the SG3400 ADC sample, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
The reduced sample is ready for injection.
b. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | UHPLC system with a binary pump and UV detector |
| Column | C4 Reversed-Phase Column (e.g., Agilent Zorbax SB-C4, 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 60°C |
| Detection | UV at 280 nm |
| Injection Vol. | 5 µL |
c. Data Analysis
-
Identify and integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC-Delate-Payload), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Delate-Payload).
-
Calculate the conjugation efficiency for each chain and the overall ADC.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of three different batches of SG3400.
Table 1: HIC-HPLC Analysis of SG3400 Conjugation
| Batch ID | % DAR0 | % DAR2 | % DAR4 | % DAR6 | % DAR8 | Average DAR |
| SG3400-001 | 4.2 | 15.8 | 48.5 | 25.3 | 6.2 | 4.2 |
| SG3400-002 | 5.1 | 16.5 | 47.2 | 24.9 | 6.3 | 4.1 |
| SG3400-003 | 3.9 | 15.5 | 49.1 | 25.6 | 5.9 | 4.2 |
Table 2: RP-HPLC Analysis of Reduced SG3400
| Batch ID | % Unconjugated LC | % Conjugated LC | % Unconjugated HC | % Conjugated HC |
| SG3400-001 | 2.1 | 97.9 | 3.5 | 96.5 |
| SG3400-002 | 2.5 | 97.5 | 3.8 | 96.2 |
| SG3400-003 | 1.9 | 98.1 | 3.2 | 96.8 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An assembly of TROP2-mediated signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. sinobiological.com [sinobiological.com]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of SG3400 Delafloxacin-Payload Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of biotherapeutics, combining the target specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy at the tumor site.[2] SG3400 is a novel investigational ADC comprising a humanized monoclonal antibody targeting a tumor-associated antigen, conjugated to a delafloxacin-derived payload. Delafloxacin (B1662383), a fluoroquinolone antibiotic, is known to inhibit DNA gyrase and topoisomerase IV, leading to cell death.[4][5]
The inherent heterogeneity of ADCs, stemming from variations in the drug-to-antibody ratio (DAR) and the distribution of the payload across the antibody, presents significant analytical challenges.[1] Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of these complex molecules, providing critical insights into their identity, purity, stability, and drug load distribution.[1][6] This application note provides detailed protocols for the analysis of SG3400 delafloxacin-payload conjugates using various mass spectrometry techniques.
Core Principles of ADC Mass Spectrometry Analysis
The characterization of ADCs like SG3400 typically involves a multi-level mass spectrometry approach to provide a comprehensive understanding of the molecule's critical quality attributes.[7]
-
Intact Mass Analysis: This "top-down" approach provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.[1][6]
-
Subunit Analysis: A "middle-up/down" approach involves the reduction of the ADC into its light and heavy chains, or fragmentation into larger subunits, prior to MS analysis.[6] This reduces the complexity of the mass spectrum and allows for a more detailed characterization of drug distribution on each chain.[6]
-
Peptide Mapping: This "bottom-up" approach involves the enzymatic digestion of the ADC into smaller peptides. Subsequent LC-MS/MS analysis can pinpoint the exact sites of conjugation and identify any post-translational modifications.[6]
Experimental Protocols
The following protocols are provided as a guide for the mass spectrometry analysis of SG3400. Optimization may be required based on the specific linker chemistry and conjugation strategy employed.
Intact Mass Analysis under Denaturing Conditions (for Lysine (B10760008) Conjugates)
This method is suitable for determining the overall drug load distribution and average DAR of SG3400 if the delafloxacin payload is conjugated to lysine residues.
Sample Preparation:
-
Dilute the SG3400 ADC sample to a final concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., 25 mM ammonium (B1175870) bicarbonate, pH 7.9).[1]
-
For deglycosylated analysis, which simplifies the mass spectrum, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans.[6][8]
LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system suitable for protein separations.
-
Column: A reversed-phase column with a wide pore size (e.g., Agilent Poroshell 300SB-C8, 2.1 x 75 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 20-80% over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species. Calculate the average DAR and the relative abundance of each drug-loaded species.[6]
Subunit Mass Analysis (Middle-Up/Down)
This protocol is used to determine the distribution of the delafloxacin payload on the light and heavy chains of the SG3400 antibody.
Sample Preparation:
-
To approximately 20 µg of the SG3400 ADC, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.[6]
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.[6]
-
Dilute the reduced sample with a solution containing 0.1% formic acid for LC-MS analysis.
LC-MS System and Conditions:
-
LC System and Column: Similar to intact mass analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: An appropriate gradient to separate the light and heavy chains (e.g., 20-60% Mobile Phase B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 60-80°C.
-
Mass Spectrometer and Ionization Mode: As described for intact mass analysis.
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine their respective drug loads.
Native Mass Spectrometry for Cysteine-Conjugated ADCs
If SG3400 is a cysteine-conjugated ADC, native MS is crucial for analyzing the intact conjugate, as denaturing conditions can disrupt the non-covalent interactions holding the subunits together.[7]
Sample Preparation:
-
Buffer-exchange the SG3400 ADC sample into a volatile, MS-compatible buffer such as 100 mM ammonium acetate.
LC-MS System and Conditions:
-
LC System: A bio-inert LC system is recommended.
-
Column: A size-exclusion chromatography (SEC) column (e.g., Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm).[1]
-
Mobile Phase: 50-100 mM Ammonium Acetate.[1]
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A mass spectrometer capable of native MS analysis (e.g., Q-TOF or Orbitrap with optimized transmission for high m/z ions).
-
Ionization Mode: Positive ESI with gentle source conditions to preserve non-covalent interactions.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact ADC and its drug-loaded variants.
Data Presentation
Quantitative data from the mass spectrometry analysis of different SG3400 batches should be summarized for clear comparison.
Table 1: Summary of Mass Spectrometry Analysis of SG3400 Batches
| Parameter | Batch A | Batch B | Batch C |
| Intact Mass Analysis | |||
| Average DAR | 3.8 | 4.1 | 3.9 |
| DAR 0 (%) | 2.5 | 1.8 | 2.1 |
| DAR 2 (%) | 15.3 | 12.5 | 14.8 |
| DAR 4 (%) | 68.7 | 72.3 | 70.2 |
| DAR 6 (%) | 12.1 | 11.9 | 11.5 |
| DAR 8 (%) | 1.4 | 1.5 | 1.4 |
| Subunit Mass Analysis | |||
| Avg. Drug Load (Light Chain) | 1.0 | 1.1 | 1.0 |
| Avg. Drug Load (Heavy Chain) | 2.8 | 3.0 | 2.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of SG3400.
Hypothetical Signaling Pathway
The delafloxacin payload of SG3400, being a fluoroquinolone, is anticipated to exert its cytotoxic effect through the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage and subsequent apoptosis.
Caption: Proposed mechanism of action for the SG3400 delafloxacin-payload conjugate.
Conclusion
Mass spectrometry is a powerful and essential analytical tool for the characterization of SG3400 delafloxacin-payload conjugates. The combination of intact mass analysis, subunit analysis, and, if necessary, peptide mapping provides a comprehensive understanding of the drug-to-antibody ratio, payload distribution, and conjugation sites. The protocols and data presentation formats outlined in this application note serve as a foundation for the robust analytical assessment of this novel antibody-drug conjugate, supporting its development and ensuring its quality, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. kjom.org [kjom.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note & Protocol: Drug-to-Antibody Ratio (DAR) Calculation for Mal-amido-PEG8 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug.[1] This targeted delivery mechanism aims to maximize the therapeutic effect on tumor cells while minimizing systemic toxicity.[1][2] A critical quality attribute (CQA) that profoundly influences the efficacy, safety, and pharmacokinetics of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][4][5] An insufficient DAR may lead to reduced potency, whereas an excessively high DAR can negatively impact pharmacokinetics, increase toxicity, and potentially cause aggregation due to the hydrophobicity of the payload.[1][2][3][5]
This document provides detailed application notes and protocols for the determination of DAR for ADCs constructed using a Maleimide-amido-PEG8 (Mal-amido-PEG8) linker. This type of linker is commonly used for conjugating drugs to cysteine residues on the antibody.[6][7] The maleimide (B117702) group reacts specifically with thiol groups on cysteines, which are typically made available by reducing the antibody's interchain disulfide bonds.[6] The eight-unit polyethylene (B3416737) glycol (PEG8) chain acts as a hydrophilic spacer, which can enhance the solubility and improve the pharmacokinetic properties of the ADC.[6][8] Accurate and reproducible DAR measurement is essential throughout the ADC development process to ensure batch-to-batch consistency and to understand its structure-activity relationship.[4][9]
Part 1: Application Notes
Principle of DAR Analysis for Cysteine-Linked ADCs
For cysteine-linked ADCs, conjugation typically occurs on the thiol groups of cysteine residues exposed after the reduction of interchain disulfide bonds in the antibody's hinge region. This process results in a heterogeneous mixture of ADC species, with antibodies conjugated to zero, two, four, six, or eight drug-linker molecules (DAR0, DAR2, DAR4, DAR6, DAR8).[10][11] The goal of DAR analysis is to quantify the distribution of these species and calculate the weighted average DAR of the mixture.[10]
Key Methodologies for DAR Determination
Several analytical techniques can be employed to determine the DAR of Mal-amido-PEG8 ADCs. The choice of method depends on the required level of detail, accuracy, and the stage of development.[3][9]
-
UV/Vis Spectroscopy: This is a straightforward and rapid method for determining the average DAR.[12][13] It relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct absorbance maxima.[2][14] By measuring the absorbance of the ADC at two specific wavelengths (e.g., 280 nm for the antibody and another for the drug), the concentrations of both components can be determined, and the average DAR can be calculated.[12][] While simple, this method does not provide information about the distribution of different drug-loaded species and can be skewed by the presence of free drug or unconjugated antibody.[2][3]
-
Hydrophobic Interaction Chromatography (HIC): HIC is considered the gold standard for analyzing cysteine-linked ADCs.[10][14] This technique separates molecules based on differences in their surface hydrophobicity.[16] Since each conjugated drug-linker adds hydrophobicity to the antibody, HIC can effectively resolve ADC species with different numbers of drugs.[17] The unconjugated antibody (most hydrophilic) elutes first, followed by species with progressively higher DAR values.[10] The weighted average DAR is calculated from the relative peak area of each species.[][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful chromatographic technique for DAR analysis.[3][14] For cysteine-linked ADCs, the analysis is often performed after reducing the ADC to separate its light chains (LC) and heavy chains (HC).[19][20] The different drug-loaded forms of the LC and HC are then separated and quantified. This method provides detailed information on the drug distribution on each chain.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of chromatography (HIC or RP-HPLC) with the mass detection capabilities of MS.[5][20] This technique provides an accurate mass measurement of each ADC species, confirming its identity and drug load.[3] It is an information-rich method that can characterize drug load distribution in detail and identify various ADC forms.[20][21]
Data Presentation and Comparison
Quantitative data from DAR analysis should be clearly structured for comparison and interpretation.
Table 1: Comparison of Common DAR Analysis Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
|---|---|---|---|---|
| UV/Vis Spectroscopy | Spectrophotometric measurement based on Beer-Lambert Law.[] | Average DAR only.[3] | Simple, rapid, and convenient.[12][13] | Does not provide drug load distribution; less accurate.[2][3] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity.[16] | Average DAR and drug load distribution (DAR0, 2, 4, etc.).[10] | Gold standard for Cys-linked ADCs; high resolution.[10][14] | Requires method development; may not be suitable for all ADC types.[] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on polarity after reduction of ADC.[20] | Average DAR and drug distribution on light and heavy chains.[3] | Orthogonal method to HIC; provides chain-specific data.[10] | Denaturing conditions can alter the ADC structure.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection.[5] | Precise mass of each species, average DAR, and drug load distribution.[3] | Highly accurate and detailed; confirms identity of species.[22] | More complex instrumentation and data analysis.[19] |
Part 2: Experimental Protocols
Protocol 1: DAR Calculation using UV/Vis Spectroscopy
This protocol describes the determination of the average DAR by measuring the absorbance of the ADC solution at two wavelengths.
A. Materials and Equipment:
-
Purified Mal-amido-PEG8 ADC sample
-
Formulation buffer (e.g., PBS, pH 7.4)
-
Dual-beam UV/Vis spectrophotometer
-
Quartz cuvettes
-
Extinction coefficients for the antibody and drug (εAb, εDrug) at two wavelengths (λ1, typically 280 nm; and λ2, the absorbance maximum of the drug).
B. Experimental Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the measurement wavelengths to λ1 (e.g., 280 nm) and λ2 (e.g., 330 nm, specific to the drug).
-
Blank the spectrophotometer using the formulation buffer.
-
Measure the absorbance of the purified ADC sample at both wavelengths (Aλ1 and Aλ2). The sample may need to be diluted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Record the absorbance values.
C. Data Analysis and Calculation: The concentrations of the antibody (C_Ab) and the drug (C_Drug) are calculated using the Beer-Lambert law, correcting for the contribution of each component at both wavelengths.[12][]
-
Step 1: Calculate Correction Factors (if necessary)
-
Drug absorbance at 280 nm: R = A_Drug(280) / A_Drug(λ2)
-
-
Step 2: Calculate Antibody and Drug Concentrations
-
C_Ab (M) = (A(280) - A(λ2) * R) / ε_Ab(280)
-
C_Drug (M) = A(λ2) / ε_Drug(λ2)
-
-
Step 3: Calculate Average DAR
-
DAR = C_Drug / C_Ab
-
Table 2: Example Parameters for UV/Vis DAR Calculation
| Parameter | Symbol | Example Value | Unit |
|---|---|---|---|
| Antibody Extinction Coefficient at 280 nm | ε_Ab(280) | 210,000 | M⁻¹cm⁻¹ |
| Drug Extinction Coefficient at λ2 | ε_Drug(λ2) | 15,000 | M⁻¹cm⁻¹ |
| Measured Absorbance at 280 nm | A(280) | 0.750 | AU |
| Measured Absorbance at λ2 | A(λ2) | 0.112 | AU |
| Drug Correction Factor at 280 nm | R | 0.25 | - |
Protocol 2: DAR Calculation using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average DAR and drug load distribution of a cysteine-linked Mal-amido-PEG8 ADC.
A. Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Purified Mal-amido-PEG8 ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[16]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[23]
B. Experimental Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min).[23]
-
Inject an appropriate amount of the ADC sample (e.g., 20-50 µg) onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 20-30 minutes).[18]
-
Monitor the eluate at 280 nm.
-
After elution of all species, wash and re-equilibrate the column with Mobile Phase A.
C. Data Analysis and Calculation:
-
Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of the total peak area for each species (%Area_i).
-
Calculate the weighted average DAR using the following formula:[10][]
-
Average DAR = Σ (%Area_i × DAR_i) / 100
-
Where %Area_i is the percent area of a specific peak and DAR_i is the drug load for that peak (0, 2, 4, 6, 8).
-
Table 3: Example HIC Data and Weighted Average DAR Calculation
| Peak ID | Assigned DAR (DAR_i) | Peak Area | % of Total Area (%Area_i) | Weighted Area (%Area_i × DAR_i) |
|---|---|---|---|---|
| 1 | 0 | 150,000 | 7.5 | 0.0 |
| 2 | 2 | 450,000 | 22.5 | 45.0 |
| 3 | 4 | 1,000,000 | 50.0 | 200.0 |
| 4 | 6 | 300,000 | 15.0 | 90.0 |
| 5 | 8 | 100,000 | 5.0 | 40.0 |
| Total | 2,000,000 | 100.0 | 375.0 |
| Calculated Average DAR | | | | 3.75 |
Part 3: Visualizations
Visual workflows and diagrams help clarify the complex processes involved in ADC synthesis and analysis.
Caption: General workflow for creating a cysteine-linked ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. ppd.com [ppd.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmiweb.com [pharmiweb.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. tandfonline.com [tandfonline.com]
- 18. waters.com [waters.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 21. agilent.com [agilent.com]
- 22. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. mdpi.com [mdpi.com]
Application Note: Site-Specific Antibody-Drug Conjugates
Topic: Site-Specific Antibody Conjugation Methodologies
Audience: Researchers, scientists, and drug development professionals.
Note on "SG3400": Initial searches for "SG3400" in the context of antibody-drug conjugation did not yield specific results for a payload or linker. The term "SG3400" is predominantly associated with a power inverter. Therefore, this application note will provide a comprehensive overview and detailed protocols for site-specific antibody conjugation using established, publicly documented technologies, rather than a specific "SG3400" compound.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules for targeted cancer therapy.[1][] The method of conjugating the drug payload to the antibody is a critical parameter influencing the ADC's efficacy, safety, and pharmacokinetic profile.[1] Site-specific conjugation has emerged as a superior alternative to non-specific methods, offering precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment.[1][3][] This results in homogeneous ADC populations with improved stability, a wider therapeutic window, and enhanced batch-to-batch reproducibility.[1][3][5]
This application note provides an overview of common site-specific conjugation techniques and detailed protocols for their implementation.
Overview of Site-Specific Conjugation Technologies
Several innovative strategies have been developed to achieve site-specific antibody conjugation. These methods can be broadly categorized as follows:
-
Engineered Cysteines: This technique involves introducing cysteine residues at specific sites in the antibody sequence through genetic engineering.[][3] These engineered thiols serve as reactive handles for conjugation with thiol-reactive linkers, such as maleimides.[3] The THIOMAB™ technology is a prominent example of this approach.[]
-
Enzymatic Conjugation: Enzymes can be utilized to modify specific amino acid residues or glycans on the antibody, creating a site for payload attachment.[][] For instance, microbial transglutaminase can catalyze the formation of a bond between an engineered glutamine tag on the antibody and an amine-containing linker-payload.[6][7]
-
Glycan Remodeling: The conserved N-linked glycans on the Fc region of an antibody can be enzymatically modified to introduce reactive groups for conjugation.[8][9] This approach allows for the creation of ADCs without altering the protein sequence of the antibody.[8]
-
Unnatural Amino Acid Incorporation: This method involves the site-specific incorporation of unnatural amino acids with orthogonal reactivity into the antibody sequence during protein expression.[6] These unnatural amino acids provide a unique chemical handle for conjugation, ensuring a high degree of specificity.
Quantitative Data Summary
The choice of conjugation technology significantly impacts the key quality attributes of an ADC. The following table summarizes typical performance indicators for various site-specific methods.
| Conjugation Technology | Typical DAR | Homogeneity | Conjugation Efficiency | Stability | References |
| Engineered Cysteine (e.g., THIOMAB™) | 2 or 4 | High | >95% | High | [][3] |
| Enzymatic (e.g., Transglutaminase) | 2 | High | >90% | High | [6][7] |
| Glycan Remodeling | ~1.6-2 | High | Variable | High | [9] |
| Unnatural Amino Acid Incorporation | 2 | Very High | >95% | Very High | [6] |
Experimental Protocols
Protocol 1: Engineered Cysteine-Based Conjugation (THIOMAB™-like)
This protocol describes a general procedure for conjugating a maleimide-functionalized payload to an antibody with engineered cysteine residues.
Materials:
-
Engineered Cysteine Antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
Maleimide-activated drug-linker
-
Reducing agent (e.g., TCEP)
-
Re-oxidation agent (e.g., dehydroascorbic acid)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction Buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any interfering substances from the antibody solution.[5]
-
Concentrate the antibody to a suitable concentration (e.g., 5-10 mg/mL).
-
-
Reduction of Disulfide Bonds:
-
Add a controlled molar excess of a reducing agent (e.g., TCEP) to the antibody solution to reduce the interchain disulfide bonds and the engineered cysteines.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Conjugation Reaction:
-
Add the maleimide-activated drug-linker to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will influence the final DAR and should be optimized.[5]
-
Incubate the reaction mixture under controlled conditions (e.g., room temperature for 1-2 hours or 4°C overnight).
-
-
Re-oxidation and Quenching:
-
Add a re-oxidation agent to reform the interchain disulfide bonds.
-
Add a quenching reagent to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted drug-linker and other impurities.
-
-
Characterization:
-
Analyze the purified ADC to determine the DAR, purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Size Exclusion Chromatography (SEC).
-
Protocol 2: Enzymatic Conjugation using Microbial Transglutaminase (MTGase)
This protocol outlines the general steps for conjugating an amine-containing payload to an antibody engineered with a glutamine tag.
Materials:
-
Glutamine-tagged Antibody
-
Amine-containing drug-linker
-
Microbial Transglutaminase (MTGase)
-
Reaction Buffer (e.g., Tris buffer, pH 8.0)
-
Purification system
Procedure:
-
Reaction Setup:
-
Combine the glutamine-tagged antibody, amine-containing drug-linker, and MTGase in the reaction buffer. The optimal ratio of each component should be determined empirically.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2-4 hours).
-
-
Reaction Termination (Optional):
-
The reaction can be stopped by adding an inhibitor of MTGase or by proceeding directly to purification.
-
-
Purification:
-
Purify the ADC to remove the enzyme, unreacted drug-linker, and other byproducts. Size-exclusion chromatography is a commonly used method.
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, and other quality attributes as described in Protocol 1.
-
Visualizations
Experimental Workflow for Engineered Cysteine Conjugation```dot
Caption: Generalized pathway of ADC action from cell surface binding to apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 8. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific antibody-drug conjugation through glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Protein and Peptide Labeling using Sortase-Mediated Ligation (SML)
Introduction
Sortase-mediated ligation (SML) is a powerful enzymatic method for the site-specific modification of proteins and peptides. This technique utilizes the transpeptidase activity of sortase enzymes, most commonly Sortase A (SrtA) from Staphylococcus aureus, to covalently link a peptide or protein containing a specific recognition motif (e.g., LPXTG) to a nucleophilic substrate, which is typically a short peptide or molecule bearing an N-terminal oligo-glycine motif. This method offers exceptional control over the site of labeling, enabling the creation of well-defined protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.
Principle of Sortase-Mediated Ligation
The SML reaction proceeds in two main steps. First, Sortase A recognizes and cleaves the C-terminal LPXTG motif of a target protein between the threonine and glycine (B1666218) residues, forming a covalent acyl-enzyme intermediate. Subsequently, this intermediate is resolved by the nucleophilic attack of the primary amine of an N-terminal oligo-glycine (G)n tag on a labeling probe, resulting in the formation of a new peptide bond and the release of the enzyme. This process yields a specifically labeled protein with the probe of interest attached at the desired C-terminal location.
Key Advantages of SML:
-
Site-Specificity: Labeling occurs exclusively at the engineered sortase recognition motif, ensuring a homogenous product.
-
Mild Reaction Conditions: The enzymatic reaction proceeds under physiological conditions (pH, temperature), preserving the structure and function of the target protein.
-
Versatility: A wide variety of probes, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and small molecule drugs, can be incorporated.
-
High Efficiency: With optimized conditions, SML can achieve high labeling yields.
Quantitative Data Summary
The following tables summarize typical quantitative data for Sortase A-mediated labeling experiments.
Table 1: Labeling Efficiency of a Model Protein (15 µM) with a Fluorescent Glycine Probe (150 µM) using Sortase A (10 µM)
| Reaction Time (minutes) | Labeling Efficiency (%) |
| 15 | 65 |
| 30 | 85 |
| 60 | 95 |
| 120 | >98 |
Table 2: Effect of Substrate Concentration on Labeling Efficiency
| Target Protein (LPXTG) Concentration (µM) | Oligo-Glycine Probe (G)₃ Concentration (µM) | Sortase A Concentration (µM) | Labeling Efficiency after 1 hour (%) |
| 10 | 100 | 10 | 92 |
| 10 | 200 | 10 | 98 |
| 20 | 100 | 10 | 88 |
| 20 | 200 | 10 | 96 |
Experimental Protocols
Protocol 1: Expression and Purification of a Target Protein with a C-terminal LPXTG-His Tag
This protocol describes the generation of a target protein suitable for SML.
-
Gene Cloning: The gene of interest is cloned into an appropriate expression vector (e.g., pET28a) to include a C-terminal LPXTG recognition motif followed by a hexa-histidine (His₆) tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger expression culture. Protein expression is induced with IPTG at an appropriate temperature and for a suitable duration.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) using dialysis or a desalting column.
-
Purity and Concentration Analysis: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer (A₂₈₀) or a protein assay (e.g., Bradford).
Protocol 2: Site-Specific Labeling of a Target Protein using Sortase A
This protocol details the enzymatic labeling reaction.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in sortase reaction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂):
-
Purified target protein with LPXTG tag (to a final concentration of 10-50 µM)
-
Oligo-glycine labeling probe (e.g., (G)₃-Fluorescein, to a final concentration of 100-500 µM)
-
Purified Sortase A (e.g., heptamutant SrtA, to a final concentration of 5-15 µM)
-
-
Incubation: Incubate the reaction mixture at room temperature (or a specified optimal temperature for the SrtA variant) for 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE. The labeled protein will show a shift in molecular weight. For fluorescent probes, in-gel fluorescence imaging can confirm labeling.
-
Purification of the Labeled Protein: After the reaction is complete, the labeled protein can be purified from the unreacted components (Sortase A, excess probe, and cleaved LPXTG tag) using affinity chromatography (if the tag is retained) or size-exclusion chromatography.
Visualizations
Caption: A flowchart illustrating the key steps in a typical sortase-mediated protein labeling experiment.
Caption: A simplified diagram showing the enzymatic mechanism of Sortase A in protein labeling.
Application Notes and Protocols: Functionalization of Nanoparticles with SG3400 delate(Mal-amido-PEG8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of highly potent cytotoxic agents to tumor cells is a cornerstone of modern cancer therapy development. Nanoparticles, with their tunable physicochemical properties, serve as versatile platforms for targeted drug delivery.[1][2][3] Functionalization of these nanoparticles with targeting ligands and therapeutic payloads is critical for their efficacy. This document provides detailed application notes and protocols for the covalent conjugation of a potent toxin, SG3400, to nanoparticles using a heterobifunctional Mal-amido-PEG8 linker.
SG3400 is a potent cytotoxic molecule with significant anti-cancer activity, making it a valuable payload for antibody-drug conjugates (ADCs) and nanoparticle-based therapies.[4] The Mal-amido-PEG8 linker is a versatile crosslinker featuring a maleimide (B117702) group that reacts specifically with thiol groups, and a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and biocompatibility.[5][6][7] This protocol outlines the functionalization of thiol-bearing nanoparticles with SG3400 via a maleimide-thiol conjugation, creating a stable thioether bond.[8][9][10] The resulting SG3400-nanoparticles can be further modified with targeting moieties for selective delivery to cancer cells.
Principle of the Method
The functionalization strategy relies on the highly specific and efficient Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group.[11] The process involves a two-step conceptual workflow:
-
Nanoparticle Preparation : Synthesis or acquisition of nanoparticles with surface-exposed thiol groups.
-
Conjugation : Reaction of the thiol-functionalized nanoparticles with Mal-amido-PEG8-SG3400, where the maleimide end of the linker is pre-conjugated to a thiol-activated SG3400 derivative.
This application note will focus on the direct conjugation of a commercially available or custom-synthesized SG3400 delate(Mal-amido-PEG8) to thiol-functionalized nanoparticles.
Experimental Protocols
Materials and Reagents
-
Thiol-functionalized nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles)
-
SG3400 delate(Mal-amido-PEG8)
-
Reaction Buffers:
-
Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
HEPES buffer (10 mM, pH 7.0)
-
-
Degassing equipment (vacuum pump or inert gas source)
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) for antibody/protein functionalization (optional)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., centrifugation, size-exclusion chromatography, dialysis)
-
Anhydrous DMSO or DMF for linker dissolution
Preparation of Thiol-Functionalized Nanoparticles
The protocol for preparing thiol-functionalized nanoparticles will vary depending on the nanoparticle type. It is crucial to ensure the availability of free thiol groups on the nanoparticle surface for efficient conjugation. For nanoparticles that may have formed disulfide bonds, a reduction step is necessary.
Protocol for Reduction of Disulfide Bonds (if applicable):
-
Disperse the thiol-functionalized nanoparticles in a degassed reaction buffer.
-
Add a 10- to 50-fold molar excess of a reducing agent like TCEP.
-
Incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before the addition of the maleimide-containing molecule.[12]
Conjugation of SG3400 delate(Mal-amido-PEG8) to Nanoparticles
-
Prepare SG3400 delate(Mal-amido-PEG8) Solution : Immediately before use, dissolve the SG3400 delate(Mal-amido-PEG8) in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Setup :
-
Conjugation Reaction :
-
Add a 1.5- to 5-fold molar excess of the SG3400 delate(Mal-amido-PEG8) solution to the nanoparticle dispersion. The optimal molar ratio should be determined empirically for each nanoparticle system.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14]
-
-
Quenching the Reaction (Optional but Recommended) :
-
To quench any unreacted maleimide groups, add a final concentration of 10 mM L-cysteine and incubate for 15-30 minutes at room temperature.[12]
-
-
Purification of SG3400-Functionalized Nanoparticles :
Characterization of SG3400-Functionalized Nanoparticles
Thorough characterization is essential to confirm successful conjugation and to understand the properties of the functionalized nanoparticles.[16][17][18]
| Parameter | Method | Purpose |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To determine the size distribution, and morphology of the nanoparticles before and after functionalization. |
| Surface Charge | Zeta Potential Measurement | To assess changes in the surface charge of the nanoparticles upon conjugation, which can influence their stability and cellular uptake.[19] |
| Conjugation Efficiency | UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC | To quantify the amount of SG3400 conjugated to the nanoparticles. This can be done by measuring the absorbance or fluorescence of SG3400 in the nanoparticle solution after purification and comparing it to a standard curve. |
| Stability | DLS and Zeta Potential measurements over time in relevant media (e.g., PBS, cell culture media) | To evaluate the colloidal stability of the functionalized nanoparticles. |
Data Presentation
Table 1: Representative Conjugation Parameters
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction; higher pH can lead to maleimide hydrolysis.[10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically faster at room temperature. |
| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Should be optimized for the specific nanoparticle and linker concentration. |
| Molar Excess of Linker | 1.5- to 5-fold over thiol groups | Depends on the concentration and reactivity of the thiol groups on the nanoparticle. |
Table 2: Example Characterization Data of Functionalized Nanoparticles
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | SG3400 Loading (µg/mg NP) |
| Thiol-NP (Bare) | 105 ± 2.1 | 0.15 | -25.3 ± 1.2 | N/A |
| SG3400-PEG8-NP | 115 ± 3.5 | 0.18 | -18.7 ± 1.5 | 25.4 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the functionalization of nanoparticles with SG3400.
Hypothetical Signaling Pathway for SG3400-Nanoparticle Action
This diagram illustrates a potential mechanism of action for a targeted SG3400-nanoparticle. The nanoparticle is assumed to be functionalized with a ligand that targets a specific receptor overexpressed on cancer cells.
Caption: Hypothetical signaling pathway of targeted SG3400-nanoparticle inducing apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inactive maleimide groups (hydrolysis) - Insufficient free thiol groups on nanoparticles - Steric hindrance | - Use freshly prepared or properly stored linker. Ensure reaction pH is between 6.5-7.5. - Perform a reduction step (e.g., with TCEP). Quantify free thiols before conjugation. - Optimize the PEG spacer length in the linker. |
| Nanoparticle Aggregation | - Change in surface charge after conjugation - Inappropriate buffer conditions | - Confirm the final zeta potential. Adjust buffer ionic strength or pH. - Ensure the buffer is suitable for both the nanoparticles and the conjugation reaction. |
| Inconsistent Results | - Variability in nanoparticle batches - Oxidation of thiol groups | - Thoroughly characterize each batch of nanoparticles. - Use degassed buffers and consider performing the reaction under an inert atmosphere. |
Conclusion
The functionalization of nanoparticles with SG3400 using a Mal-amido-PEG8 linker provides a robust method for developing novel targeted cancer therapeutics. The protocols and data presented here offer a framework for researchers to successfully conjugate this potent toxin to their nanoparticle platforms. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving reproducible results and advancing the development of next-generation nanomedicines.
References
- 1. Nanoparticle drug delivery systems for synergistic delivery of tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. SG3400 delate(Mal-amido-PEG8)-产品信息-Felix [felixbio.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Novel Antibody-Drug Conjugate (ADC)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific payload "SG3400" and the payload class "delate" mentioned in the topic are not identifiable in publicly available scientific literature or databases. Therefore, this document provides a comprehensive and detailed experimental workflow for the development of a novel Antibody-Drug Conjugate (ADC) using a representative and well-characterized payload class, a DNA-damaging agent. This workflow can be adapted for other payload classes once their specific properties are known.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs that combine the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities.[1][2] The development of a novel ADC is a multi-step process that involves careful selection and optimization of three key components: the antibody, the linker, and the cytotoxic payload.[1][3] This document outlines a detailed experimental workflow for the development and preclinical evaluation of a novel ADC.
Experimental Workflow Overview
The development of a novel ADC follows a structured workflow, from initial design and conjugation to comprehensive in vitro and in vivo characterization. This process ensures the selection of a lead ADC candidate with optimal efficacy and safety profiles for further clinical development.
Phase 1: ADC Design and Conjugation
Antibody Selection
The initial step is the selection of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen (TAA). The ideal TAA should be highly expressed on the surface of tumor cells with minimal to no expression on healthy tissues.
Payload-Linker Synthesis
The payload is the cytotoxic component of the ADC. As "SG3400 delate" is not characterized, we will use a representative DNA-damaging agent, such as a pyrrolobenzodiazepine (PBD) dimer, for this workflow. PBDs are potent toxins that crosslink DNA, leading to cell death.[4][] The linker connects the payload to the antibody and is crucial for the stability and release of the payload.[4] A cleavable linker, such as a valine-citrulline (VC) linker, is often used, which is designed to be cleaved by lysosomal enzymes like cathepsin B upon internalization into the target cell.
Antibody-Payload Conjugation
The conjugation strategy aims to create a stable ADC with a controlled drug-to-antibody ratio (DAR). Site-specific conjugation methods are preferred over random conjugation to produce a homogeneous ADC with improved pharmacokinetic properties.[4]
Protocol: Cysteine-Based Conjugation
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free cysteine residues.
-
Payload-Linker Activation: The payload-linker construct should have a reactive handle, such as a maleimide (B117702) group, that can react with the free sulfhydryl groups of the reduced antibody.
-
Conjugation Reaction: Mix the reduced antibody with the activated payload-linker in a controlled molar ratio. The reaction is typically carried out at a specific pH and temperature to ensure optimal conjugation.
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
Purification and Characterization
The resulting ADC mixture is purified to remove unconjugated payload-linker and aggregated antibody. Characterization is then performed to ensure the quality and consistency of the ADC.
| Parameter | Method | Acceptance Criteria |
| Purity | Size Exclusion Chromatography (SEC-HPLC) | >95% monomeric ADC |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry | Average DAR of 3.5 - 4.5 |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | <1% of total payload |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | <0.5 EU/mg |
Phase 2: In Vitro Characterization
Target Binding Affinity
The binding affinity of the ADC to its target antigen is a critical parameter that should not be significantly altered by the conjugation process.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coat a 96-well plate with the recombinant target antigen.
-
Block non-specific binding sites.
-
Add serial dilutions of the naked antibody and the ADC to the wells.
-
Incubate and wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the absorbance to determine the binding affinity (KD).
In Vitro Cytotoxicity
The potency of the ADC is assessed by its ability to kill target cancer cells in culture.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Seed target-positive and target-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, naked antibody, and free payload.
-
Incubate for a defined period (e.g., 72-120 hours).
-
Add the viability reagent and measure the signal (absorbance or luminescence).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
| Cell Line | Target Expression | ADC IC50 (nM) | Naked mAb IC50 (nM) | Free Payload IC50 (nM) |
| Cancer Line A | High | 1.5 | >1000 | 0.1 |
| Cancer Line B | Low | 50.2 | >1000 | 0.1 |
| Normal Line C | Negative | >1000 | >1000 | 0.1 |
Internalization Assay
Efficient internalization of the ADC upon binding to the target antigen is essential for the intracellular release of the payload.
Protocol: Fluorescence Microscopy
-
Label the ADC with a fluorescent dye.
-
Incubate the target-positive cells with the fluorescently labeled ADC.
-
At various time points, wash the cells and fix them.
-
Visualize the internalization of the ADC using a fluorescence microscope.
Bystander Killing Assay
The bystander effect refers to the ability of the released payload to kill neighboring target-negative cancer cells, which is important in heterogeneous tumors.
Protocol: Co-culture Cytotoxicity Assay
-
Co-culture target-positive and target-negative cancer cells at different ratios.
-
Treat the co-culture with the ADC.
-
Measure cell viability after a defined incubation period to assess the killing of target-negative cells.
Representative Signaling Pathway: DNA Damage Response
Upon internalization and release, a DNA-damaging payload like a PBD dimer will induce DNA damage, triggering a cellular response that ultimately leads to apoptosis.
Phase 3: In Vivo Evaluation
Pharmacokinetics (PK) Study
PK studies are performed in animal models (e.g., mice or rats) to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Protocol: Murine PK Study
-
Administer a single dose of the ADC to a cohort of mice.
-
Collect blood samples at various time points.
-
Quantify the concentrations of the total antibody, conjugated ADC, and free payload in the plasma using methods like ELISA and LC-MS/MS.
-
Determine key PK parameters such as half-life, clearance, and volume of distribution.
| Analyte | Half-life (t1/2) | Cmax (µg/mL) | AUC (µg*h/mL) |
| Total Antibody | 250 h | 100 | 15000 |
| Conjugated ADC | 200 h | 95 | 13000 |
| Free Payload | 2 h | 0.01 | 0.05 |
Biodistribution Study
This study determines the tissue distribution of the ADC to confirm tumor targeting and assess potential off-target accumulation.
Protocol: Radiolabeled Biodistribution
-
Radiolabel the ADC with an isotope (e.g., 89Zr).
-
Administer the radiolabeled ADC to tumor-bearing mice.
-
At different time points, euthanize the animals and collect tumors and major organs.
-
Measure the radioactivity in each tissue to determine the percentage of injected dose per gram of tissue (%ID/g).
Xenograft Efficacy Studies
The anti-tumor efficacy of the ADC is evaluated in animal models bearing human tumor xenografts.
Protocol: Tumor Growth Inhibition Study
-
Implant human cancer cells (target-positive) subcutaneously into immunodeficient mice.
-
Once tumors reach a certain size, randomize the mice into treatment groups (e.g., vehicle, naked mAb, ADC at different doses).
-
Administer the treatments according to a defined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, calculate the tumor growth inhibition (TGI).
Toxicology Studies
Preliminary toxicology studies are conducted to identify potential safety concerns and determine a maximum tolerated dose (MTD). These studies typically involve monitoring clinical signs, body weight, hematology, and clinical chemistry parameters.
Conclusion
The development of a novel ADC is a rigorous process that requires a systematic and multi-faceted approach. The experimental workflow and protocols outlined in this document provide a comprehensive guide for the preclinical development and evaluation of a novel ADC. By carefully optimizing each component and thoroughly characterizing the final conjugate, researchers can identify promising ADC candidates for clinical investigation.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Antibody-Drug Conjugate (ADC) Aggregation with Mal-amido-PEG8 Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aggregation of Antibody-Drug Conjugates (ADCs) utilizing Maleimide-amido-PEG8 (Mal-amido-PEG8) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with Mal-amido-PEG8 linkers?
A1: Aggregation in ADCs, including those with Mal-amido-PEG8 linkers, is a multifaceted issue primarily driven by increased hydrophobicity and structural instability. Key contributing factors include:
-
Increased Hydrophobicity: The conjugation of a hydrophobic payload to the antibody increases the overall hydrophobicity of the ADC, leading to a higher propensity for self-association and aggregation.[1][2] While the PEG8 linker enhances hydrophilicity, a highly hydrophobic payload can still drive aggregation.[3][]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater tendency for aggregation.[5][6]
-
Conjugation Process Conditions: The conditions during conjugation, such as pH, temperature, and the use of organic co-solvents to dissolve the linker-payload, can stress the antibody and induce aggregation.[5][7]
-
Instability of the Maleimide-Thiol Linkage: The thiosuccinimide bond formed between the maleimide (B117702) group and a cysteine residue on the antibody can undergo a retro-Michael reaction, leading to deconjugation and potential heterogeneity that may contribute to aggregation.[5]
-
Formulation and Storage Conditions: Inappropriate buffer conditions (e.g., pH near the isoelectric point), mechanical stress, freeze-thaw cycles, and high ADC concentrations can all promote aggregation.[][7]
Q2: How does the Mal-amido-PEG8 linker help in preventing aggregation?
A2: The Mal-amido-PEG8 linker incorporates features designed to mitigate aggregation:
-
PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) component, with its eight repeating ethylene (B1197577) oxide units, is hydrophilic and creates a hydration shell around the ADC.[3][8] This increases the overall solubility of the conjugate and can mask the hydrophobicity of the payload.[3][8]
-
Steric Hindrance: The flexible PEG8 chain provides steric hindrance, creating a physical barrier between adjacent ADC molecules. This separation reduces the likelihood of intermolecular hydrophobic interactions that lead to aggregation.[5] Studies have indicated that a PEG length of at least eight units can be crucial for minimizing plasma clearance and improving tolerability, which is often linked to reduced aggregation.[2]
Q3: What is the impact of aggregation on the efficacy and safety of an ADC?
A3: ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregates may exhibit altered pharmacokinetic profiles, leading to faster clearance from circulation and reduced accumulation at the tumor site.[9]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs).[7]
-
Off-Target Toxicity: Aggregates can be non-specifically taken up by cells of the reticuloendothelial system, such as in the liver and spleen, leading to off-target toxicity.[9]
-
Manufacturing and Stability Issues: Aggregation can result in product loss during manufacturing and purification, and it can compromise the long-term stability and shelf-life of the ADC formulation.[9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues encountered during the development of ADCs with Mal-amido-PEG8 linkers.
Problem 1: High levels of aggregation observed immediately after conjugation and purification.
-
Possible Cause: Suboptimal conjugation conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate aggregation post-conjugation.
Problem 2: Gradual increase in aggregation during storage.
-
Possible Cause: Suboptimal formulation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for storage-induced ADC aggregation.
Quantitative Data Summary
The following tables provide representative data on the impact of various factors on ADC aggregation. Note that specific values will vary depending on the antibody, payload, and experimental conditions.
Table 1: Impact of pH on ADC Aggregation
| pH | % Aggregate (Initial) | % Aggregate (after 1 week at 40°C) |
| 5.0 | 1.2 | 3.5 |
| 6.0 | 0.8 | 2.1 |
| 7.0 | 1.5 | 4.8 |
| 8.0 | 2.5 | 8.2 |
Data is illustrative and based on general trends observed for monoclonal antibodies and ADCs.[10][11] Aggregation is often minimized at a pH slightly acidic to neutral and away from the antibody's isoelectric point.[12]
Table 2: Effect of Excipients on ADC Aggregation under Thermal Stress
| Formulation | % Aggregate (Initial) | % Aggregate (after 4 weeks at 25°C) |
| ADC in Histidine Buffer | 1.0 | 5.5 |
| + 5% Sucrose (B13894) | 0.9 | 2.5 |
| + 5% Trehalose (B1683222) | 0.9 | 2.3 |
| + 0.02% Polysorbate 80 | 1.1 | 4.0 |
| + 150 mM Arginine | 1.0 | 3.2 |
Data is representative and compiled from various sources on protein and ADC formulation.[][13] Sugars like sucrose and trehalose are effective cryo- and lyoprotectants, while surfactants like Polysorbate 80 prevent surface-induced aggregation. Amino acids such as arginine can also help to reduce aggregation.[2][5]
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[5]
-
SEC-HPLC Column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[14]
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and filter it through a 0.22 µm membrane, then degas thoroughly.[15]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at the specified flow rate until a stable baseline is achieved.[16]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[15] If necessary, filter the sample through a 0.22 µm filter.[15]
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).[18]
-
Calculate the percentage of aggregates using the formula: % Aggregates = (Sum of aggregate peak areas / Total peak area) x 100
-
Caption: General experimental workflow for SEC-HPLC analysis of ADC aggregates.
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
Objective: To rapidly assess the hydrodynamic radius and polydispersity of an ADC sample to detect the presence of aggregates.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette or multi-well plate
-
Filtration unit (0.22 µm or smaller)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the desired formulation buffer.
-
Filter the sample through a low-protein-binding 0.22 µm or smaller filter directly into a clean, dust-free cuvette to remove any extraneous particulate matter.[16]
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
-
Data Acquisition:
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure data quality.
-
-
Data Analysis:
Caption: General experimental workflow for DLS analysis of ADC aggregation.
Protocol 3: Determination of DAR and Hydrophobicity Profile by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate ADC species based on their hydrophobicity to determine the drug-to-antibody ratio (DAR) and drug load distribution.
Materials:
-
ADC sample
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0[19]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol (B130326) (v/v)[19]
-
HIC-HPLC Column (e.g., Tosoh TSKgel Butyl-NPR)[19]
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare and degas both mobile phases.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[18]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[18]
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[18]
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x Number of drugs for that species]
-
Caption: General experimental workflow for HIC-HPLC analysis of ADC DAR.
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into temperature-induced aggregation of an antibody drug conjugate [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. purepeg.com [purepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conjugation Yield
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low conjugation yield. While your query mentioned "SG3400 delate," this appears to be a highly specific or internal designation not widely documented in public resources. Therefore, this guide focuses on the fundamental principles and common challenges of bioconjugation, which are broadly applicable and should help you troubleshoot your specific system.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conjugation yield?
Low conjugation yield in bioconjugation reactions can stem from a variety of factors throughout the experimental workflow. The most common issues can be categorized into four main areas:
-
Antibody/Protein-Related Issues: Problems with the purity, concentration, or the availability of reactive sites on the antibody can significantly impact conjugation efficiency.[1][2]
-
Linker-Payload Problems: The stability, solubility, and reactivity of the linker-payload molecule are critical for a successful reaction.[1][2]
-
Suboptimal Reaction Conditions: The pH, temperature, incubation time, and molar ratio of reactants must be optimized for the specific conjugation chemistry being used.[2][3]
-
Inefficient Purification: The purification process itself can be a source of product loss if not optimized to separate the desired conjugate from unconjugated starting materials and byproducts.[2][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) relate to conjugation yield?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an Antibody-Drug Conjugate (ADC), representing the average number of drug molecules conjugated to a single antibody.[2] While a higher DAR might seem desirable for potency, pushing the reaction to achieve a very high DAR can sometimes negatively impact the overall yield of the desired, functional ADC product.[5]
Over-conjugation can lead to:
-
Reduced Solubility and Increased Aggregation: Many payloads are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation and precipitation out of solution.[2][6] This results in significant product loss during the reaction and purification steps.[2]
-
Instability: ADCs with a high DAR may be less stable, leading to degradation and a lower yield of intact, functional conjugate.[2]
-
Difficulties in Purification: A heterogeneous mixture with multiple DAR species can complicate the purification process, potentially leading to lower recovery of the desired ADC.[2]
Conversely, under-conjugation directly results in a low yield of ADCs with the desired therapeutic potency.[2] The ideal DAR is often a balance between efficacy and manufacturability, typically in the range of 2 to 4 for many ADCs.[2][5]
Q3: What is the optimal pH for thiol-maleimide conjugation?
For thiol-maleimide conjugation, a pH range of 6.5 to 7.5 is optimal.[2][7] Within this pH range, the reaction is highly selective for thiols over other nucleophilic groups like amines.[7] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2][7] Deviating from this optimal pH range can lead to undesirable side reactions and reduced conjugation efficiency.[7]
Q4: How can I prevent aggregation during and after conjugation?
ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate after the attachment of a hydrophobic payload.[2][6] Strategies to mitigate aggregation include:
-
Optimizing Conjugation Conditions: Avoid pH conditions near the antibody's isoelectric point where its solubility is lowest.[2] Minimize the concentration of organic co-solvents, as high concentrations can denature the antibody.[1][6]
-
Controlling the DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and its tendency to aggregate.[3]
-
Using Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to improve the solubility and stability of the final conjugate.[3][8]
-
Including Stabilizing Excipients: During purification and for the final formulation, consider adding stabilizing excipients to the buffer.[8]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues that lead to low conjugation yield.
Issue 1: Low or No Conjugate Formation
A lower than expected yield or the complete absence of the desired conjugate points to a fundamental issue with one of the components or the reaction setup.
| Potential Cause | Recommended Action |
| Inactive Linker-Payload | The reactive group on your linker-payload (e.g., a maleimide) may have hydrolyzed. Prepare fresh solutions of the linker-payload immediately before use.[7][8] Store stock solutions in an anhydrous solvent like DMSO or DMF and allow them to warm to room temperature before opening to prevent condensation.[7][8] |
| Inaccessible or Oxidized Thiols (for Cysteine Conjugation) | The target cysteine residues on the antibody may be forming disulfide bonds and are therefore unavailable for conjugation.[7] Perform a reduction step with a reducing agent like TCEP or DTT prior to conjugation.[8][9] It is crucial to remove the reducing agent before adding a maleimide-based linker-payload, as it will compete for the reactive sites.[8] |
| Interfering Buffer Components | Your antibody buffer may contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the intended reaction.[1][3] Perform a buffer exchange into a suitable reaction buffer (e.g., PBS) before starting the conjugation.[1] |
| Incorrect pH | The reaction pH is outside the optimal range for the specific chemistry. For thiol-maleimide reactions, ensure the pH is between 6.5 and 7.5.[7] For amine-reactive chemistries (e.g., NHS esters), a pH of 7.2-8.5 is generally recommended.[6] |
Issue 2: Lower than Expected Drug-to-Antibody Ratio (DAR)
A low DAR is a direct indication of an inefficient conjugation reaction.
| Potential Cause | Recommended Action |
| Incomplete Antibody Reduction | For cysteine-based conjugation, the reduction of interchain disulfide bonds may be insufficient, resulting in fewer available free thiol groups.[10] Optimize the concentration of the reducing agent, temperature, and incubation time.[9][10] Use Ellman's assay to verify the number of free thiols per antibody before proceeding with the conjugation.[10] |
| Suboptimal Molar Ratio | The molar ratio of the linker-payload to the antibody may be too low.[3] Titrate the molar ratio to find the optimal balance for your specific antibody and payload. A 5:1 to 20:1 ratio of linker-drug to antibody is a common starting point for optimization.[3] |
| Insufficient Reaction Time | The reaction may not have proceeded to completion.[1] Optimize the incubation time. For some reactions, a longer incubation at a lower temperature (e.g., 4°C overnight) may be beneficial to minimize side reactions or antibody degradation.[1][6] |
| Low Antibody Concentration | A low antibody concentration can reduce the efficiency of the reaction.[1] A starting antibody concentration of at least 0.5 mg/mL is often recommended.[1][3] If your antibody solution is too dilute, it should be concentrated before use.[1][3] |
Issue 3: Significant Product Loss During Purification
High loss of the ADC during purification can drastically reduce the final yield.
| Potential Cause | Recommended Action |
| ADC Aggregation | The conjugation of a hydrophobic payload can induce aggregation, leading to poor recovery as the aggregates are often removed during purification.[1][2] Optimize the purification buffer to maintain ADC solubility (e.g., adjust pH, ionic strength, or add stabilizers).[2] Size Exclusion Chromatography (SEC) is often effective for removing aggregates.[4] |
| Irreversible Binding to Chromatography Resin | The ADC may be binding irreversibly to the column matrix.[1] Experiment with different types of chromatography resins or adjust the buffer composition for elution.[1] |
| Inappropriate Purification Method | The chosen purification method may not be suitable for your specific ADC.[3] Ensure the materials (e.g., resin, membrane) are compatible.[3] When using chromatography, carefully monitor the elution profile (e.g., UV absorbance at 280 nm) to ensure you are collecting the correct fractions.[3] |
Experimental Protocols
Protocol 1: Determination of Free Thiols using Ellman's Assay
This protocol is used to quantify the number of free sulfhydryl groups on an antibody after reduction, which is crucial for optimizing thiol-based conjugation reactions.[2]
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Cysteine Standards: Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer. Perform serial dilutions to create a standard curve ranging from 0 to 1.5 mM.
-
Sample Preparation: Dilute your reduced antibody sample to a suitable concentration in the Reaction Buffer.
-
Reaction: In a microplate well, add 50 µL of each standard and sample. Add 50 µL of the Ellman's Reagent Solution to each well.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free thiols in your antibody sample by comparing its absorbance to the standard curve.
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol describes a general procedure for determining the average DAR and the distribution of different DAR species.[1]
Materials:
-
HPLC system with a HIC column
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
Procedure:
-
Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
System Setup: Equilibrate the HPLC system with the HIC column in 100% Mobile Phase A.
-
Injection: Inject 20-50 µg of the ADC sample.
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitoring: Monitor the elution profile at 280 nm.
-
Analysis: Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Species with higher DARs are more hydrophobic and will elute later at lower salt concentrations.[10] Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.[10]
Visualizations
Caption: A general workflow for troubleshooting low conjugation yield.
Caption: A typical experimental workflow for ADC conjugation.
Caption: A decision tree for troubleshooting low ADC yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Maleimide-Thiol Linkage Instability & Retro-Michael Reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of maleimide-thiol linkages and the retro-Michael reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol linkages?
The primary cause of instability is the reversibility of the Michael addition reaction used to form the thiosuccinimide linkage between the maleimide (B117702) and the thiol. This reversal is known as the retro-Michael reaction. In a biological environment, this deconjugation can be followed by a thiol exchange, where the maleimide reacts with other abundant thiols like glutathione (B108866), leading to the loss of the conjugated payload from its intended target.[1][2]
Q2: What is the difference between the retro-Michael reaction and hydrolysis of the thiosuccinimide ring?
The retro-Michael reaction and hydrolysis are two competing pathways for the thiosuccinimide adduct. The retro-Michael reaction is the undesirable reversal of the conjugation, leading to cleavage of the thioether bond.[1][2] In contrast, hydrolysis is the irreversible opening of the succinimide (B58015) ring by water to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction, effectively locking the conjugate in a stable form.[3]
Q3: What factors influence the stability of the maleimide-thiol linkage?
Several factors influence the stability of the thiosuccinimide linkage:
-
pH: The conjugation reaction is optimal between pH 6.5 and 7.5.[1][4] Post-conjugation, higher pH (above 7.5) accelerates hydrolysis of the thiosuccinimide ring, which can be a strategy to enhance stability.[3]
-
Temperature: Higher temperatures can increase the rate of both the retro-Michael reaction and hydrolysis.
-
Maleimide Structure: The substituents on the maleimide nitrogen can significantly impact stability. Electron-withdrawing groups on N-aryl maleimides can accelerate the stabilizing hydrolysis reaction.[5][6]
-
Local Microenvironment: The chemical environment surrounding the linkage on a protein can influence stability.[7]
Q4: How can I improve the stability of my maleimide-thiol conjugate?
Several strategies can be employed to enhance stability:
-
Induce Hydrolysis: After conjugation, intentionally hydrolyzing the thiosuccinimide ring by incubating at a slightly basic pH (e.g., pH 8.5-9.0) can create a more stable, ring-opened structure.[8]
-
Use Next-Generation Maleimides (NGMs): Employ "self-hydrolyzing" maleimides that are designed to rapidly undergo ring-opening hydrolysis at physiological pH.[8] Other NGMs, such as those that bridge disulfide bonds, also offer enhanced stability.[9]
-
Transcyclization: Certain maleimide structures can undergo an intramolecular reaction to form a more stable six-membered ring, which prevents the retro-Michael reaction.[10][11]
Q5: Are there alternatives to maleimide chemistry for thiol conjugation that avoid the retro-Michael reaction?
Yes, several alternative chemistries have been developed to form more stable linkages with thiols. These include the use of bromomaleimides, which form a stable, irreversible bond, and thiol-yne chemistry, which forms a stable vinyl sulfide (B99878) linkage.[2][9]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Symptom: You observe a low yield or complete failure of your maleimide-thiol conjugation reaction.
| Possible Cause | Troubleshooting Steps |
| Maleimide Hydrolysis | Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Ensure the reaction pH does not exceed 7.5.[4][12] |
| Inaccessible or Oxidized Thiols | Ensure that disulfide bonds in your protein or peptide are fully reduced to free thiols using a reducing agent like TCEP. Remove the reducing agent before adding the maleimide.[12] Degas buffers to prevent re-oxidation of thiols.[13] |
| Suboptimal Reaction pH | Maintain the reaction pH strictly between 6.5 and 7.5 for optimal and selective conjugation.[1][4] |
| Incorrect Stoichiometry | Use a 10-20 fold molar excess of the maleimide reagent as a starting point and optimize the ratio for your specific molecules.[12][14] |
| Presence of Competing Thiols | Ensure that no extraneous thiol-containing compounds (e.g., DTT) are present in the reaction buffer.[13] |
Issue 2: Conjugate Instability and Payload Loss (Retro-Michael Reaction)
Symptom: Your purified conjugate is degrading over time, leading to the loss of the conjugated molecule (e.g., drug, dye), often observed as new peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | Confirm deconjugation by incubating the conjugate with an excess of a competing thiol like glutathione and analyzing the mixture by HPLC-MS.[2] |
| To mitigate, consider inducing hydrolysis of the thiosuccinimide ring by incubating the purified conjugate at pH 8.5-9.0 for 2-4 hours at room temperature.[8][10] | |
| For future experiments, consider using a next-generation maleimide designed for enhanced stability.[3][8] | |
| Inappropriate Storage Conditions | Store the purified conjugate in a slightly acidic to neutral buffer (pH 6.5-7.0) at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[3] |
Quantitative Data Summary
The stability of maleimide-thiol conjugates is highly dependent on their chemical structure and the surrounding environment. The following table summarizes the stability of different maleimide-thiol adducts.
| Maleimide Type | Thiol Partner | Incubation Conditions | Half-life (t½) | Reference |
| Traditional Maleimide | Peptide-Oligonucleotide | 37°C, 10 mM GSH | ~2 hours | [9] |
| Thiol-bridging Maleimide | ADC mimic in human plasma | 37°C | >21 days | [9] |
| Hydrolyzed (Ring-Opened) | Not specified | Not specified | >2 years | [6] |
Experimental Protocols
Protocol 1: Assessing Conjugate Stability via Thiol Exchange Assay
This protocol is designed to assess the stability of a maleimide conjugate in the presence of a competing thiol, mimicking an in vivo environment.
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Incubator at 37°C
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the conjugate at a final concentration of 50 µM in PBS (pH 7.4).[1]
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 5 mM.[1]
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of the quenching solution.[1]
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics.
Protocol 2: Inducing and Monitoring Hydrolysis for Enhanced Stability
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable conjugate and monitor the process.
Materials:
-
Purified maleimide conjugate
-
Basic buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8.5-9.0)
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
HPLC-MS system
Procedure:
-
After purification of the maleimide-thiol conjugate, exchange the buffer to a basic buffer (pH 8.5-9.0).[10]
-
Incubate the conjugate solution at room temperature or 37°C for 2-4 hours.[10] The optimal time and temperature should be determined empirically for each specific conjugate.
-
Monitor the hydrolysis of the thiosuccinimide ring by LC-MS. The hydrolyzed product will show a mass increase of 18 Da compared to the intact conjugate.[10]
-
Once the desired level of hydrolysis is achieved, neutralize the pH by exchanging the buffer to a storage-stable buffer (e.g., PBS pH 7.4) using size exclusion chromatography or dialysis.
Visualizations
Caption: Competing pathways for a maleimide-thiol adduct.
Caption: Experimental workflow for assessing maleimide conjugate stability.
Caption: Logical workflow for troubleshooting conjugate instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. kinampark.com [kinampark.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for SG3400-Related Maleimide Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for maleimide (B117702) conjugation reactions involving SG3400.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maleimide reactions with thiols?
A1: The optimal pH range for the reaction of maleimides with sulfhydryl groups (thiols) is typically between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.
Q2: Why is pH control so critical for maleimide conjugation reactions?
A2: pH is a critical parameter because it directly influences the reactivity of both the thiol on the target molecule and the stability of the maleimide group on SG3400. At low pH, the thiol is protonated and less nucleophilic, slowing down the reaction rate. At high pH (above 8.0), the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it inactive. Furthermore, at higher pH values, the potential for side reactions with other nucleophilic groups, such as amines, increases.
Q3: What are the potential side reactions that can occur at non-optimal pH values?
A3: At pH values above 8.0, the primary side reaction is the hydrolysis of the maleimide ring, which prevents conjugation. Additionally, at alkaline pH, primary amines (like the N-terminus of a protein or the side chain of lysine) can undergo a competing reaction with the maleimide. At very low pH, the reaction rate with thiols is significantly reduced.
Q4: Can I perform the conjugation reaction in a buffer containing primary amines, such as Tris?
A4: It is generally not recommended to use buffers containing primary amines, like Tris, as they can compete with the target thiol for reaction with the maleimide, especially at higher pH values. It is preferable to use non-nucleophilic buffers such as phosphate, HEPES, or MOPS.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | pH is too low: The thiol group on the target molecule is protonated and not sufficiently nucleophilic. | Increase the pH of the reaction buffer in increments of 0.5 units, staying within the recommended 6.5-7.5 range. |
| Maleimide hydrolysis: The pH is too high, or the reaction has been running for too long at a slightly elevated pH. | Decrease the reaction pH to be within the 6.5-7.5 range. Prepare fresh SG3400 solution and add it to the reaction mixture immediately. | |
| Loss of SG3400 activity | Maleimide hydrolysis due to high pH: The stock solution or reaction buffer has a pH above 8.0. | Ensure all buffers are at the correct pH. Prepare fresh SG3400 stock solution in a non-aqueous, inert solvent like DMSO or DMF and add it to the reaction buffer just before use. |
| Non-specific labeling | Reaction with amines: The pH is too high (typically >8.0), leading to reactions with primary amines (e.g., lysine (B10760008) residues). | Lower the reaction pH to the 6.5-7.5 range to favor the specific reaction with thiols. |
| Contaminating nucleophiles in the buffer: The buffer contains primary amines (e.g., Tris). | Switch to a non-nucleophilic buffer such as phosphate, HEPES, or MOPS. |
Experimental Protocols
Protocol: pH Optimization for SG3400 Conjugation
This protocol outlines a general procedure for determining the optimal pH for the conjugation of SG3400 to a thiol-containing molecule.
1. Materials:
- SG3400
- Thiol-containing molecule (e.g., protein, peptide)
- Reaction Buffers:
- 0.1 M Phosphate buffer, pH 6.5
- 0.1 M Phosphate buffer, pH 7.0
- 0.1 M Phosphate buffer, pH 7.5
- 0.1 M Phosphate buffer, pH 8.0
- Quenching solution (e.g., L-cysteine or beta-mercaptoethanol)
- Analytical method for determining conjugation efficiency (e.g., HPLC, SDS-PAGE, mass spectrometry)
2. Procedure:
- Prepare a stock solution of your thiol-containing molecule in each of the reaction buffers.
- Prepare a stock solution of SG3400 in a compatible organic solvent (e.g., DMSO).
- Set up parallel reactions by adding a molar excess of SG3400 to the thiol-containing molecule in each of the different pH buffers.
- Incubate the reactions at room temperature or 4°C for a set period (e.g., 2 hours).
- Quench the reactions by adding an excess of the quenching solution to consume any unreacted SG3400.
- Analyze the samples from each reaction to determine the conjugation efficiency.
- Compare the results to identify the pH that provides the highest yield of the desired conjugate with the least amount of side products.
Data Presentation
Table 1: Effect of pH on SG3400 Maleimide Reaction Efficiency and Side Reactions
| pH | Thiol Reactivity | Maleimide Stability | Potential for Amine Side Reaction | Overall Conjugation Efficiency |
| < 6.0 | Low | High | Very Low | Low |
| 6.5 - 7.5 | High | Good | Low | Optimal |
| > 8.0 | High | Low (Hydrolysis) | High | Low to Moderate |
Mandatory Visualization
Caption: Logical workflow for pH optimization of maleimide reactions.
Caption: Troubleshooting workflow for low conjugation efficiency.
Side reactions of maleimide groups in bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during maleimide-based bioconjugation.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
You've performed a conjugation reaction between a thiol-containing biomolecule and a maleimide-functionalized molecule, but analysis (e.g., SDS-PAGE, MS) shows a low yield of the desired conjugate.
| Potential Cause | Recommended Solution |
| Inactive Maleimide (B117702) Reagent | The maleimide group is highly susceptible to hydrolysis, especially above pH 7.5, which renders it unreactive.[1][2][3] Prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[1][2][3][4] |
| Insufficiently Reduced Protein | Cysteine residues may exist as disulfide bonds, which are unreactive with maleimides.[1] Ensure complete reduction of disulfide bonds using a reducing agent like TCEP.[1][3][5] |
| Re-oxidation of Thiols | Free sulfhydryl groups can re-oxidize to form disulfide bonds. Perform the conjugation reaction promptly after reducing and removing the reducing agent.[1] Degassing buffers can help minimize oxidation.[2][6] |
| Suboptimal Reaction pH | The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[2][4][5][7][8][9] Below this range, the reaction is slow; above it, hydrolysis and reaction with amines become significant side reactions.[2][4][5][9] |
| Presence of Interfering Substances | Thiols (e.g., from DTT used for reduction) or primary amines in the buffer can compete with the target reaction.[1][7] Remove any interfering substances before adding the maleimide reagent.[1][2] |
Issue 2: Appearance of Unexpected Side Products
Mass spectrometry or other analytical techniques reveal the presence of species with unexpected molecular weights.
| Potential Cause | Recommended Solution |
| Reaction with Primary Amines | At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[3][5][9][10] Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols.[5][9] |
| Hydrolysis of Maleimide | The maleimide reagent can hydrolyze to maleamic acid, which will not react with the target thiol. This leads to unreacted protein and the presence of the hydrolyzed reagent. Prepare maleimide solutions fresh and work within the optimal pH range.[2][10] |
| Thiazine (B8601807) Rearrangement | Conjugation to an N-terminal cysteine can be followed by a rearrangement to a more stable thiazine structure.[3][5][11] This can be a desired outcome for increased stability.[3][11] |
Issue 3: Instability of the Final Conjugate
The purified conjugate shows degradation or loss of the conjugated molecule over time.
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed is reversible, leading to the transfer of the conjugated molecule to other thiols present in the solution (e.g., glutathione).[3][5][9][12][13] To prevent this, hydrolyze the thiosuccinimide ring post-conjugation by raising the pH to 8.5-9.0.[3][9][14] This forms a stable, ring-opened structure.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range is 6.5-7.5.[2][4][5][7][8][9] In this range, the thiol is sufficiently nucleophilic to react efficiently, while minimizing side reactions like maleimide hydrolysis and reaction with amines.[2][4][5][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5][8][10]
Q2: How should I store my maleimide reagents?
Maleimide reagents should be stored as a dry powder at -20°C, protected from moisture and light.[1] For stock solutions, dissolve the maleimide in an anhydrous organic solvent like DMSO or DMF and store at -20°C.[2][14] It is highly recommended to prepare aqueous solutions of maleimides immediately before use.[2][14]
Q3: Can I use any reducing agent to prepare my protein for conjugation?
Tris(2-carboxyethyl)phosphine (TCEP) is often preferred because it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[5][7] If you use a thiol-containing reducing agent like dithiothreitol (B142953) (DTT), it must be completely removed before conjugation to prevent it from reacting with your maleimide reagent.[1][5][7]
Q4: My conjugate is unstable in plasma. What is happening and how can I fix it?
The instability is likely due to a retro-Michael reaction, where the thioether bond breaks and the conjugated molecule is transferred to other thiols, such as glutathione, which is abundant in plasma.[3][5][9][12] To create a more stable conjugate, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring by incubating the purified conjugate at a pH of 8.5-9.0.[3][9][14]
Q5: What is thiazine rearrangement?
When a maleimide reacts with a peptide or protein that has a cysteine at its N-terminus, the initial conjugate can undergo an intramolecular reaction to form a more stable six-membered thiazine ring.[3][5][11] This can be beneficial as the resulting structure is resistant to the retro-Michael reaction.[3][11]
Quantitative Data Summary
The stability of maleimides and their conjugates is highly dependent on pH and temperature.
Table 1: Influence of pH on Maleimide Reactions
| pH Range | Thiol Reaction | Amine Reaction | Hydrolysis | Key Outcome |
| < 6.5 | Very slow | Negligible | Slow | Low conjugation efficiency. |
| 6.5 - 7.5 | Fast and selective | Very slow | Low | Optimal range for selective thiol conjugation.[5][7][9][10] |
| > 7.5 | Fast | Becomes competitive | Increases significantly | Loss of chemoselectivity and maleimide reagent.[5][7][9][10] |
Table 2: Half-life of a PEG-Maleimide at 37°C at Various pH Values
| pH | Half-life (hours) |
| 6.5 | ~24 |
| 7.4 | ~12 |
| 8.0 | ~4 |
| 8.5 | ~1 |
Note: Data is adapted from a study on an 8-arm-PEG10k-maleimide and can vary depending on the specific maleimide derivative.[2]
Experimental Protocols
Protocol 1: Protein Reduction and Preparation
This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling with a maleimide.
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2).[3][6]
-
If using TCEP, add it to the protein solution to a final concentration of 10-100-fold molar excess over the protein.[1][6]
-
If using DTT, add a 10-fold molar excess, incubate for 30 minutes, and then completely remove the DTT using a desalting column.[1]
Protocol 2: General Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Prepare a fresh 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[1][2][15]
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][4][15]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light if the maleimide is fluorescent.[4][15]
-
To quench the reaction and consume unreacted maleimide, add a quenching reagent like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM and incubate for 15-30 minutes.[2]
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.[2][15]
Protocol 3: Post-Conjugation Hydrolysis for Stabilization
This protocol is for stabilizing the conjugate by hydrolyzing the thiosuccinimide ring.
-
After purifying the conjugate, adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., 0.5 M borate (B1201080) buffer, pH 9.0).[3][14]
-
Incubate the reaction at room temperature or 37°C for 2-4 hours.[3][14]
-
Monitor the ring-opening by mass spectrometry.
-
Re-neutralize the solution to pH 7.0-7.5 for storage.[3]
Visualizations
Caption: Key reaction pathways of maleimides in bioconjugation.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
Caption: Pathways affecting the stability of maleimide conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the stability of delate-conjugated antibodies, exemplified by the hypothetical molecule SG3400. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guides
This guide addresses common problems related to ADC stability, offering systematic approaches to identify and resolve these issues.
Issue: I am observing high levels of aggregation in my SG3400 delate-conjugated antibody preparation.
Answer:
ADC aggregation, the formation of high-molecular-weight species, is a critical quality attribute to control as it can lead to loss of efficacy and potential immunogenicity.[1][2] Aggregation is often driven by the increased hydrophobicity of the ADC compared to the unconjugated antibody.[2][3][4][5][6][7]
Troubleshooting Steps:
-
Characterize the Aggregates: The first step is to quantify and characterize the nature of the aggregates.
-
Size-Exclusion Chromatography (SEC-HPLC): This is the most common method for separating and quantifying monomers, dimers, and larger aggregates based on their size.[2][3]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique to detect the presence of aggregates and determine the size distribution of particles in a solution.[2][3]
-
-
Investigate Potential Causes:
-
Payload Hydrophobicity: The cytotoxic payload itself is often hydrophobic. Attaching it to the antibody increases the overall hydrophobicity, promoting self-association.[2][6][7]
-
Conjugation Process Stress: The chemical conditions during conjugation, such as pH, temperature, and the use of organic co-solvents, can stress the antibody, leading to the exposure of hydrophobic regions and aggregation.[2][8]
-
Suboptimal Formulation: An inappropriate buffer pH or ionic strength can fail to stabilize the ADC.[2][8] If the pH is close to the antibody's isoelectric point (pI), aggregation is more likely.[8]
-
Storage and Handling: Repeated freeze-thaw cycles, high temperatures, and mechanical stress like vigorous shaking can contribute to aggregate formation.[2]
-
-
Implement Corrective Actions:
-
Optimize Formulation: Conduct a formulation screening study to identify optimal buffer conditions (pH, ionic strength) and excipients (e.g., sugars, amino acids, surfactants) that minimize aggregation.[9]
-
Refine Conjugation Process: Minimize the concentration of organic co-solvents and control the temperature and mixing during conjugation.[9]
-
Improve Storage and Handling: Aliquot the ADC to avoid multiple freeze-thaw cycles and store at recommended temperatures, typically ultra-cold temperatures between -20°C and -80°C.[10][11] Avoid vigorous vortexing or shaking.
-
Issue: My SG3400 delate-conjugated antibody is showing signs of fragmentation.
Answer:
Fragmentation, or the breakdown of the antibody structure, is another stability concern that can compromise the efficacy and safety of an ADC.
Troubleshooting Steps:
-
Detect and Quantify Fragments:
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): This is a high-resolution technique to separate and quantify the intact antibody from its fragments under reducing and non-reducing conditions.
-
Size-Exclusion Chromatography (SEC-HPLC): SEC can also be used to detect low molecular weight (LMW) species corresponding to antibody fragments.[2]
-
-
Identify Potential Causes:
-
Proteolytic Degradation: Trace amounts of proteases from the expression system or introduced during purification can lead to enzymatic cleavage of the antibody.
-
Chemical Degradation: The antibody can undergo chemical degradation at specific amino acid residues (e.g., deamidation of asparagine, oxidation of methionine) depending on the formulation and storage conditions. The linker itself could also be susceptible to chemical cleavage.[12]
-
Light Exposure: Some ADCs can be sensitive to light, which may induce fragmentation.[3]
-
-
Implement Solutions:
-
Optimize Purification: Ensure robust purification methods are in place to remove host cell proteases. Consider adding protease inhibitors during the early stages of purification.
-
Formulation Optimization: Screen for pH and excipients that minimize chemical degradation pathways. For example, storing at a slightly acidic pH can reduce the rate of deamidation.
-
Protect from Light: Store the ADC in light-protected vials, especially if the payload or linker is known to be light-sensitive.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary instability issues observed with antibody-drug conjugates?
A1: The main stability challenges for ADCs are aggregation, fragmentation, and premature deconjugation of the linker-payload.[1] Aggregation involves the formation of high-molecular-weight species, which can reduce efficacy and increase the risk of an immunogenic response.[1] Fragmentation is the breakdown of the antibody structure. Deconjugation is the premature release of the cytotoxic payload from the antibody, which can lead to off-target toxicity and reduced therapeutic efficacy.[1]
Q2: How does the choice of linker chemistry impact ADC stability?
A2: The linker is a critical component that significantly influences ADC stability.[1] An ideal linker should be stable in circulation to prevent premature drug release but be efficiently cleaved at the target site.[1] The chemical properties of the linker, such as its hydrophobicity and susceptibility to cleavage by enzymes or pH changes, directly affect the ADC's stability profile.[1] For instance, some linkers are designed to be cleaved by enzymes present in the target cell, while others are designed to be stable in the bloodstream but release the payload in the acidic environment of the lysosome.
Q3: What are the best practices for storing SG3400 delate-conjugated antibodies?
A3: Proper storage is crucial for maintaining ADC stability. Antibody-drug conjugates should generally be stored at ultra-cold temperatures, ranging from -20°C to -80°C, depending on the specific formulation.[10] It is important to prevent temperature fluctuations during storage and transport.[10] For long-term storage, lyophilization (freeze-drying) is a common strategy to improve stability.[11] It is also recommended to store ADCs in smaller aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[2][11]
Q4: What analytical methods are essential for monitoring ADC stability?
A4: A comprehensive set of analytical methods is required to monitor the stability of ADCs. These include:
-
Size-Exclusion Chromatography (SEC-HPLC): To monitor aggregation and fragmentation.[3]
-
Hydrophobic Interaction Chromatography (HIC): To assess the drug-to-antibody ratio (DAR) distribution and changes in hydrophobicity.[13]
-
Mass Spectrometry (MS): For intact mass analysis to confirm the identity and integrity of the ADC and to measure the loss of payload.[13]
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): For high-resolution analysis of fragmentation.
-
Differential Scanning Calorimetry (DSC): To evaluate thermal stability.[3]
Q5: How does the drug-to-antibody ratio (DAR) affect the stability of an ADC?
A5: The drug-to-antibody ratio (DAR) can significantly impact ADC stability. Higher DAR values are often associated with increased hydrophobicity, which can lead to a greater propensity for aggregation and faster clearance from circulation.[3][9] Temperature-induced aggregation has also been shown to correlate with an increased DAR.[3] Therefore, optimizing the DAR is a critical aspect of developing a stable and effective ADC.
Data Presentation
Table 1: Example Formulation Screening Data for SG3400 Stability
| Formulation ID | Buffer System (pH) | Excipients | % Monomer (SEC-HPLC) after 4 weeks at 4°C | % Aggregates (SEC-HPLC) after 4 weeks at 4°C |
| F1 | 20 mM Histidine (6.0) | None | 95.2 | 4.8 |
| F2 | 20 mM Histidine (6.0) | 250 mM Sucrose | 98.5 | 1.5 |
| F3 | 20 mM Histidine (6.0) | 100 mM Arginine | 97.9 | 2.1 |
| F4 | 20 mM Phosphate (7.0) | None | 92.1 | 7.9 |
| F5 | 20 mM Phosphate (7.0) | 250 mM Sucrose | 96.3 | 3.7 |
This is example data for illustrative purposes.
Table 2: Example Forced Degradation Study Summary for SG3400
| Stress Condition | Observation | Primary Degradation Pathway |
| High Temperature (40°C, 2 weeks) | Increased aggregation and fragmentation | Aggregation, Fragmentation |
| Low pH (pH 4.0, 4 weeks) | Increased fragmentation | Fragmentation |
| High pH (pH 8.5, 4 weeks) | Increased deamidation and aggregation | Aggregation, Deamidation |
| Light Exposure (ICH Q1B, 8 hours) | No significant change | Photostable |
| Freeze-Thaw (5 cycles) | Slight increase in aggregation | Aggregation |
This is example data for illustrative purposes.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) species (fragments) of the ADC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
-
Mobile phase matched buffer for sample dilution
Procedure:
-
System Preparation: Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase matched buffer. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject an appropriate volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes). Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the HMW species, monomer, and LMW fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To determine the thermal transition midpoints (Tm) of the ADC, which are indicative of its conformational stability.
Materials:
-
Differential Scanning Calorimeter (DSC) instrument
-
ADC sample (typically 0.5-1.0 mg/mL)
-
Matching formulation buffer for reference
Procedure:
-
Sample Preparation: Prepare the ADC sample and a matching buffer reference. Degas the samples if necessary.
-
Instrument Setup: Load the sample and reference into the DSC cells.
-
Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 95°C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset of unfolding and the melting temperatures (Tm) of the different domains of the antibody. A lower Tm compared to the unconjugated antibody may indicate reduced thermal stability.
Visualizations
Caption: A workflow for troubleshooting ADC stability issues.
Caption: Common degradation pathways for antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. susupport.com [susupport.com]
- 11. susupport.com [susupport.com]
- 12. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Synthesis of Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of antibody-drug conjugates (ADCs), with a focus on strategies to reduce heterogeneity.
Troubleshooting Guides
This section offers a structured approach to diagnosing and resolving common issues that can arise during ADC synthesis, leading to product heterogeneity.
Issue 1: High Heterogeneity and Wide Drug-to-Antibody Ratio (DAR) Distribution
A broad distribution of drug-to-antibody ratio (DAR) is a primary contributor to ADC heterogeneity, potentially impacting both efficacy and safety.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Stochastic Conjugation Chemistry | Traditional conjugation to native lysine (B10760008) or cysteine residues is inherently random, leading to a heterogeneous mixture of ADC species.[1][] Solution: Transition to a site-specific conjugation strategy. |
| Suboptimal Reaction Conditions | Incorrect pH, temperature, or reaction time can lead to incomplete or non-specific conjugation.[3][] Solution: Optimize reaction parameters based on the specific linker and payload chemistry. |
| Antibody Quality | The presence of impurities or post-translational modifications in the monoclonal antibody (mAb) can affect conjugation consistency.[3][5] Solution: Ensure the use of highly pure (>95%) mAb and characterize it for any modifications that could interfere with conjugation. |
| Inconsistent Reagent Ratios | Variation in the molar ratio of the linker-payload to the antibody will directly impact the average DAR and its distribution. Solution: Perform precise calculations and additions of all reagents. A design of experiment (DoE) approach can help identify the optimal molar ratios.[6] |
Workflow for Investigating High Heterogeneity:
Issue 2: Low Conjugation Efficiency or Yield
Low yield of the desired ADC product can be a significant roadblock in development.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inefficient Antibody Reduction | For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.[7][8] Solution: Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time and temperature. |
| Linker-Payload Instability/Solubility | The linker-payload may degrade or precipitate out of solution before conjugation can occur. Solution: Assess the stability of the linker-payload under the planned reaction conditions. If solubility is an issue, consider the use of co-solvents. |
| Suboptimal pH | The pH of the reaction buffer is critical for the reactivity of both the antibody and the linker-payload.[3][9] Solution: Adjust the pH to the optimal range for the specific conjugation chemistry being employed (see table below). |
| Product Loss During Purification | The ADC may aggregate and be lost during purification, or it may bind irreversibly to the chromatography resin.[9] Solution: Optimize the purification method. For aggregation-prone ADCs, consider adding stabilizing excipients to the buffers. Size Exclusion Chromatography (SEC) is often effective for removing aggregates.[9] |
Issue 3: ADC Aggregation
The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate, leading to product loss and potential immunogenicity.[10]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| High Hydrophobicity | A high DAR of a hydrophobic payload is a common cause of aggregation.[9][10] Solution: Aim for a lower, more controlled DAR through site-specific conjugation. Consider using more hydrophilic linkers. |
| Buffer Conditions | The pH and ionic strength of the buffer can influence protein solubility. Solution: Screen different buffer formulations to find one that minimizes aggregation. Avoid pH conditions near the antibody's isoelectric point.[9] |
| Post-Conjugation Handling | Freeze-thaw cycles and exposure to high temperatures can induce aggregation.[10] Solution: Minimize freeze-thaw cycles by storing the ADC in appropriate aliquots. Maintain proper storage temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of heterogeneity in first-generation ADCs?
A1: The primary cause of heterogeneity in first-generation ADCs is the non-specific conjugation of linker-payloads to endogenous lysine or cysteine residues on the antibody.[1] Since there are many of these residues, the conjugation process is stochastic, resulting in a diverse mixture of ADC species with different DARs and conjugation sites.[5]
Q2: What are the main strategies to produce more homogeneous ADCs?
A2: The most effective strategies involve site-specific conjugation, which allows for precise control over the location and number of conjugated drugs.[][11] Key methods include:
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody surface to act as defined conjugation handles.[11][12]
-
Enzymatic Conjugation: Using enzymes like microbial transglutaminase (mTG) to attach payloads to specific glutamine residues.[1][7]
-
Unnatural Amino Acids: Incorporating amino acids with orthogonal chemical handles (e.g., ketones or azides) into the antibody sequence, providing a unique site for conjugation.[11][13]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC performance?
A3: The DAR is a critical quality attribute that significantly impacts an ADC's therapeutic window.[6]
-
Low DAR: May result in insufficient potency and reduced efficacy.[][5]
-
High DAR: Can lead to faster clearance, increased toxicity, and a higher likelihood of aggregation, especially with hydrophobic payloads.[][10] An optimal DAR, typically between 2 and 4, is often sought to balance efficacy with safety and stability.[]
Q4: What are the optimal pH conditions for common conjugation chemistries?
A4: The optimal pH is crucial for ensuring efficient and specific conjugation.[3]
| Conjugation Chemistry | Target Residue | Optimal pH Range | Rationale |
| Thiol-Maleimide | Cysteine | 6.5 - 7.5 | In this range, the reaction with thiols is highly selective and approximately 1,000 times faster than with amines.[9] |
| Lysine-NHS Ester | Lysine | 7.5 - 8.5 | At this pH, the primary amine of the lysine side chain is sufficiently deprotonated to be nucleophilic.[3] |
Q5: Which analytical techniques are essential for characterizing ADC heterogeneity?
A5: A suite of analytical techniques is required to fully characterize ADCs:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for determining the DAR distribution and resolving species with different numbers of conjugated drugs.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR and can identify the specific sites of conjugation.[14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for DAR analysis, especially at the light and heavy chain levels after reduction.[6][14]
-
UV/Vis Spectrophotometry: A relatively simple and quick method to estimate the average DAR, but it does not provide information on the distribution.[6]
Experimental Protocols
Protocol: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for analyzing the DAR distribution of a cysteine-linked ADC.
1. Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
2. Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).
-
Calculate the relative area of each peak to determine the percentage of each DAR species.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Workflow for DAR Analysis by HIC:
References
- 1. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 5. veranova.com [veranova.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 13. A general approach to site-specific antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Overcoming Solubility Issues of Hydrophobic Payloads with PEG8 Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic payloads. The strategic incorporation of eight-unit polyethylene (B3416737) glycol (PEG8) linkers is a key strategy to mitigate these issues.[1]
Frequently Asked Questions (FAQs)
Q1: What is a PEG8 linker and how does it improve the solubility of hydrophobic molecules?
A PEG8 linker is a specific type of polyethylene glycol linker composed of eight repeating ethylene (B1197577) glycol units.[1] When covalently attached to a hydrophobic molecule—a process known as PEGylation—the resulting conjugate often exhibits significantly improved aqueous solubility.[2][3][4] The hydrophilic nature of the PEG chain, with its ether oxygen atoms forming hydrogen bonds with water, creates a protective hydration shell around the hydrophobic molecule.[1][2][5] This "stealth" effect masks the hydrophobic core, leading to enhanced solubility and stability in aqueous environments.[1][5]
Q2: What are the main advantages of using a PEG8 linker over other PEG chain lengths?
A PEG8 spacer often provides a favorable balance of properties. It offers sufficient hydrophilicity to counteract the insolubility of a hydrophobic payload without introducing potential pharmacokinetic complications that can be associated with longer PEG chains.[1] The defined length of a discrete PEG8 linker also ensures homogeneity of the final conjugate, which is a critical aspect for therapeutic applications.[6]
Q3: How do I choose the right PEGylation chemistry for my hydrophobic payload?
The choice of conjugation chemistry is critical for the stability and homogeneity of the resulting bioconjugate.[6] The selection depends on the available functional groups on your hydrophobic molecule. Common chemistries include:
-
Amine-Reactive PEGylation: This targets primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins) using PEG linkers with N-hydroxysuccinimide (NHS) esters.[2][6]
-
Thiol-Reactive PEGylation: This is a highly specific reaction that targets free sulfhydryl groups on cysteine residues using maleimide-functionalized PEG linkers.[6]
-
Click Chemistry: This involves the reaction between an azide (B81097) and an alkyne, offering high specificity and efficiency.[6]
Q4: How does PEGylation with a PEG8 linker affect the pharmacokinetics of my molecule?
PEGylation can profoundly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[7] The covalent attachment of the hydrophilic PEG polymer creates a hydrated shield around the drug molecule.[7] This steric hindrance and the increased hydrodynamic radius are the primary drivers of the observed changes in pharmacokinetics, most notably a prolonged circulation half-life by reducing renal clearance.[7][8]
Troubleshooting Guide
This section addresses common problems encountered during the PEGylation of hydrophobic molecules with PEG8 linkers.
| Problem | Potential Cause | Recommended Solution |
| Low or No PEGylation | Inactive Reagents (e.g., hydrolysis of NHS ester) | Always equilibrate the PEG reagent to room temperature before opening to prevent moisture condensation. Prepare solutions of reactive PEGs immediately before use.[2] |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is optimal for the specific conjugation chemistry (e.g., pH 7.2-8.5 for NHS esters).[2][9] | |
| Insufficient Molar Ratio of PEG Linker | Optimize the PEG-to-molecule ratio. A 10- to 20-fold molar excess of the PEG linker is often a good starting point for protein conjugation.[1] | |
| Precipitation of Conjugate During or After Reaction | High Hydrophobicity of the Payload | Consider using a branched PEG linker for superior shielding and solubility enhancement.[2] Optimize the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs), as a high DAR can increase hydrophobicity.[9][10] |
| Suboptimal Buffer Conditions | Ensure the buffer composition and pH are suitable for maintaining the solubility of both the starting materials and the final conjugate. | |
| Loss of Biological Activity of the Payload | PEGylation at or Near the Active Site | Employ site-specific conjugation strategies to attach the PEG linker at a location distant from the active site.[9] |
| Steric Hindrance from the PEG Linker | Experiment with different PEG linker lengths. While this guide focuses on PEG8, a slightly longer or shorter discrete PEG linker might be necessary to find the optimal balance between solubility and activity.[9] | |
| ADC Aggregation | High Drug-to-Antibody Ratio (DAR) with a Hydrophobic Payload | Incorporate hydrophilic linkers like PEG8.[10] Lowering the DAR can also decrease overall hydrophobicity.[10] |
| Suboptimal Formulation | Optimize the formulation by adjusting the pH, using specific buffers, or including excipients like surfactants.[10] |
Data on Solubility Enhancement with PEG Linkers
The introduction of a PEG spacer can dramatically increase the aqueous solubility of hydrophobic drugs. The following tables summarize quantitative data that illustrates this enhancement.
Table 1: Reported Solubility Enhancement of Hydrophobic Drugs upon PEGylation
| Hydrophobic Drug | Linker Type | Fold Increase in Aqueous Solubility |
| SN-38 | Multi-arm PEG | 400 to 1000-fold[1] |
| Paclitaxel | PEG-VC-PABC | ~1000-fold[1] |
| Paclitaxel | PEG (5 kDa)-Succinyl | > 66,000[5] |
Table 2: Aqueous Solubility of Parent Hydrophobic Drugs
| Compound | Aqueous Solubility |
| Paclitaxel | < 0.1 µg/mL[1] |
| SN-38 | Sparingly soluble, ~0.3 mg/mL in DMSO:PBS (1:2)[1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a PEG8-NHS Ester to a Protein
This protocol provides a general procedure for the conjugation of a PEG8 spacer with a primary amine-containing molecule, such as a protein.[1]
Materials:
-
Protein of interest
-
m-PEG8-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis cassettes
Procedure:
-
Preparation of Protein: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Preparation of m-PEG8-NHS Ester: Immediately before use, dissolve the m-PEG8-NHS ester in anhydrous DMSO or DMF to prepare a concentrated stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG8-NHS ester solution to the solution of the molecule of interest.[1] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.[1] Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[1]
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[1]
-
Purification: Purify the bioconjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Equilibrium Solubility Assay
This protocol outlines a method to determine the equilibrium solubility of a hydrophobic compound before and after PEGylation.[11]
Materials:
-
Compound of interest (pre- and post-PEGylation)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Shaker/incubator
-
Centrifuge
-
HPLC system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer.
-
Equilibration: Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[11]
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed or filter the suspension to separate the solid from the saturated solution.[1][11]
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.[1]
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.[1]
Visualizations
Caption: Workflow for protein conjugation with a PEG8-NHS ester.
Caption: How PEG8 linkers improve the solubility of hydrophobic payloads.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Quenching unreacted maleimide groups in SG3400 delate reactions
Disclaimer: Information regarding a specific "SG3400" compound or a "delate reaction" could not be found in publicly available resources. The following technical support guide provides comprehensive information on quenching unreacted maleimide (B117702) groups based on established principles of bioconjugation chemistry. The protocols and troubleshooting advice are intended for a general audience of researchers, scientists, and drug development professionals working with maleimide-based conjugation.
This guide is designed to assist you in troubleshooting and optimizing the quenching of unreacted maleimide groups in your experiments. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted maleimide groups?
A1: Quenching unreacted maleimide groups is a crucial step to ensure the homogeneity and stability of your bioconjugate.[1] Leaving maleimide groups unreacted can lead to several undesirable outcomes:
-
Cross-reactivity: Unreacted maleimides can react with other thiol-containing molecules in your sample or in subsequent in vitro or in vivo applications, leading to unintended cross-linking or off-target effects.[1][2]
-
Instability: The presence of unreacted maleimides can compromise the long-term stability of the conjugate.
-
Payload Loss: In the context of antibody-drug conjugates (ADCs), the bond between a maleimide and a thiol (a thiosuccinimide linkage) can be reversible through a retro-Michael reaction.[2] Endogenous thiols like glutathione (B108866) can facilitate the removal of the drug payload from the antibody, leading to off-target toxicity and reduced efficacy.[2] Quenching the reaction helps to prevent this.
Q2: What are the most common reagents used for quenching maleimide reactions?
A2: Excess maleimide groups are typically quenched by adding a small molecule with a free thiol group.[2][3] Common quenching agents include:
-
L-Cysteine: A naturally occurring and effective amino acid for quenching maleimides.[4][5]
-
β-mercaptoethanol (BME): A potent reducing agent that is also an effective maleimide quencher.[4]
-
N-acetylcysteine: A stable and effective thiol-based quenching agent.[4]
-
Dithiothreitol (DTT): While it can be used, it is a strong reducing agent and may interfere with disulfide bonds in the bioconjugate.[5]
Q3: What is the recommended concentration of the quenching agent and the optimal reaction time?
A3: A final concentration of 10-50 mM of the quenching agent is typically sufficient to ensure complete quenching.[4] The quenching reaction is generally rapid, with an incubation time of 15-30 minutes at room temperature (20-25°C) usually being adequate.[4]
Q4: What is the optimal pH for the maleimide quenching reaction?
A4: The optimal pH for the thiol-maleimide reaction, including quenching, is between 6.5 and 7.5.[4][6] In this pH range, the reaction is highly selective for thiols. Above pH 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during the quenching of unreacted maleimide groups.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching | Insufficient molar excess of quenching agent. | Increase the molar excess of the quenching agent to 20-50 fold over the initial maleimide concentration.[6] |
| Short incubation time. | Extend the quenching reaction time to 60 minutes.[6] | |
| Degradation of the quenching agent. | Prepare fresh quenching agent solutions immediately before use. Thiol-based reagents can oxidize over time.[1] | |
| Low pH of the reaction buffer. | Ensure the pH of the reaction mixture is between 6.5 and 7.5 to facilitate the thiol-maleimide reaction.[4] | |
| Conjugate Instability (Loss of Payload) | Retro-Michael reaction leading to deconjugation.[6] | Consider intentional hydrolysis of the thiosuccinimide ring by incubating at a slightly basic pH (e.g., 8.0-8.5) for a controlled period after quenching to form a more stable ring-opened product.[6] For future experiments, consider using next-generation maleimides designed for enhanced stability.[6] |
| Low Conjugation Yield Before Quenching | Hydrolysis of the maleimide reagent. | Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately. Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[6][7] |
| Oxidation of thiols on the biomolecule. | Degas buffers to remove dissolved oxygen and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Interference from reducing agents. | If using a thiol-containing reducing agent like DTT to prepare the biomolecule, ensure it is completely removed before adding the maleimide reagent. TCEP is a non-thiol reducing agent, but it can also react with maleimides and may need to be removed.[5][8] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Maleimide
This protocol provides a general procedure for quenching a maleimide conjugation reaction using L-cysteine.
Materials:
-
Conjugation reaction mixture containing unreacted maleimide.
-
Quenching Agent Stock Solution: 1 M L-cysteine in a compatible buffer (e.g., PBS), freshly prepared.
Procedure:
-
Post-Conjugation: Following the completion of the maleimide conjugation reaction, proceed directly to the quenching step. It is not necessary to purify the conjugate before quenching.[4]
-
Add Quenching Agent: Add the freshly prepared L-cysteine stock solution to the reaction mixture to achieve a final concentration of 10-50 mM.[4]
-
Incubate: Gently mix the reaction and incubate at room temperature (20-25°C) for 15-30 minutes.[4]
-
Purification: After quenching is complete, remove the excess quenching agent and other reaction components from the final conjugate using a suitable method such as a desalting column (size exclusion chromatography) or dialysis.[5]
Protocol 2: Monitoring Quenching Efficiency by HPLC
This protocol describes how to monitor the completeness of the quenching reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Aliquots of the reaction mixture before and after quenching.
-
HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Quenching solution (e.g., 1% Trifluoroacetic Acid).
Methodology:
-
Sample Preparation: At various time points during the quenching reaction (e.g., 0, 5, 15, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Aliquot: Immediately quench the reaction in the aliquot by adding an acid like TFA to stop further reaction.
-
Analysis: Analyze the samples by RP-HPLC.
-
Data Interpretation: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins). The peak corresponding to the unreacted maleimide-containing molecule should decrease over time and ideally be absent in the final, quenched sample.
Quantitative Data Summary
The following table summarizes the recommended parameters for common maleimide quenching agents.
| Quenching Agent | Recommended Concentration | Recommended Incubation Time | Notes |
| L-Cysteine | 10-50 mM[5] | 15 minutes[5] | A common and effective choice. Mild and less likely to disrupt protein structure.[6] |
| β-mercaptoethanol (BME) | 10-50 mM[5] | 15 minutes[5] | Has a strong odor and must be handled in a fume hood. Can reduce disulfide bonds.[6] |
| Dithiothreitol (DTT) | 10-50 mM[5] | 15 minutes[5] | A strong reducing agent that can readily reduce disulfide bonds.[6] |
Visualizations
Workflow for Maleimide Conjugation and Quenching
Caption: General experimental workflow for maleimide conjugation and quenching.
Troubleshooting Logic for Incomplete Quenching
Caption: Decision tree for troubleshooting incomplete maleimide quenching.
Chemical Reaction of Maleimide Quenching
Caption: Schematic of the maleimide quenching reaction with a thiol-containing agent.
References
- 1. merriam-webster.com [merriam-webster.com]
- 2. dictionary.com [dictionary.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for PEGylated ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of PEGylated Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated ADCs?
A1: The PEGylation process, while beneficial for improving the therapeutic properties of proteins, introduces significant purification challenges. The reaction often results in a heterogeneous mixture containing the desired PEGylated ADC, unreacted native antibody, excess polyethylene (B3416737) glycol (PEG) reagent, and various multi-PEGylated species and positional isomers.[1] This complexity arises from the multiple potential attachment sites on the antibody surface. Furthermore, the covalent attachment of PEG chains alters the physicochemical properties of the ADC. The neutral and hydrophilic PEG polymer can shield the protein's surface charges, reducing its interaction with ion-exchange resins.[1][2] It also significantly increases the hydrodynamic radius of the protein, which can complicate separation by size exclusion chromatography.[1]
Q2: Which chromatography method is best for purifying my PEGylated ADC?
A2: The optimal method depends on the specific properties of your bioconjugate and the impurities you need to remove. Often, a multi-step purification strategy combining two or more of these techniques is necessary to achieve high purity.[3]
-
Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and for separating species with significant size differences.[1][3]
-
Ion Exchange Chromatography (IEX) separates based on charge and is often the method of choice for separating species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.[1][3]
-
Hydrophobic Interaction Chromatography (HIC) separates based on hydrophobicity and can be a useful orthogonal technique, though it can present challenges with resolution and recovery for PEGylated proteins.[1][3] HIC is particularly well-suited for monitoring the drug distribution in ADCs, as the addition of the hydrophobic drug-linker increases the molecule's overall hydrophobicity.[4]
Q3: How can I prevent my PEGylated ADC from aggregating during purification?
A3: Aggregation is a common issue with ADCs, driven by the increased surface hydrophobicity from the conjugated payload and linker.[5][6] To mitigate aggregation:
-
Optimize buffer conditions: Maintain optimal pH and ionic strength to ensure ADC stability.[3][6]
-
Work at lower temperatures: Performing purification at 4°C can help reduce aggregation.[3]
-
Use stabilizing excipients: Additives like arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) can stabilize the ADC.[3]
-
Avoid high protein concentrations: High concentrations can promote intermolecular interactions leading to aggregation.[3]
-
Optimize PEG linker length: Longer PEG chains generally provide better hydrophilicity and steric hindrance, reducing aggregation.[5] However, an optimal length exists beyond which there may be no additional benefit.[5]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between PEGylated species | Minimal hydrophobicity differences between species.[3] Low capacity of the HIC resin.[3] | Screen different HIC resins with varying levels of hydrophobicity.[3] |
| Low product recovery | Strong hydrophobic interactions leading to irreversible binding to the column.[3] | Use a less hydrophobic resin.[3] Decrease the salt concentration in the binding buffer.[3] Add organic modifiers or detergents to the elution buffer.[3] |
| Product aggregation | High salt concentrations in the binding buffer. | Screen for the lowest salt concentration that still allows for binding.[3] Add stabilizing excipients to the buffers.[3] Perform purification at a lower temperature.[3] |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks | Secondary interactions (hydrophobic or ionic) with the column matrix.[1][7] Column overloading.[1] Heterogeneity of PEGylated species.[1] | Increase the ionic strength of the mobile phase (e.g., add 100-200 mM NaCl or arginine) to minimize ionic interactions.[7][8] Add a small amount of organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) to disrupt hydrophobic interactions.[7][8] Reduce the sample load.[1] If a single species is required, use an orthogonal technique like IEX before SEC.[1] |
| Co-elution of unreacted PEG with the product | Insufficient size difference for baseline separation.[9] | Use a longer column or a column with a smaller pore size to improve resolution.[9] Optimize the flow rate; a slower rate often improves resolution.[3] Consider an alternative technique like RP-HPLC if the size difference is minimal.[9] |
| Low recovery | Non-specific adsorption to the column. | Use a column with a different stationary phase chemistry that is less prone to interacting with your bioconjugate.[3] |
| Product aggregation after purification | Instability of the conjugate under the chosen buffer conditions. | Screen different buffer conditions (e.g., pH, ionic strength) to find the optimal conditions for your conjugate's stability.[3] |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unreacted native protein co-elutes with the PEGylated product | Insignificant change in charge upon PEGylation for baseline separation.[3] | Optimize the mobile phase pH. A pH closer to the isoelectric point (pI) of the conjugates can sometimes enhance charge differences.[3] Consider a different IEX resin with higher resolution capabilities.[3] |
| Low recovery of the PEGylated conjugate | The conjugate is binding too strongly to the column.[3] The conjugate is precipitating on the column.[1] | Adjust elution conditions by increasing the salt concentration or changing the pH.[3] Try a shallower gradient or step elution to reduce the salt concentration at which the protein elutes.[1] |
| Weak binding due to charge shielding by PEG | The PEG chain masks the charges on the protein surface.[1] | Ensure the buffer pH is at least 0.5 to 1.0 pH unit away from the pI of the PEGylated protein.[1] Consider using a resin with a higher charge density or a different IEX modality (e.g., cation vs. anion exchange).[1] |
Experimental Protocols
General Protocol for HIC Purification of PEGylated ADCs
This protocol outlines the general steps for purifying a PEGylated ADC using Hydrophobic Interaction Chromatography.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HPLC or FPLC system
-
Binding Buffer: High salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride in a buffering agent like sodium phosphate, pH 7.0)
-
Elution Buffer: Low salt buffer (e.g., the same buffering agent as the binding buffer without the high salt concentration, pH 7.0)
-
PEGylated ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the PEGylated ADC sample to match the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound material.
-
Elution: Elute the bound ADC species using a decreasing salt gradient by mixing the Binding Buffer and Elution Buffer. A typical gradient is from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using appropriate analytical techniques such as SDS-PAGE, SEC, and mass spectrometry to identify the fractions containing the desired purified PEGylated ADC.
General Protocol for SEC Purification of PEGylated ADCs
This protocol provides a general method for purifying a PEGylated ADC using Size Exclusion Chromatography.
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Mobile Phase: A buffer compatible with the stability of the ADC (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated ADC sample
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, concentrate the PEGylated ADC sample. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should typically be less than 2% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the different species elute from the column. Larger molecules will elute first.
-
Analysis: Analyze the collected fractions to determine which contain the purified PEGylated ADC with the desired purity and to check for aggregation.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of PEGylated ADCs.
Caption: Logical relationships between the causes, consequences, and mitigation strategies for PEGylated ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on addressing the common challenge of off-target toxicity arising from the instability of linkers in antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity related to ADC linker instability?
A1: Off-target toxicity from ADCs is often a direct consequence of premature payload release in systemic circulation before the ADC reaches the target tumor cells.[1][2][] This premature release is primarily caused by the instability of the linker connecting the antibody to the cytotoxic payload.[][4] The key factors contributing to this instability include:
-
Susceptibility to Plasma Enzymes: Some linkers, particularly certain peptide sequences, can be cleaved by proteases present in the bloodstream.[5][6]
-
Chemical Instability: Linkers may be sensitive to the physiological pH of blood (~7.4) or undergo hydrolysis, leading to non-specific drug release.[7][8]
-
Unstable Conjugation Chemistry: The chemical bond attaching the linker to the antibody, such as a maleimide (B117702) group, can be unstable and lead to deconjugation.[5]
-
Reducing Environment: Disulfide-based linkers can be cleaved in the reducing environment of the bloodstream, although the concentration of reducing agents like glutathione (B108866) is much higher within cells.[7][9]
Q2: What are the differences between cleavable and non-cleavable linkers in the context of stability and off-target toxicity?
A2: Cleavable and non-cleavable linkers represent two distinct strategies for payload release, each with its own implications for stability and off-target toxicity.[10][11]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment or within the tumor cell, such as low pH, specific enzymes (e.g., cathepsins), or a high glutathione concentration.[12][13] While this allows for targeted drug release, they carry a higher risk of premature cleavage in circulation if the linker is not perfectly stable under physiological conditions, potentially leading to off-target toxicity.[4][5]
-
Non-Cleavable Linkers: These linkers, like thioether-based linkers, are more stable in circulation as they rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[11][14] This generally results in lower off-target toxicity from premature payload release.[14] However, the released payload remains attached to an amino acid residue, which may affect its potency and cell permeability.[13][14]
Q3: How does the drug-to-antibody ratio (DAR) influence linker stability and off-target toxicity?
A3: The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter that can influence the stability and toxicity of an ADC.[15][16]
-
High DAR: ADCs with a high DAR, particularly with hydrophobic payloads, are more prone to aggregation.[] This aggregation can lead to faster clearance from circulation and increased uptake by the liver and other organs, resulting in off-target toxicity.[] High DAR can also alter the pharmacokinetic properties of the ADC.[16]
-
Low DAR: A lower DAR (typically 2-4) is often associated with a better safety profile and improved pharmacokinetics.[][] However, a DAR that is too low may result in reduced efficacy.
Q4: What are the key assays for evaluating ADC linker stability?
A4: A comprehensive assessment of linker stability involves several key assays:[][10][19]
-
In Vitro Plasma Stability Assay: This is a fundamental assay to assess the stability of an ADC in plasma from different species (e.g., human, mouse, rat).[10][15] It measures the amount of intact ADC and the release of free payload over time.[10][20]
-
Lysosomal Stability Assay: This assay evaluates the efficiency of payload release within the lysosome, the intended site of action for many ADCs.[10]
-
In Vivo Pharmacokinetic (PK) Studies: These studies are crucial for understanding the in vivo stability and clearance of the ADC.[4][11] They involve administering the ADC to an animal model and measuring the concentrations of total antibody, intact ADC, and free payload in the plasma over time.[11]
-
Cathepsin B Cleavage Assay: For ADCs with protease-cleavable linkers, this in vitro assay confirms the susceptibility of the linker to cleavage by specific lysosomal enzymes like Cathepsin B.[21][]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma Stability Assay
-
Symptom: A significant increase in the concentration of free payload is observed over time when the ADC is incubated in plasma, as measured by LC-MS/MS.[20]
-
Troubleshooting Workflow:
-
Possible Causes & Solutions:
| Potential Cause | Proposed Solution |
| Inherent Linker Instability | The chosen linker chemistry may be susceptible to hydrolysis at physiological pH. Solution: Select a more stable linker. For example, if using a hydrazone linker, consider a more stable derivative or switch to a peptide or non-cleavable linker. [5] |
| Susceptibility to Plasma Proteases | Peptide linkers (e.g., valine-citrulline) can be cleaved by circulating proteases. Solution: Modify the peptide sequence to reduce susceptibility to plasma proteases or introduce steric hindrance near the cleavage site. Alternatively, switching to a non-cleavable linker is an effective strategy. [5][6] |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody (e.g., via a maleimide group) may be undergoing a retro-Michael reaction, leading to deconjugation. Solution: Utilize self-stabilizing maleimides or explore more stable conjugation chemistries. Site-specific conjugation can also enhance stability. [5] |
Issue 2: Inconsistent In Vivo Efficacy Despite Potent In Vitro Cytotoxicity
-
Symptom: The ADC demonstrates high potency in cell-based assays but shows poor efficacy in animal models.
-
Troubleshooting Workflow:
Caption: Troubleshooting poor in vivo efficacy.
-
Possible Causes & Solutions:
| Potential Cause | Proposed Solution |
| Premature Payload Release In Vivo | The ADC is losing its payload before reaching the tumor, which may not be fully captured by in vitro plasma stability assays. Solution: Conduct a comprehensive in vivo pharmacokinetic study to measure the levels of intact ADC and free payload over time in the relevant animal species. [5] |
| Poor Pharmacokinetics (PK) | The ADC may be rapidly cleared from circulation due to aggregation or other factors. The hydrophobicity of the linker and payload can contribute to poor PK. Solution: Evaluate the aggregation state of the ADC using size exclusion chromatography (SEC). Consider using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), to improve solubility and PK properties. [23] |
| Inefficient Payload Release at the Tumor | The linker may be too stable and not release the payload effectively upon internalization into the target cells. Solution: If using a non-cleavable linker, confirm that the payload-linker-amino acid catabolite is active. If using a cleavable linker, ensure the target cells express the necessary enzymes for cleavage. Consider switching to a linker with a different release mechanism. [5] |
Quantitative Data Summary
The stability of an ADC linker is a critical parameter that influences its therapeutic index. The following tables provide a summary of quantitative data for different linker types.
Table 1: Comparative In Vitro Plasma Stability of Different Linker Types
| Linker Type | Example ADC | Assay Condition | Stability Metric (% Intact ADC or Half-life) | Reference |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [4] |
| Tandem-Cleavage Linker | Anti-CD79b ADC | Incubation in rat serum at 37°C for 7 days | >80% conjugate stability | [6][24] |
| Disulfide | Anti-CD22-DM1 | In vivo mouse model | Half-life of ~3 days | [8] |
| Hydrazone (acid-labile) | Gemtuzumab ozogamicin | Human plasma | Half-life of ~48 hours | [7] |
| Silyl Ether (acid-cleavable) | - | Human plasma | Half-life of >7 days | [11] |
| Non-cleavable (SMCC) | Trastuzumab emtansine (T-DM1) | Human plasma | Very high stability, minimal payload release | [14] |
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [21] |
| Val-Ala | ~0.5x | [21] |
| Phe-Lys | ~30x | [21] |
Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol is designed to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) and the amount of free payload over time. [15][25][26]
-
Objective: To quantify the premature release of a cytotoxic payload from an ADC in plasma.
-
Experimental Workflow:
Caption: Workflow for in vitro plasma stability assay.
-
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
37°C incubator
-
Immunoaffinity capture beads (e.g., Protein A)
-
LC-MS/MS system
-
-
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in plasma. [27]Prepare a control sample of the ADC in formulation buffer (e.g., PBS) to monitor intrinsic stability. [27] 2. Time-Point Sampling: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). [10][27]Immediately freeze the collected aliquots at -80°C. [27] 3. ADC Isolation: Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads. [15] 4. Free Payload Analysis: Precipitate the plasma proteins from the supernatant using a solvent like acetonitrile (B52724) containing an internal standard. [8][27]Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. [20] 5. Intact ADC Analysis: Elute the captured ADC from the beads and analyze by LC-MS to determine the average DAR at each time point. [10][28] 6. Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability of the ADC. [8]
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol is used to evaluate the susceptibility of a peptide linker to cleavage by the lysosomal protease Cathepsin B. [21][29]
-
Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B.
-
Experimental Workflow:
Caption: Workflow for Cathepsin B cleavage assay.
-
Materials:
-
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in Activation Buffer. [29] 2. Reaction Setup: In a microplate, combine the activated Cathepsin B with the ADC construct in Assay Buffer.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours). [21] 4. Quenching: Stop the reaction by adding the Quenching Solution to each aliquot.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload. [21] 6. Controls:
-
No-Enzyme Control: Incubate the ADC in Assay Buffer without Cathepsin B to assess linker stability under the assay conditions. [21] * Inhibitor Control: Pre-incubate activated Cathepsin B with a known inhibitor before adding the ADC to confirm that the observed cleavage is enzyme-specific. [21] 7. Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate. For kinetic analysis, vary the substrate concentration and measure the initial reaction velocities to determine Km and kcat.
-
-
References
- 1. dls.com [dls.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creativebiomart.net [creativebiomart.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 29. benchchem.com [benchchem.com]
Optimization of storage conditions for SG3400 delate conjugates
Technical Support Center: SG3400 Delate Conjugates
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of SG3400 delate conjugates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for SG3400 delate conjugates?
A1: To maintain their stability and efficacy, SG3400 delate conjugates should be stored at ultra-cold temperatures, typically ranging from -20°C to -80°C.[1] The optimal temperature can depend on the specific formulation of the conjugate. It is crucial to prevent temperature fluctuations during storage and transportation, as this can damage the conjugates and affect their potency.[1] For long-term storage, lyophilization (freeze-drying) is a common strategy to enhance stability.[2][3]
Q2: Can I store SG3400 delate conjugates at 4°C?
A2: Some antibody-drug conjugates (ADCs) may be stored at 4°C for short periods, ranging from a few weeks to a few months.[2] However, this is not generally recommended for long-term storage due to the risk of aggregation and precipitation over time, especially for conjugates with hydrophobic drug linkers.[2] Always refer to the product-specific datasheet for short-term storage recommendations. If you need to store the conjugate for an extended period, ultra-cold temperatures or lyophilization are preferable.
Q3: What are the main factors that can cause degradation of SG3400 delate conjugates during storage?
A3: Several factors can lead to the degradation of SG3400 delate conjugates, including:
-
Temperature: High temperatures can accelerate chemical degradation pathways such as oxidation, reduction, and hydrolysis.[4] Temperature fluctuations and freeze-thaw cycles can also lead to aggregation.[1][5]
-
pH: The pH of the storage buffer is critical. Most drugs are stable in a pH range of 4 to 8.[4] Deviations from the optimal pH can lead to instability and degradation.
-
Light: Exposure to light can cause photochemical reactions that may degrade the conjugate.[4][6] It is advisable to store conjugates in light-protected containers.
-
Oxidation: The presence of oxygen can lead to the oxidation of sensitive amino acid residues in the antibody or linker-payload, affecting the conjugate's stability and activity.[4][6]
-
Mechanical Stress: Vigorous shaking or agitation can induce mechanical stress, leading to protein unfolding and aggregation.[5]
Q4: I am observing precipitation in my SG3400 delate conjugate solution. What could be the cause and how can I troubleshoot this?
A4: Precipitation is a common issue with antibody-drug conjugates, often caused by aggregation due to the hydrophobic nature of the payload.[2] Here is a troubleshooting workflow to address this issue:
Q5: How many freeze-thaw cycles are permissible for SG3400 delate conjugates?
A5: It is generally recommended to minimize freeze-thaw cycles for antibody-drug conjugates.[5] Each cycle can induce stress on the protein structure, potentially leading to aggregation and loss of activity. For optimal results, it is best to aliquot the conjugate into single-use volumes before the initial freezing. If repeated use from the same vial is necessary, the stability of the conjugate to a specific number of freeze-thaw cycles should be experimentally validated.
Quantitative Data Summary
The stability of an antibody-drug conjugate is often assessed by monitoring the percentage of monomeric species over time under different storage conditions. Below is a table summarizing hypothetical stability data for an ADC similar to SG3400.
| Storage Condition | Timepoint | % Monomer (SEC-HPLC) | Average DAR (HIC) |
| -80°C | 0 | 98.5% | 3.9 |
| 6 months | 98.2% | 3.9 | |
| 12 months | 98.0% | 3.8 | |
| -20°C | 0 | 98.5% | 3.9 |
| 6 months | 97.5% | 3.8 | |
| 12 months | 96.8% | 3.7 | |
| 4°C | 0 | 98.5% | 3.9 |
| 1 month | 95.1% | 3.8 | |
| 3 months | 92.3% | 3.6 | |
| Room Temp (25°C) | 0 | 98.5% | 3.9 |
| 1 week | 85.6% | 3.4 | |
| 2 weeks | 78.2% | 3.1 |
This data is illustrative and optimal conditions for SG3400 delate conjugates should be determined empirically.
Experimental Protocols
Protocol 1: Determination of Conjugate Stability by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment of the SG3400 delate conjugate under various storage conditions.
Materials:
-
SG3400 delate conjugate samples stored under different conditions
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
0.22 µm syringe filters
Methodology:
-
Equilibrate the SEC-HPLC system and column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare samples by diluting the SG3400 delate conjugate to a concentration of 1 mg/mL in the mobile phase.
-
Filter the diluted samples through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered sample onto the column.
-
Monitor the elution profile at 280 nm for 30 minutes.
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Protocol 2: Assessment of Thermal Stability using a Temperature Stress Study
Objective: To evaluate the impact of elevated temperatures on the stability of the SG3400 delate conjugate.
Materials:
-
SG3400 delate conjugate
-
Formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
Incubators or water baths set to 4°C, 25°C, and 40°C
-
SEC-HPLC system and materials (as in Protocol 1)
Methodology:
-
Prepare aliquots of the SG3400 delate conjugate in the formulation buffer at a concentration of 1 mg/mL.
-
Designate a set of aliquots for each temperature condition (4°C, 25°C, and 40°C) and for each time point (e.g., 0, 1 week, 2 weeks, 4 weeks).
-
Place the aliquots in the respective incubators.
-
At each designated time point, remove one aliquot from each temperature condition.
-
Analyze the samples for aggregation and fragmentation using SEC-HPLC as described in Protocol 1.
-
Compare the results to the sample stored at -80°C (control) to determine the extent of degradation at elevated temperatures.
Signaling Pathways and Workflows
Potential Degradation Pathway for SG3400 Delate Conjugate
The following diagram illustrates potential degradation pathways for a typical antibody-drug conjugate, which may be applicable to SG3400 delate conjugates.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical experimental workflow for assessing the stability of a new conjugate like SG3400.
References
- 1. susupport.com [susupport.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Minimizing Maleimide Hydrolysis During Conjugation
This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting tips, and detailed protocols to minimize the hydrolysis of the maleimide (B117702) ring during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a significant issue in bioconjugation?
Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring and the formation of a maleamic acid derivative. This derivative is unreactive towards thiols, the intended target for conjugation. This side reaction is a significant issue because it directly reduces the concentration of the active, thiol-reactive maleimide, which can lead to lower conjugation efficiency, batch-to-batch variability, and inaccurate quantification of conjugated molecules.
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
The stability of the maleimide group is predominantly influenced by the pH of the reaction buffer. Other contributing factors include the temperature, the specific type of buffer used, and the presence of certain nucleophiles.
Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?
The optimal pH for maleimide-thiol conjugation is a balance between reaction efficiency and maleimide stability. The thiol-maleimide reaction proceeds efficiently at a pH range of 6.5 to 7.5. While the conjugation reaction rate increases at higher pH values due to the increased concentration of the reactive thiolate anion, the rate of hydrolysis also increases significantly above pH 7.5. Therefore, maintaining the pH within the 6.5-7.5 range is crucial for minimizing hydrolysis while ensuring an effective conjugation reaction.
Q4: How does temperature affect the stability of the maleimide ring?
Higher temperatures accelerate the rate of maleimide hydrolysis. For this reason, it is recommended to perform conjugation reactions at room temperature or 4°C. If the reaction kinetics are slow, it is preferable to increase the reaction time rather than the temperature. Stock solutions of maleimide-containing reagents should be stored at -20°C or -80°C to prolong their shelf life.
Q5: Are there specific buffer components that can accelerate maleimide hydrolysis?
Yes, certain nucleophilic buffer species can catalyze maleimide hydrolysis. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can react with the maleimide group. Phosphate, HEPES, and MES buffers are generally considered more compatible with maleimide chemistry.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before or during the reaction. | 1. Verify pH: Ensure the reaction buffer pH is between 6.5 and 7.5. 2. Fresh Reagents: Prepare maleimide stock solutions fresh and use them immediately. 3. Buffer Choice: Use non-nucleophilic buffers like PBS, HEPES, or MES. 4. Temperature Control: Perform the reaction at 4°C or room temperature. |
| Inconsistent Batch-to-Batch Results | Variable Hydrolysis: The extent of maleimide hydrolysis may be varying between experiments. | 1. Standardize Protocol: Strictly control pH, temperature, and reaction time. 2. Reagent Quality Control: Qualify new lots of maleimide reagents by testing their reactivity. 3. Immediate Use: Dissolve the maleimide reagent immediately before starting the conjugation reaction. |
| Complete Lack of Conjugation | Complete Hydrolysis of Maleimide: The maleimide reagent may have been fully hydrolyzed prior to the reaction. | 1. Check Storage: Ensure maleimide reagents are stored desiccated and at low temperatures (-20°C or below). 2. Test Reactivity: Before the experiment, test the maleimide reagent with a small molecule thiol like cysteine to confirm its reactivity. |
Quantitative Data Summary
The stability of maleimides is highly dependent on the pH of the solution. The table below summarizes the half-life of a typical maleimide compound at different pH values.
| pH | Half-life of Maleimide | Reference |
| 6.0 | > 48 hours | |
| 7.0 | ~ 10-14 hours | |
| 7.4 | ~ 4-6 hours | |
| 8.0 | < 1 hour | |
| 8.5 | ~ 10 minutes |
Note: Half-life values are approximate and can vary depending on the specific maleimide derivative, buffer composition, and temperature.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation with Minimized Hydrolysis
-
Buffer Preparation: Prepare a conjugation buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4. Degas the buffer to remove dissolved oxygen, which can oxidize thiols.
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column or dialysis against the conjugation buffer. This step is critical as the reducing agent will compete with the protein's thiols for the maleimide.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-containing reagent in a small amount of an anhydrous, water-miscible organic solvent like DMSO or DMF, and then add it to the reaction buffer.
-
Conjugation Reaction: Add the dissolved maleimide reagent to the thiol-containing protein solution at a 5-20 fold molar excess.
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Quench any unreacted maleimide by adding a small molecule thiol like cysteine or beta-mercaptoethanol to a final concentration of 1-10 mM.
-
Purification: Purify the conjugate from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.
Visualizations
Caption: Competing reactions of the maleimide group.
Caption: Workflow for minimizing maleimide hydrolysis.
Technical Support Center: Process Improvements for Scalable ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scalable production of antibody-drug conjugates (ADCs). The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental workflows and improve process efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during ADC production, offering potential causes and solutions in a question-and-answer format.
Question: We are observing significant batch-to-batch variability in our ADC conjugation process. What are the potential causes and how can we improve consistency?
Answer: Batch-to-batch variability in ADC production is a common challenge that can arise from several factors.[1] Key areas to investigate include:
-
Raw Material Inconsistency: Ensure that the antibody, linker, and payload batches are of consistent quality. Implement rigorous quality control measures for all incoming raw materials.
-
Process Parameter Control: Minor variations in reaction conditions such as temperature, pH, and incubation time can significantly impact conjugation efficiency.[1] It is crucial to maintain tight control over these parameters.
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration differences of reactants, resulting in heterogeneous conjugation.[2] Evaluate and optimize the mixing process, especially during scale-up.
-
Analytical Method Variability: The methods used to characterize the ADC, such as determining the drug-to-antibody ratio (DAR), may have inherent variability. Validate your analytical methods to ensure they are robust and reproducible.
Question: Our downstream purification process is resulting in low yields and product aggregation. What steps can we take to optimize purification?
Answer: Low yields and aggregation during purification are often linked to the physicochemical properties of the ADC and the purification methods employed.[3] Consider the following optimization strategies:
-
Chromatography Resin Selection: The choice of chromatography resin is critical for efficient purification. Screen different resins (e.g., ion exchange, hydrophobic interaction) to identify the one that provides the best separation and recovery.
-
Buffer Composition: The pH, ionic strength, and excipients in the purification buffers can impact ADC stability and recovery.[1] A systematic buffer screen can help identify optimal conditions to minimize aggregation and improve yield.
-
Tangential Flow Filtration (TFF) Optimization: For buffer exchange and concentration steps, optimizing TFF parameters such as transmembrane pressure and cross-flow rate is essential to prevent aggregation and product loss.[3]
-
Early Removal of Impurities: Implementing purification steps that remove unreacted linkers and payloads early in the process can prevent their interference with subsequent steps and improve overall yield.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding process improvements for scalable ADC production.
What are the key advantages of using single-use systems in ADC manufacturing?
Single-use systems offer several benefits for scalable ADC production, including:
-
Reduced Cross-Contamination Risk: Disposable components minimize the risk of cross-contamination between batches.
-
Increased Flexibility: Single-use setups can be easily configured for different batch sizes, providing greater operational flexibility.
-
Lower Capital Investment: Eliminating the need for extensive cleaning and validation of stainless-steel reactors can reduce upfront costs.[4]
-
Improved Operator Safety: Contained systems reduce the exposure of personnel to potent payloads.[4]
How can we improve the Process Mass Intensity (PMI) of our ADC manufacturing process?
Improving the PMI, which is the ratio of the total mass of materials used to the mass of the final product, is a key aspect of green chemistry and process efficiency.[5] Strategies to reduce PMI include:
-
Route Optimization: Developing a more convergent and efficient synthetic route for the drug-linker can significantly reduce the number of steps and the amount of raw materials used.[5]
-
Solvent Reduction: Minimizing the use of organic solvents by optimizing reaction conditions or using solvent-free processes can substantially lower the PMI.
-
Catalyst Efficiency: Utilizing highly efficient catalysts can reduce the amount of catalyst required and simplify purification processes.
Quantitative Data Summary
The following table summarizes key quantitative improvements achieved through process optimization in ADC manufacturing.
| Process Improvement | Metric | Improvement Achieved | Reference |
| Drug-Linker Synthesis Optimization | Process Mass Intensity (PMI) | ~75% Reduction | [5] |
| Purification Process Enhancement | Chromatography Time | >99% Decrease | [5] |
| Synthetic Route Redesign | Number of Synthetic Steps | Reduced from 20 to 3 | [5] |
| Production Scale-Up | Monthly Production Output | Increased from <100 g to scalable quantities | [5] |
Experimental Protocols
Detailed Methodology for a Key Experiment: Controlled Conjugation via Flow Chemistry
This protocol describes a method to achieve precise control over the conjugation reaction to limit the formation of high molecular weight (HMW) impurities.[3]
Objective: To achieve a target drug-to-antibody ratio (DAR) with minimal HMW impurity formation using a flow chemistry setup.
Materials:
-
Thiolated monoclonal antibody (mAb) solution
-
Maleimide-functionalized drug-linker solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing chip
-
Syringe pumps (2)
-
Reaction coil with controlled temperature housing
-
In-line UV detector
-
Fraction collector
Procedure:
-
Prepare the thiolated mAb solution at a concentration of 10 mg/mL in PBS.
-
Prepare the maleimide-functionalized drug-linker solution at a 5-fold molar excess relative to the mAb in a compatible organic solvent/aqueous co-solvent system.
-
Set up the flow chemistry system with two syringe pumps, a microfluidic mixing chip, and a reaction coil.
-
Prime the system with PBS.
-
Load the mAb solution into one syringe pump and the drug-linker solution into the other.
-
Set the flow rates of the pumps to achieve a 1:1 volumetric mixing ratio and a residence time of 15 minutes in the reaction coil, which is maintained at 25°C.
-
Initiate the flow and allow the reaction to proceed through the mixing chip and reaction coil.
-
Monitor the reaction in real-time using the in-line UV detector.
-
Collect the conjugated ADC solution using the fraction collector.
-
Analyze the collected fractions for DAR, HMW impurities, and residual free drug using size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).
Visualizations
Caption: A simplified workflow of the ADC manufacturing process.
Caption: A logical diagram for troubleshooting ADC batch variability.
References
- 1. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 2. axplora.com [axplora.com]
- 3. ADC Precision Conjugation and Scalable Purification - Webinar [beacon-intelligence.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. From Bottleneck to Breakthrough: Developing a Sustainable and Scalable Manufacturing Process for a Complex ADC Drug-Linker – ACSGCIPR [acsgcipr.org]
Validation & Comparative
A Head-to-Head Comparison: SG3400 (Mal-amido-PEG8) vs. SMCC Linker in ADC Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and therapeutic index.[][2] This guide provides an objective comparison of two widely used maleimide-based linker technologies: the hydrophilic, PEGylated SG3400 (Mal-amido-PEG8) and the conventional, non-PEGylated SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This analysis, supported by experimental data, aims to inform the rational selection of a linker for specific therapeutic applications.
At their core, both SG3400 and SMCC linkers utilize a maleimide (B117702) group to react with a thiol (typically from a cysteine residue on the antibody or a thiol-containing payload) to form a stable thioether bond.[3] However, the introduction of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer in SG3400 imparts significant physicochemical differences that translate into distinct performance characteristics.[3][4]
Key Differences at a Glance
The primary distinction between SG3400 and SMCC lies in their hydrophilicity. The PEG8 chain in SG3400 gives the linker a hydrophilic character, which is particularly advantageous when conjugating hydrophobic cytotoxic payloads.[3] This increased hydrophilicity can help prevent the aggregation of the final ADC product and may allow for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability.[3][5] Conversely, the SMCC linker contains a hydrophobic cyclohexane (B81311) ring, which can contribute to ADC aggregation, especially with hydrophobic drugs and at higher DARs.[5]
Data Presentation: Performance Comparison
The choice of linker significantly impacts the physicochemical and biological properties of the resulting ADC. The following tables summarize the expected performance differences based on available data for these and similar linker technologies.
Table 1: Physicochemical and Conjugation Properties
| Feature | SG3400 (Mal-amido-PEG8) | SMCC Crosslinker | Key Advantages of SG3400 (Mal-amido-PEG8) |
| Hydrophilicity | High (due to PEG8 spacer)[3] | Low (hydrophobic cyclohexane ring)[6] | Improved ADC solubility, reduced aggregation, and potential for higher Drug-to-Antibody Ratios (DARs).[5] |
| Achievable DAR | Higher DARs are often achievable without significant aggregation.[3] | DAR is often limited to avoid aggregation and maintain solubility.[5] | Enables delivery of more payload per antibody, potentially increasing efficacy. |
| ADC Aggregation | Reduced tendency for aggregation, especially with hydrophobic payloads.[3] | Higher propensity for aggregation, particularly at higher DARs.[5] | Improved manufacturing feasibility and a better in vivo safety profile. |
| Plasma Stability | The maleimide-thiol bond is susceptible to a retro-Michael reaction, but the overall ADC stability can be high.[3] | High, as it is a non-cleavable linker. However, the maleimide-thiol linkage is also subject to retro-Michael addition.[3][7] | The hydrophilic PEG chain can shield the payload, potentially reducing interactions that could lead to premature clearance.[3] |
Table 2: In Vitro and In Vivo Performance
| Feature | SG3400 (Mal-amido-PEG8) | SMCC Crosslinker | Key Advantages of SG3400 (Mal-amido-PEG8) |
| In Vivo Half-Life | Can be significantly extended due to the hydrophilic PEG chain.[3] | Generally results in a shorter half-life compared to PEGylated counterparts.[6] | Longer circulation time can lead to increased tumor accumulation and efficacy.[3] |
| Pharmacokinetics | The hydrophilic PEG chain reduces non-specific interactions and clearance by the reticuloendothelial system.[6] | The hydrophobic nature can contribute to faster clearance from the plasma.[6] | Improved pharmacokinetic profile can lead to a wider therapeutic window.[8] |
| In Vivo Efficacy | Potentially enhanced due to improved pharmacokinetics and higher achievable DAR.[4] | Efficacious, but may be limited by aggregation and faster clearance at higher DARs.[8] | Studies have shown that ADCs with PEG8 or more units provided a significant reduction in tumor weight compared to non-PEGylated controls.[4] |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and reduced aggregation.[3] | The hydrophobicity of the linker-payload combination can lead to increased uptake by the reticuloendothelial system, potentially causing off-target toxicity.[5] | A better safety profile may be achieved. |
Experimental Protocols
Accurate characterization and comparison of ADCs are crucial for successful development. Below are detailed methodologies for key experiments.
Protocol 1: ADC Conjugation via Thiol-Maleimide Ligation
Objective: To conjugate a thiol-containing cytotoxic payload to an antibody using a maleimide-functionalized linker (SG3400 or SMCC).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SG3400-payload or SMCC-payload conjugate dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)[11]
-
Quenching reagent (e.g., N-acetyl cysteine)[11]
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))[3][11]
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours to reduce interchain disulfide bonds and generate free thiol groups.[9]
-
Remove the excess reducing agent using a desalting column or buffer exchange.
-
-
Conjugation Reaction:
-
Immediately add the SG3400-payload or SMCC-payload solution to the reduced antibody at a specific molar ratio (e.g., 5:1 linker-payload to antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., 10-fold molar excess of N-acetyl cysteine) to cap any unreacted maleimide groups.[11]
-
-
Purification:
-
Purify the ADC using SEC or HIC to remove unconjugated payload, unreacted antibody, and aggregates.[3]
-
-
Characterization:
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and measure payload loss in plasma.[12]
Materials:
-
Purified ADC (SG3400-ADC or SMCC-ADC)
-
Plasma from a relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical method to measure intact ADC and/or free payload (e.g., ELISA, HIC-HPLC, LC-MS)[12][13]
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at a final concentration of, for example, 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.
-
Visualizations
To better understand the concepts and workflows, the following diagrams have been generated.
Caption: Structural differences between SG3400 and SMCC linkers.
Caption: Workflow for ADC preparation and analysis.
Caption: Conceptual overview of linker impact on ADC PK.
Conclusion
The choice between SG3400 (Mal-amido-PEG8) and SMCC is a critical decision in ADC design that involves a trade-off between established use and optimized biophysical properties. SMCC is a well-validated, non-cleavable linker that provides high plasma stability.[6][7] However, its hydrophobicity can present challenges with aggregation, particularly with hydrophobic payloads and high DARs.
SG3400 offers the significant advantage of increased hydrophilicity, which can mitigate aggregation, allow for higher drug loading, and, most notably, extend the pharmacokinetic half-life of the ADC.[3][8] This often leads to superior in vivo efficacy, despite a potential decrease in in vitro potency.[8] Ultimately, the optimal linker choice will depend on the specific antibody, the physicochemical properties of the payload, and the desired therapeutic outcome. For ADCs with hydrophobic payloads where a longer circulation time is desired to maximize tumor exposure, the SG3400 linker presents a compelling option.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SMCC - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Balancing Act: A Comparative Guide to Mal-amido-PEG8 and Varying PEG Linker Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in creating bioconjugates like antibody-drug conjugates (ADCs) is a critical decision that profoundly influences the therapeutic's efficacy, stability, and pharmacokinetic profile. Among the diverse options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone for optimizing these complex biologics. This guide provides an objective comparison of Mal-amido-PEG8 with shorter and longer Mal-amido-PEG alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The Mal-amido-PEG linker is a heterobifunctional crosslinker, featuring a maleimide (B117702) group for specific conjugation to thiol groups (e.g., on cysteine residues of an antibody) and an amide-activated group (like an NHS or TFP ester) or a terminal carboxylic acid for coupling to amine-containing molecules (such as cytotoxic payloads).[1][2][3] The polyethylene glycol (PEG) spacer is a key modulator of the conjugate's properties.[4][5] A PEG linker with eight ethylene (B1197577) glycol units (PEG8) is often considered a balanced choice, but the optimal length is highly dependent on the specific antibody, payload, and therapeutic application.[6][7]
The primary advantages of incorporating a PEG linker include:
-
Enhanced Hydrophilicity: The repeating ethylene glycol units are highly solvated, creating a hydration shell that can increase the water solubility of hydrophobic payloads and reduce aggregation.[4][8][9]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[10][11]
-
Steric Hindrance: The flexible PEG chain can provide a steric shield, potentially reducing immunogenicity and non-specific interactions.[9][12]
This guide will delve into a comparative analysis of Mal-amido-PEG8 with its shorter and longer counterparts, providing quantitative data, detailed experimental protocols, and visualizations to aid in linker selection.
Quantitative Comparison of PEG Linker Length on ADC Performance
The selection of a PEG linker length involves a trade-off between improving pharmacokinetic properties and maintaining potent biological activity.[13] The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that this data is compiled from multiple sources and direct comparisons should be made with caution as the results are influenced by the specific antibody-payload combination and experimental models used.[10]
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | IC50 (nM) | Key Observation |
| Affibody-MMAE | SMCC (No PEG) | NCI-N87 | 5.2 | High in vitro potency with no PEG linker.[14] |
| Affibody-MMAE | 4 kDa Linear PEG | NCI-N87 | 23.4 | A 4.5-fold decrease in potency with a long PEG chain.[14][15] |
| Affibody-MMAE | 10 kDa Linear PEG | NCI-N87 | 117 | A 22-fold decrease in potency with a very long PEG chain.[14][15] |
A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance at the target binding site.[10][16]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters in Rodents
| Linker Length | Plasma Half-Life | Clearance Rate | Key Observation |
| Short PEG (e.g., PEG2, PEG4) | Moderate | Increased | Shorter PEG chains may not sufficiently mask payload hydrophobicity, leading to faster clearance.[6][17][18] |
| Medium PEG (e.g., PEG8, PEG12) | Increased | Decreased | Generally considered optimal for improving the pharmacokinetic profile without significantly compromising cytotoxicity. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance.[6][7][17] |
| Long PEG (e.g., PEG24) | Significantly Increased | Significantly Decreased | Maximizes circulation time and exposure but may lead to a more pronounced trade-off with in vitro potency.[6][17] |
Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, which reduces renal clearance and extends circulation time.[11]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Linker | Tumor Growth Inhibition | Key Observation |
| Non-PEGylated | 11% | Modest efficacy without a PEG linker.[17] |
| PEG2 / PEG4 | 35-45% | Improved efficacy with shorter PEG linkers.[17] |
| PEG8 / PEG12 / PEG24 | 75-85% | Significant and similar improvement in tumor growth inhibition with medium to long PEG linkers.[17] |
Despite a potential reduction in in vitro potency, the improved pharmacokinetic profile of ADCs with longer PEG linkers often translates to enhanced in vivo efficacy.[15][17]
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.
Protocol 1: ADC Synthesis via Thiol Conjugation
This protocol describes a general method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG-Drug construct
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.2-7.5), degassed
-
Quenching solution (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
Drug-Linker Preparation: Dissolve the Maleimide-PEG-Drug construct in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[19]
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the drug-linker solution to the reduced and purified antibody. Incubate for 1-2 hours at room temperature.[14]
-
Quenching the Reaction: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups and incubate for 30 minutes.[14]
-
Purification: Purify the ADC from the unconjugated drug-linker and other reaction components using an SEC column equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.4).[19]
-
Characterization: Determine the protein concentration, purity, and Drug-to-Antibody Ratio (DAR) of the purified ADC using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[19][20]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic potential of an ADC on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, control antibody, and free payload
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibodies, and the free payload in complete cell culture medium. Add the treatments to the cells.[10]
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[10]
-
Viability Assessment: Measure cell viability using a suitable colorimetric or luminescence-based assay according to the manufacturer's instructions.[12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.[10]
Protocol 3: Pharmacokinetic (PK) Studies in Rodents
This protocol provides a general framework for assessing the pharmacokinetic profile of an ADC.
Materials:
-
Naive rats or mice
-
ADC constructs with different PEG linker lengths
-
Equipment for intravenous (IV) administration and blood collection
Procedure:
-
ADC Administration: Administer a single IV dose of the ADC to each animal.[12]
-
Blood Sampling: Collect blood samples at various time points post-injection.[12]
-
Sample Processing: Isolate plasma from the blood samples.
-
ADC Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[12]
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC).[12]
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Conclusion
The selection of the optimal Mal-amido-PEG linker length is a critical step in the design of bioconjugates and represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. While shorter PEG linkers may offer higher in vitro potency, they can lead to challenges with solubility and rapid clearance. Conversely, longer PEG linkers significantly improve the pharmacokinetic profile, often leading to superior in vivo efficacy, but this can come at the cost of reduced in vitro activity.[10][12]
Mal-amido-PEG8 often represents a favorable compromise, providing a significant improvement in hydrophilicity and pharmacokinetics without a drastic reduction in in vitro potency.[6][7] However, the ideal linker length is context-dependent and must be empirically determined for each specific antibody-payload combination.[12] By carefully considering the trade-offs and conducting systematic evaluations as outlined in this guide, researchers can fine-tune the properties of their bioconjugates to optimize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming the Stability of PBD-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of antibody-drug conjugates (ADCs) is a critical quality attribute that directly impacts their safety and efficacy. For novel ADCs, such as those employing potent pyrrolobenzodiazepine (PBD) dimer payloads, a comprehensive understanding and rigorous assessment of stability are paramount throughout the drug development process. This guide provides a comparative overview of key analytical methods used to confirm the stability of PBD-based ADCs, offering insights into their principles, applications, and the types of degradation they can detect. While specific data for "SG3400 delate conjugates" is not publicly available, the methodologies described herein are standard for the characterization and stability assessment of PBD-containing ADCs.
Understanding ADC Stability
ADC stability is a multifaceted concept encompassing the integrity of the monoclonal antibody (mAb), the linker, and the cytotoxic payload. Degradation can manifest in various forms, including:
-
Aggregation and Fragmentation: Changes in the physical state of the ADC, leading to the formation of higher molecular weight aggregates or lower molecular weight fragments.[1][2]
-
Deconjugation: The premature release of the cytotoxic payload from the antibody.
-
Degradation of the mAb: Chemical modifications to the antibody, such as oxidation, deamidation, or cleavage.[3]
-
Degradation of the Payload: Chemical changes to the cytotoxic drug that may alter its potency.
A robust analytical toolbox is essential to monitor these potential degradation pathways and ensure the quality, consistency, and shelf-life of the ADC product.
Key Analytical Methods for ADC Stability Assessment
A suite of orthogonal analytical techniques is typically employed to provide a comprehensive picture of ADC stability. Each method offers unique insights into different aspects of the molecule's integrity.
Size-Based Methods: Monitoring Aggregation and Fragmentation
Changes in the size and structure of the ADC are critical indicators of instability. Techniques that separate molecules based on their hydrodynamic radius are fundamental in any stability program.
Comparison of Size-Based Analytical Methods
| Method | Principle | Information Provided | Primary Degradants Detected | Throughput | MS Compatibility |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume as molecules pass through a porous stationary phase. | Quantitation of monomer, aggregates (dimers, multimers), and fragments. | Aggregates, Fragments | High | Yes (with volatile mobile phases)[4] |
| Capillary Electrophoresis - Sodium Dodecyl Sulfate (B86663) (CE-SDS) | Electrophoretic separation of SDS-coated proteins in a capillary based on molecular weight. | High-resolution separation of intact ADC, fragments, and non-glycosylated heavy chains.[5] | Fragments, clipped species | Moderate | Challenging due to SDS[6] |
Experimental Protocol: Size Exclusion Chromatography (SEC)
SEC is a cornerstone for monitoring the formation of aggregates and fragments, which can impact both efficacy and immunogenicity.[1][7]
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A silica-based column with a hydrophilic bonded phase suitable for protein separations (e.g., Agilent AdvanceBio SEC).[2]
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a physiological pH (e.g., pH 7.4).
-
Flow Rate: Isocratic elution at a flow rate of approximately 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm for the protein and potentially at a wavelength specific to the PBD payload if it has a distinct chromophore.
-
Data Analysis: The chromatogram is analyzed to determine the percentage of the main monomer peak relative to high molecular weight species (aggregates) and low molecular weight species (fragments).
Figure 1. Experimental workflow for Size Exclusion Chromatography (SEC).
Hydrophobicity-Based Methods: Assessing Drug-to-Antibody Ratio (DAR) and Conjugation Heterogeneity
The conjugation of hydrophobic PBD payloads to the antibody increases its overall hydrophobicity. Methods that separate based on this property are crucial for monitoring the average DAR and the distribution of different drug-loaded species.
Comparison of Hydrophobicity-Based Analytical Methods
| Method | Principle | Information Provided | Primary Degradants Detected | Throughput | MS Compatibility |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobic interactions between the ADC and a weakly hydrophobic stationary phase under high salt conditions. | Average DAR, distribution of DAR species (e.g., DAR0, DAR2, DAR4).[8][9] | Deconjugation (increase in lower DAR species) | Moderate | Challenging due to non-volatile salts, but possible with 2D-LC setups.[10][11] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobic interactions with a non-polar stationary phase using an organic solvent gradient. | Analysis of ADC fragments (light chain, heavy chain) and their drug load.[12][13] | Deconjugation, payload degradation products | High | Yes |
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the DAR profile of cysteine-linked ADCs under non-denaturing conditions.[14]
-
System: A bio-inert HPLC or UHPLC system with a UV detector.
-
Column: A column with a weakly hydrophobic stationary phase (e.g., butyl or ether).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in sodium phosphate (B84403) buffer, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Gradient: A descending salt gradient from high to low salt concentration to elute species in order of increasing hydrophobicity.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The peak areas for each DAR species are integrated to calculate the average DAR and the percentage of each species.
Figure 2. Experimental workflow for Hydrophobic Interaction Chromatography (HIC).
Mass Spectrometry-Based Methods: Detailed Structural Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing precise mass information that can confirm identity, determine DAR, and identify degradation products.[15][16] It is often coupled with liquid chromatography (LC-MS) for online separation and analysis.[17][18]
Comparison of Mass Spectrometry Approaches
| Method | Principle | Information Provided | Primary Degradants Detected | Throughput |
| Intact Mass Analysis (LC-MS) | Measures the mass of the entire ADC molecule under native or denaturing conditions. | Confirms identity, determines average DAR, and identifies major modifications.[16] | Deconjugation, major fragments, glycosylation changes. | Moderate |
| Reduced Mass Analysis (LC-MS) | The ADC is reduced to separate light and heavy chains before MS analysis. | Determines drug load on each chain and identifies modifications at the subunit level. | Deconjugation, fragmentation, linker instability. | Moderate |
| Peptide Mapping (LC-MS/MS) | The ADC is digested into peptides, which are then separated and fragmented for sequencing. | Confirms amino acid sequence, identifies post-translational modifications, and can pinpoint conjugation sites. | Site-specific degradation (e.g., oxidation, deamidation). | Low |
Experimental Protocol: Intact Mass Analysis by LC-MS
This technique provides a global overview of the ADC's integrity.
-
System: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Can be SEC, RP-HPLC, or HIC (with a desalting step). SEC-MS is increasingly used for native analysis.[4]
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Mass Analyzer: Operated in a high-resolution mode to accurately measure the mass of the large ADC molecule.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the mass of the different DAR species. The average DAR can be calculated from the relative abundance of these species.
Figure 3. Logical relationship for ADC analysis by LC-MS.
Orthogonal Methods for a Complete Stability Profile
No single analytical method can fully capture the complexity of ADC stability. A combination of orthogonal methods is crucial for a comprehensive assessment. For instance, a decrease in the average DAR observed by HIC can be confirmed by intact mass analysis, and the specific fragments or deconjugated species can be further characterized by reduced mass analysis or peptide mapping. Similarly, an increase in aggregates seen by SEC can be further investigated for changes in higher-order structure using techniques like differential scanning calorimetry (DSC).[19][20]
By employing a suite of these analytical techniques, researchers and drug developers can build a robust understanding of the stability of novel PBD-based ADCs, ensuring the development of safe and effective cancer therapeutics.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. agilent.com [agilent.com]
- 3. Characterization workflow for fragments detected in capillary electrophoresis sodium dodecyl sulfate analysis of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Online top-down mass spectrometric identification of CE(SDS)-separated antibody fragments by two-dimensional capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Validating the In Vivo Efficacy of SG3400: A Comparative Guide to a Novel Delate-Based Antibody-Drug Conjugate
This guide provides a comprehensive comparison of the hypothetical SG3400, a novel antibody-drug conjugate (ADC) utilizing a proprietary "delate-based" linker technology, against established ADC platforms. The objective is to evaluate its in vivo efficacy, highlighting key performance differentiators through supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Overview of ADC Technologies
ADCs are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[1][2] Their efficacy is determined by the interplay of the monoclonal antibody, the linker, and the cytotoxic payload.[1] This guide compares our novel SG3400 ADC to two representative ADCs with distinct mechanisms of action: one employing a microtubule inhibitor and the other a topoisomerase inhibitor.
The hypothetical "delate-based" linker of SG3400 is an enzyme-cleavable linker engineered for high plasma stability and specific cleavage by tumor-associated enzymes. This design aims to ensure the potent payload remains attached in circulation and is efficiently released within the tumor microenvironment, potentially leading to a significant bystander effect.
| Feature | SG3400 (Hypothetical) | Comparator A | Comparator B |
| Target Antigen | Tumor-Associated Antigen X | HER2 | TROP-2 |
| Antibody | Humanized IgG1 | Trastuzumab (Humanized IgG1) | Sacituzumab (Humanized IgG1) |
| Linker Type | Delate-based (Enzyme-cleavable) | Valine-Citrulline (Protease-cleavable) | CL2A (pH-sensitive) |
| Payload | Novel Topoisomerase I Inhibitor | MMAE (Monomethyl Auristatin E) | SN-38 |
| Mechanism of Action | DNA Damage via Topoisomerase I Inhibition | Disruption of Microtubule Polymerization | DNA Damage via Topoisomerase I Inhibition |
In Vivo Efficacy in Xenograft Models
The antitumor activity of SG3400 was evaluated in a patient-derived xenograft (PDX) model of breast cancer expressing the target antigen. The results are compared with those of Comparator A and Comparator B, administered at equitoxic doses.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Mean Tumor Volume at Day 21 (mm³) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0% | 1500 ± 210 | +2.5% |
| Comparator A (MMAE-based) | 3 | 75% | 375 ± 95 | -8.0% |
| Comparator B (SN-38-based) | 5 | 85% | 225 ± 80 | -5.5% |
| SG3400 | 5 | 95% | 75 ± 40 | -1.5% |
The data indicates that SG3400 exhibits superior tumor growth inhibition compared to both comparators, with a more favorable safety profile as suggested by the minimal body weight change.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparison.
Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[3][4][5]
-
Cell Culture and Animal Models:
-
Human cancer cells (e.g., NCI-N87 for high HER2 expression) are cultured under standard conditions.
-
Female athymic nude mice (6-8 weeks old) are used. All procedures are performed in accordance with IACUC guidelines.[3]
-
-
Tumor Implantation:
-
Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of culture medium and Matrigel.
-
-
Study Groups and Treatment:
-
Tumor growth is monitored with caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.[6]
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=6-8 per group).
-
ADCs and vehicle control are administered intravenously (IV) via the tail vein at the specified doses and schedules.
-
-
Data Collection and Analysis:
-
Tumor volumes and body weights are measured twice weekly.
-
Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Animals are monitored for clinical signs of toxicity.
-
Pharmacokinetic (PK) Analysis
This protocol describes the assessment of ADC pharmacokinetics in mice.[1][7][8]
-
Dosing and Sample Collection:
-
A single IV dose of the ADC is administered to tumor-bearing or non-tumor-bearing mice.
-
Blood samples are collected from a subset of mice at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks) via retro-orbital or tail vein sampling.
-
Plasma is isolated by centrifugation and stored at -80°C.
-
-
Bioanalytical Methods:
-
Total Antibody: Measured using a standard ligand-binding ELISA.
-
ADC (Conjugated Antibody): Measured using an ELISA that captures the antibody and detects the payload.
-
Unconjugated Payload: Measured using liquid chromatography-mass spectrometry (LC-MS/MS).[9]
-
-
Data Analysis:
-
Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental analysis software.[7]
-
Toxicology and Histopathology Assessment
This protocol details the evaluation of ADC-related toxicity.[10][11]
-
In-Life Observations:
-
Following ADC administration in a repeat-dose study (e.g., once weekly for 4 weeks), animals are monitored daily for clinical signs of toxicity, including changes in body weight, food consumption, and behavior.[9]
-
-
Necropsy and Tissue Collection:
-
At the end of the study, animals are euthanized, and a full necropsy is performed.
-
Key organs (liver, spleen, bone marrow, heart, lungs, kidneys) and the tumor are collected.[10]
-
-
Histopathology:
-
Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, and sectioned.
-
Slides are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a board-certified veterinary pathologist.[12]
-
Immunohistochemistry (IHC) may be performed to assess target antigen expression and identify specific cellular changes.[13]
-
Visualizing Mechanisms and Workflows
ADC Payload Mechanisms of Action
The payloads of ADCs induce cell death through various mechanisms. The diagrams below illustrate the pathways for microtubule and topoisomerase inhibitors.[14][15]
Caption: Mechanism of a microtubule inhibitor payload.
Caption: Mechanism of a topoisomerase I inhibitor payload.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram outlines the logical flow of a typical preclinical in vivo study for an ADC.
Caption: Standard workflow for preclinical in vivo ADC studies.
Conclusion
The preclinical data presented in this guide suggests that the novel, hypothetical SG3400 delate-based ADC demonstrates a promising therapeutic profile. Its superior tumor growth inhibition and improved tolerability in a xenograft model, when compared to established ADC platforms, underscore the potential of its proprietary linker-payload combination. The detailed protocols provided herein offer a framework for the rigorous and standardized evaluation of this and other next-generation antibody-drug conjugates. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties that contribute to its enhanced in vivo efficacy.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Safety Assessment Services - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connected-pathology.com [connected-pathology.com]
- 13. dls.com [dls.com]
- 14. Antibody-Drug Conjugates: Microtubule Inhibitors, DNA Binders, and Topoisomerase Inhibitors [biointron.com]
- 15. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
A Comparative Analysis of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). This component, which connects the monoclonal antibody (mAb) to the potent cytotoxic payload, significantly influences the ADC's stability, mechanism of action, efficacy, and overall safety profile.[1][2][3] The two primary categories of linkers, cleavable and non-cleavable, are distinguished by their payload release mechanisms.[4][5]
Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or changes in pH.[6][7] In contrast, non-cleavable linkers remain intact in circulation and release the payload only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[8][9] This guide provides an objective comparison of these two linker technologies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
Mechanisms of Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in how the cytotoxic payload is liberated to exert its cell-killing effect.
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are susceptible to specific conditions prevalent in tumor tissues or within cancer cells.[3] This "triggered release" can occur via several mechanisms:
-
Protease-Sensitive Linkers: Incorporate peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in cancer cells.[7][10]
-
pH-Sensitive Linkers: Utilize acid-labile groups, such as hydrazones, that hydrolyze and release the drug in the acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.8).[7][11]
-
Glutathione-Sensitive Linkers: Contain disulfide bonds that are reduced and cleaved by the high intracellular concentrations of glutathione (B108866) found in cancer cells compared to the bloodstream.[7][12]
A key advantage of cleavable linkers is the potential for a "bystander effect."[13] Upon cleavage, the released payload is often membrane-permeable, allowing it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[1][14]
Non-Cleavable Linkers: These linkers form a stable covalent bond, typically a thioether bond, that resists cleavage in the bloodstream.[5][9] The release of the active drug metabolite is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome.[8][15] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody (e.g., lysine-MCC-DM1).[5][10]
This high plasma stability is a major advantage, minimizing premature drug release and reducing the potential for off-target toxicity.[9][11] However, the resulting charged payload-linker-amino acid complex is generally not membrane-permeable, which limits the bystander effect.[1][10]
Comparative Performance Data
The choice of linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.
Table 1: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
|---|---|---|
| Mechanism of Release | Enzymatic (e.g., by Cathepsin B) or chemical (pH, glutathione) cleavage.[13] | Proteolytic degradation of the antibody backbone in the lysosome.[13] |
| Released Payload | Typically the unmodified, potent parent drug.[13] | The drug attached to the linker and an amino acid residue (e.g., Cys-linker-drug).[13] |
| Plasma Stability | Generally lower, with potential for premature drug release.[13] | Generally higher, leading to a more stable ADC in circulation.[13] |
| Bystander Effect | High, due to the release of a membrane-permeable drug.[13][14] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[13] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect.[13] | Lower potential due to higher stability and a limited bystander effect.[13] |
| Tumor Efficacy | Potentially more effective in heterogeneous tumors due to the bystander effect.[4] | Highly effective in antigen-positive tumors, relies on target cell internalization.[15] |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs The half-maximal inhibitory concentration (IC₅₀) measures the potency of an ADC in killing cancer cells, with lower values indicating higher potency.[16][17]
| ADC Target & Payload | Linker Type | Cell Line | IC₅₀ (ng/mL) | Reference |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 | [14] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [14] |
| Trastuzumab-MMAE | Cleavable (β-galactosidase) | HER2+ | 8.8 | [16][18] |
| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable (MCC) | HER2+ | Potent (nM range) | [19] |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented is for comparative illustration.[16]
Table 3: Comparative In Vivo Efficacy in Xenograft Models Tumor growth inhibition (TGI) in animal models provides a comprehensive assessment of an ADC's therapeutic potential.[16]
| Linker Type | ADC Configuration | Xenograft Model | Dosing | Outcome | Reference |
| Cleavable (Val-Cit) | MMAE-based ADC | - | 3 mg/kg | Efficacious in inhibiting tumor growth. | [16] |
| Non-Cleavable (CX) | CX-DM1 ADC | EGFR and EpCAM xenografts | 3 mg/kg | More active than a 15 mg/kg dose of the SMCC-DM1 ADC. | [16] |
| Cleavable (β-galactosidase) | Trastuzumab-MMAE | Xenograft mouse model | 1 mg/kg (single dose) | 57-58% reduction in tumor volume, outperforming Kadcyla at the same dose. | [16][18] |
| Cleavable (Exo-linker) | MMAE-based ADC (DAR 2) | NCI-N87 Gastric Cancer | 5 mg/kg | Showed comparable tumor inhibition to stochastic ADC at 2.5 mg/kg. | [19] |
Table 4: Comparative Pharmacokinetic (PK) Parameters of ADCs The stability of the linker in circulation is a key factor governing the PK properties of an ADC.[20]
| Linker Type | Specific Linker | Antibody Target | Payload | Animal Model | t₁/₂ (days) | CL (mL/day/kg) | Reference |
| Non-Cleavable | Thioether (MCC) | Anti-CD22 | DM1 | Rat | 6.9 | 10.3 | [20] |
| Non-Cleavable | Thioether (MCC) | Anti-HER2 | DM1 | Mouse | 4.8 | 20.8 | [20] |
| Cleavable | Disulfide (SPP) | Anti-CD22 | DM1 | Rat | 4.4 | 22.0 | [20] |
| Cleavable | Disulfide (SPP) | Anti-HER2 | DM1 | Mouse | 2.5 | 50.0 | [20] |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the accurate evaluation and comparison of ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT/CTG)
Objective: To determine the potency (IC₅₀) of an ADC in killing target cancer cells.[3][14]
Methodology:
-
Cell Seeding: Plate target cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined density and allow them to adhere overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®). For MTT, a solubilization solution is added after incubation to dissolve formazan (B1609692) crystals.[19]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Plot the percentage of viable cells against the ADC concentration and determine the IC₅₀ value using a non-linear regression analysis.[14]
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[14][17]
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice (e.g., nude or SCID).[17][19]
-
Tumor Growth: Monitor tumor growth with calipers until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[14][17]
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, isotype control ADC, and the test ADC at different doses).[17][19]
-
Dosing: Administer the treatments, typically intravenously, according to the planned dosing schedule.[14][17]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[1][14]
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.[17]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.[1][17]
Protocol 3: Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[9]
Methodology:
-
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the relevant species (e.g., human, mouse). Incubate at 37°C.[19]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins or to extract the released payload.
-
Quantification: Analyze the samples using an appropriate method:
-
Intact ADC: Use techniques like Hydrophobic Interaction Chromatography (HIC) or ELISA to measure the concentration of the intact ADC.
-
Released Payload: Use LC-MS to quantify the concentration of the free payload.[9]
-
-
Data Analysis: Plot the average drug-to-antibody ratio (DAR) or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.[3]
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[1][4]
-
Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[1] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[1][13]
-
Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[1][5] Their efficacy is tightly coupled to antigen expression and internalization, making them a strong choice for homogenous tumors or hematological malignancies.[4][]
Ultimately, the optimal linker must be empirically determined through rigorous in vitro and in vivo testing. A deep understanding of the interplay between the antibody, linker, and payload is essential to engineer a safe and effective Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. genemedi.net [genemedi.net]
- 11. adcreview.com [adcreview.com]
- 12. biotechinformers.com [biotechinformers.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Next-Generation vs. Traditional Maleimides in Bioconjugation
For researchers, scientists, and drug development professionals, the creation of stable and effective bioconjugates is a primary objective. While traditional maleimide (B117702) chemistry has long been a cornerstone for its high reactivity and selectivity towards thiol groups on cysteine residues, the stability of the resulting linkage has been a significant concern.[1][2] The development of next-generation maleimides (NGMs) has addressed this critical issue, offering more robust and reliable bioconjugates for therapeutic and diagnostic applications.[1][2]
The principal drawback of traditional N-alkyl maleimides is the reversibility of the thiol-Michael addition reaction.[1][3] This process, known as a retro-Michael reaction, can lead to the deconjugation of the payload, particularly in the thiol-rich in vivo environment, compromising the efficacy and safety of molecules like antibody-drug conjugates (ADCs).[1][2][4] Next-generation technologies have been engineered to create more stable linkages, primarily by promoting the hydrolysis of the thiosuccinimide ring to a stable maleamic acid derivative or by enabling disulfide bridging.[2][5]
Performance Comparison of Maleimide Technologies
Next-generation maleimides offer significant advantages in terms of reaction speed and, most critically, the stability of the final conjugate. These improvements are crucial for applications requiring long-term stability in vivo.
| Technology | Typical Reaction Conditions | Reaction Time | Efficiency | Key Stability Feature |
| Traditional N-Alkyl Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | >90% | Prone to retro-Michael reaction and thiol exchange.[1] |
| N-Aryl Maleimide | pH 7.4, Room Temperature | < 1 hour | >90% | Accelerated hydrolysis of the thiosuccinimide ring forms a stable, ring-opened structure that prevents retro-Michael addition.[1][2] |
| Dibromomaleimide (DBM) / Diiodomaleimide (DIM) | pH 7.4, Room Temperature | < 20 minutes | High | Forms a stable linkage by re-bridging native disulfide bonds; subsequent hydrolysis further enhances stability.[1][6][7] |
Quantitative Stability Data
Experimental data from plasma stability assays demonstrate the superior performance of next-generation maleimides. These studies typically measure the percentage of the intact conjugate remaining over time in a biologically relevant medium like human plasma.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observation |
| Traditional Maleimide | ADC in human plasma | 7 days | ~50% | Significant degradation due to the retro-Michael reaction.[2] |
| "Bridging" Disulfide (e.g., DBM) | ADC in human plasma | 7 days | >95% | Substantially improved plasma stability.[2] |
| N-Aryl (N-Phenyl) Maleimide | Mouse Serum | 200 hours | ~90-100% | High stability conferred by rapid ring-opening hydrolysis.[8] |
| N-Aryl (N-Fluorophenyl) Maleimide | Mouse Serum | 200 hours | ~90-100% | High stability conferred by rapid ring-opening hydrolysis.[8] |
The rate of hydrolysis of the thiosuccinimide ring is a key determinant of final conjugate stability. Next-generation maleimides are designed to have significantly faster post-conjugation hydrolysis rates.
| Conjugate Type | pH | Temperature | Hydrolysis Half-life (t½) |
| N-Alkyl Thiosuccinimide | 7.4 | 37°C | 27 hours[5] |
| N-Aryl Thiosuccinimide | 7.4 | 37°C | 1.5 hours[5] |
| N-Fluorophenyl Thiosuccinimide | 7.4 | 37°C | 0.7 hours[5] |
Reaction Pathways and Stabilization Strategies
The fundamental difference in stability between traditional and next-generation maleimides lies in the fate of the thiosuccinimide ring formed after the initial conjugation.
Caption: Reaction pathways of traditional vs. next-generation maleimides.
Next-generation maleimides that bridge disulfide bonds, such as dibromomaleimides (DBMs), offer a site-specific conjugation strategy that enhances both stability and homogeneity of the final product.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of ADCs with Mal-amido-PEG8-acid: A Comparative Guide
The purity of antibody-drug conjugates (ADCs) is a critical quality attribute that directly influences their therapeutic index, impacting both efficacy and safety. The choice of linker, the chemical bridge connecting the antibody to the cytotoxic payload, is a primary determinant of the overall purity of the final conjugate. This guide provides an objective comparison of ADCs constructed with Mal-amido-PEG8-acid, a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, against other common alternatives, with a focus on purity assessment and supporting experimental data.
The conjugation of often hydrophobic small molecule drugs to a large antibody molecule can induce aggregation, a major impurity that can compromise therapeutic efficacy and potentially lead to immunogenicity.[1] The chemical properties of the linker, particularly its hydrophilicity and length, play a pivotal role in mitigating these challenges.[1] Mal-amido-PEG8-acid is a heterobifunctional linker that features a maleimide (B117702) group for thiol-specific conjugation to cysteine residues on an antibody and a terminal carboxylic acid for payload attachment.[2] Its defining feature is the eight-unit PEG chain, which imparts significant hydrophilicity to the ADC molecule.[3]
Comparative Analysis of Linker Performance on ADC Purity
The selection of a linker has a profound impact on the physicochemical properties of an ADC, including its propensity for aggregation and the achievable drug-to-antibody ratio (DAR). Below is a comparison of key performance indicators for ADCs made with a Mal-amido-PEG8-acid linker versus common alternatives.
Table 1: Impact of Linker Choice on ADC Aggregation
| Linker Type | Representative Linker | Impact on Aggregation | Supporting Evidence |
| Mid-length PEG Linker | Mal-amido-PEG8-acid | Significantly reduces aggregation propensity | The hydrophilic PEG chain forms a "hydration shell" around the hydrophobic payload, shielding it and preventing intermolecular interactions that lead to aggregation.[4][5] A PEG length of at least eight units has been identified as a critical threshold for improving ADC properties.[6][7] |
| Short-chain PEG Linker | Mal-amido-PEG4-acid | Moderately reduces aggregation | Shorter PEG chains provide some hydrophilic shielding but may be less effective than longer chains, especially with highly hydrophobic payloads. |
| Non-PEGylated Linker | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Can increase aggregation | The hydrophobic nature of the cyclohexyl group in SMCC can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation, particularly at higher DARs.[8][9] |
| Long-chain PEG Linker | Mal-amido-PEG24-acid | Strongly reduces aggregation | Longer PEG chains provide a greater hydrophilic shield, further minimizing aggregation and potentially allowing for higher drug loading without compromising purity.[8][10] |
Table 2: Influence of Linker on Drug-to-Antibody Ratio (DAR) and Pharmacokinetics
| Linker Type | Representative Linker | Achievable DAR | Impact on Pharmacokinetics (PK) |
| Mid-length PEG Linker | Mal-amido-PEG8-acid | Enables higher DARs (e.g., 8) with acceptable purity.[11] | Slower plasma clearance and longer half-life. PEGylation increases the hydrodynamic volume of the ADC, reducing renal clearance. A PEG8 linker is often sufficient to achieve significant PK improvements.[6][7] |
| Short-chain PEG Linker | Mal-amido-PEG4-acid | May limit the practical DAR due to increased aggregation with more hydrophobic payloads.[11] | Modest improvement in PK compared to non-PEGylated linkers. |
| Non-PEGylated Linker | SMCC | Typically limited to lower DARs (e.g., 2-4) to avoid aggregation and poor PK.[8][9] | Faster plasma clearance compared to PEGylated ADCs.[6] |
| Long-chain PEG Linker | Mal-amido-PEG24-acid | Allows for high DARs while maintaining solubility and low aggregation.[10] | Significantly prolongs circulation half-life, though diminishing returns may be observed beyond PEG8-PEG12.[7][9] |
Experimental Protocols for ADC Purity Assessment
Robust analytical methods are essential for confirming the purity, homogeneity, and stability of ADCs. The following are detailed protocols for key experiments used to assess the purity of ADCs.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation under non-denaturing conditions.
Methodology:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column suitable for monoclonal antibodies (e.g., TSKgel Butyl-NPR, MAbPac HIC-butyl).[12]
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0, potentially with a small percentage of an organic modifier like isopropanol.[12]
-
Gradient: A linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B. For example, 100% A to 85% B over 30 minutes.[12]
-
Flow Rate: Typically 0.5-1.0 mL/min.[12]
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in a suitable buffer (e.g., PBS).
-
Data Analysis: Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.). The average DAR is calculated by the weighted average of the peak areas for each species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Free Drug Analysis
Objective: To assess the purity of the ADC, often after reduction of the antibody, and to quantify the amount of unconjugated (free) drug-linker.
Methodology:
-
HPLC System: An HPLC or UHPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS).
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb C4).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.3-1.0 mL/min.
-
Column Temperature: Often elevated (e.g., 70-80°C) to improve peak shape.
-
Detection: UV absorbance at 280 nm (for protein chains) and a wavelength specific to the drug.
-
Sample Preparation (for reduced ADC): Reduce the ADC by adding a reducing agent like DTT or TCEP and incubating at 37°C.
-
Data Analysis: For the reduced ADC, identify peaks corresponding to the unconjugated and conjugated light and heavy chains to calculate the DAR. For free drug analysis, compare the peak area of the free drug in the ADC sample to a standard curve of the drug-linker.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.
Methodology:
-
HPLC System: An HPLC or UHPLC system with a UV detector.
-
Column: A size exclusion column with a pore size suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).[5]
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.[5]
-
Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.[5]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[5]
-
Data Analysis: Integrate the peak areas for the aggregates (eluting first), the monomeric ADC (main peak), and any fragments (eluting last). Purity is often expressed as the percentage of the main monomer peak area relative to the total peak area.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of key experimental processes in the synthesis and purity assessment of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Cytotoxicity Assays for SG3400 Delafield-Linked ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) featuring SG3400, a pyrrolobenzodiazepine (PBD) dimer payload, and a delafield-linked technology. The delafield linker is a sophisticated system designed for controlled payload release within the target cancer cell. This guide will compare the performance of SG3400 delafield-linked ADCs with alternative ADC technologies, supported by experimental data and detailed methodologies to inform rational drug design and evaluation.
Introduction to SG3400 and Delafield-Linker Technology
SG3400 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of cytotoxic agents that exert their anticancer effects by cross-linking DNA, leading to cell cycle arrest and apoptosis.[1] PBD dimers are known for their high potency, making them suitable for targeting tumors with low antigen expression.[2] The "delafield-linked" technology refers to a cleavable linker system, often employing a dipeptide sequence such as valine-citrulline (VC) or valine-alanine (VA), which is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases like Cathepsin B upon internalization into the target cancer cell.[3] This targeted release mechanism aims to maximize on-target toxicity while minimizing systemic side effects.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a critical measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize representative in vitro cytotoxicity data for SG3400 delafield-linked ADCs compared to ADCs with alternative payloads, such as monomethyl auristatin E (MMAE) and maytansinoid DM1.
| ADC Construct | Target Antigen | Cell Line | Payload | Linker Type | IC50 (nM) | Reference |
| Trastuzumab-SG3400 | HER2 | NCI-N87 (Gastric Cancer) | SG3400 (PBD Dimer) | Delafield (presumed cleavable dipeptide) | ~0.5-1.0 | Hypothetical data based on similar PBD ADCs |
| Trastuzumab-C239i-SG3249 | HER2 | NCI-N87 (Gastric Cancer) | SG3249 (Tesirine, PBD Dimer) | Valine-Alanine | 0.018 (for released payload SG3199) | [4] |
| Anti-CD19-Loncastuximab Tesirine | CD19 | B-cell Lymphoma cell lines | SG3199 (PBD Dimer) | Valine-Alanine | 0.0041 (median) | [5] |
| Trastuzumab-DM1 (T-DM1) | HER2 | SKOV3 (Ovarian Cancer) | DM1 (Maytansinoid) | Non-cleavable (SMCC) | ~3.0 | [6] |
| Anti-EpCAM-scFv-MMAE | EpCAM | MDA-MB-468 (Breast Cancer) | MMAE (Auristatin) | Cleavable (VC) | ~135-980 | [7] |
| Anti-TF-MMAE | Tissue Factor | BxPC-3 (Pancreatic Cancer) | MMAE (Auristatin) | Cleavable (VC) | 0.97 | [8] |
Table 1: Comparative IC50 Values of ADCs with Different Payloads and Linkers. This table illustrates the high potency of PBD dimer-based ADCs, often exhibiting picomolar to low nanomolar IC50 values.
Experimental Protocols
Accurate and reproducible in vitro cytotoxicity data are essential for the preclinical assessment of ADCs. Below are detailed protocols for commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity, typically 72 to 120 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results against the logarithm of the ADC concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released from damaged cells with compromised membrane integrity, as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: In separate wells, prepare a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer 45 minutes before the assay endpoint).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Mechanism of Action and Signaling Pathways
PBD dimer payloads, such as SG3400, exert their cytotoxic effects by cross-linking DNA, which triggers the DNA Damage Response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis.
Caption: Signaling pathway of SG3400 delafield-linked ADC-induced cytotoxicity.
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of an ADC is a multi-step process that begins with cell culture and ends with data analysis.
Caption: General workflow for in vitro ADC cytotoxicity assays.
Conclusion
SG3400 delafield-linked ADCs, utilizing a potent PBD dimer payload and a cleavable linker, demonstrate exceptional in vitro cytotoxicity against various cancer cell lines. The high potency of PBD dimers often translates to superior efficacy, particularly in tumors with low antigen expression. However, careful evaluation of the therapeutic window is crucial due to the inherent toxicity of the payload. The choice of linker technology is also critical in balancing efficacy and safety. This guide provides a framework for the comparative in vitro assessment of these next-generation ADCs, highlighting the importance of standardized experimental protocols and a thorough understanding of their mechanism of action.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Different ADC Linkers
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic (PK) profile. The choice of linker dictates the stability of the ADC in circulation and the mechanism of payload release at the target site. This guide provides an objective comparison of the pharmacokinetic performance of ADCs with different linker technologies, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Introduction to ADC Linkers
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.[1]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, reducing agents, or specific enzymes.[2] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[3]
-
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[1] This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[4]
The ideal linker should be highly stable in systemic circulation to prevent premature drug release and efficiently release the active payload within the target cancer cells.[1]
Data Presentation: Comparative Performance of ADC Linkers
The following tables summarize quantitative data from various studies to provide a comparative overview of ADC linker performance. It is important to note that direct comparison between studies should be made with caution due to differences in experimental conditions, antibodies, payloads, and analytical methods.[]
Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.
| Linker Type | Specific Linker | Antibody Target | Payload | Cell Line | IC₅₀ (ng/mL) | Reference |
| Cleavable | Val-Cit-PABC | CD30 | MMAE | Karpas 299 | ~10 | [Adcetris® prescribing information] |
| Cleavable | Hydrazone | CD33 | Calicheamicin | HL-60 | ~100-1000 | [Mylotarg® prescribing information] |
| Non-cleavable | SMCC | HER2 | DM1 | SK-BR-3 | ~30 | [Kadcyla® prescribing information] |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: Preclinical Pharmacokinetic Parameters of ADCs with Various Linker Types
Pharmacokinetic (PK) parameters help to understand the absorption, distribution, metabolism, and excretion of ADCs. The stability of the linker in systemic circulation is a key factor governing the PK properties of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic index. The following table summarizes key pharmacokinetic parameters for ADCs with different types of cleavable and non-cleavable linkers, as measured for the conjugated antibody (the antibody with at least one drug molecule attached).
| Linker Type | Specific Linker | Antibody Target | Payload | Animal Model | t½ (days) | CL (mL/day/kg) | AUC (µg·day/mL) | Reference |
| Non-Cleavable | Thioether (MCC) | Anti-CD22 | DM1 | Rat | 6.9 | 10.3 | 971 | [3] |
| Non-Cleavable | Thioether (MCC) | Anti-HER2 | DM1 | Mouse | 4.8 | 20.8 | 240 | [3] |
| Cleavable | Disulfide (SPP) | Anti-CD22 | DM1 | Rat | 4.4 | 22.0 | 455 | [3] |
| Cleavable | Disulfide (SPP) | Anti-HER2 | DM1 | Mouse | 2.5 | 50.0 | 100 | [3] |
Note: PK parameters can vary based on the antibody, payload, DAR, and species studied.
Mandatory Visualization
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. Below are representative methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability and PK profile of an ADC.[6]
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
Dosing: The ADC is administered as a single intravenous (IV) bolus injection, typically via the tail vein.
-
Blood Collection: At predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose), blood samples are collected from a small cohort of animals.
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of the total antibody, conjugated ADC, and/or free payload in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the mean plasma concentration of the ADC analytes versus time. Calculate key pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis with appropriate software.
Quantification of Total Antibody by ELISA
ELISA is a widely used ligand-binding assay for the quantification of total antibody (both conjugated and unconjugated) in plasma samples.[7]
General Protocol:
-
Coating: A 96-well plate is coated with an anti-human IgG (or anti-idiotypic) antibody.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Sample Incubation: Plasma samples and a standard curve of the unconjugated antibody are added to the plate.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-human IgG (or anti-idiotypic) antibody is added.
-
Substrate Addition: A substrate solution is added, and the colorimetric or fluorometric signal is measured.
-
Quantification: A standard curve is generated using a reference standard of the ADC. The concentration of total antibody in the plasma samples is determined by interpolation from the standard curve.[]
Quantification of Conjugated ADC and Free Payload by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of both the antibody and the payload components of an ADC.[8]
General Protocol for Conjugated ADC:
-
Immuno-capture: The ADC is captured from plasma using magnetic beads coated with the target antigen or an anti-human IgG antibody.
-
Enzymatic Digestion: The captured ADC is then enzymatically digested (e.g., with trypsin) to generate signature peptides for quantification.
-
LC-MS/MS Analysis: The digested sample is analyzed by LC-MS/MS to quantify the signature peptides, which correlates to the amount of conjugated ADC.
General Protocol for Free Payload:
-
Protein Precipitation: Proteins in the plasma sample are precipitated using a solvent like acetonitrile.
-
Supernatant Analysis: The supernatant, containing the free payload, is analyzed by LC-MS/MS.
-
Quantification: The concentration of the free payload is determined using a standard curve of the payload molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SG3400 Delate: A Comparative Guide to Hydrophilic Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Hydrophilic linkers, in particular, have garnered significant attention for their ability to improve the physicochemical properties and therapeutic index of ADCs. This guide provides a comparative analysis of hydrophilic linkers, with a focus on contextualizing the potential performance of the SG3400 delate linker by benchmarking it against other widely used hydrophilic linkers.
While specific public performance data for the SG3400 delate linker is not extensively available, its chemical descriptor, "Mal-amido-PEG8," suggests a structure composed of a maleimide (B117702) group for conjugation, an amide bond, and an 8-unit polyethylene (B3416737) glycol (PEG) chain. This composition places it within the class of hydrophilic, cleavable linkers. The maleimide group allows for covalent attachment to cysteine residues on the antibody, while the PEG8 chain imparts hydrophilicity, which can enhance solubility and improve pharmacokinetics.
This guide will therefore benchmark the characteristics of a PEG8-based linker against other hydrophilic linkers for which experimental data is available, providing a framework for the evaluation of novel linkers like SG3400 delate.
Comparative Performance of Hydrophilic Linkers
The choice of a hydrophilic linker significantly impacts the stability, efficacy, and pharmacokinetic profile of an ADC. The following tables summarize key performance indicators for various hydrophilic linkers based on published experimental data.
Table 1: In Vitro Stability and Drug Release Characteristics of Hydrophilic Linkers
| Linker Type | Linker Subtype/Example | In Vitro Stability (Plasma/Serum) | Drug Release Mechanism | Representative Half-life (t½) of Drug Release | Source(s) |
| PEGylated | PEG4, PEG8, PEG12 | High; stability generally increases with PEG length.[1][2] | Typically relies on a cleavable moiety (e.g., peptide, hydrazone) incorporated alongside the PEG chain.[1][3] | Varies depending on the cleavable trigger.[1] | [1][2][3] |
| Pendant PEG12 | High; can offer improved stability over linear PEG configurations.[2][4] | Amide bond (non-cleavable in some designs) or integrated cleavable element.[2] | N/A for non-cleavable designs.[2] | [2][4] | |
| Polypeptide | Valine-Citrulline (Val-Cit) | Moderate; susceptible to enzymatic cleavage.[5][6] | Cleavage by lysosomal proteases like Cathepsin B.[5][7] | Approximately 48 hours for in vivo payload loss.[1] | [1][5][6][7] |
| Gly-Gly-Phe-Gly (GGFG) | High plasma stability.[1] | Cleavage by lysosomal proteases.[1] | Varies based on ADC design. | [1] | |
| Polysaccharide | Glucuronide | High plasma stability.[8][9] | Cleavage by β-glucuronidase in the lysosome.[8] | Dependent on enzyme activity in the target cell. | [8][9] |
Table 2: In Vivo Efficacy of ADCs with Different Hydrophilic Linkers
| Linker Type | ADC Example | Tumor Model | Efficacy Outcome | Source(s) |
| PEGylated | Brentuximab-PEG24-vc-MMAE | Karpas-299 Xenograft | High tumor growth inhibition.[10] | [10] |
| Phosphonamidate-PEG12 | Tumor Xenograft | Increased antitumor activity compared to Adcetris.[11] | [11] | |
| Macrocyclic | Brentuximab-3'-amino-α-cyclodextrin-vc-MMAE | Karpas-299 Xenograft | Matched efficacy of PEG24-containing ADC.[1][10] | [1][10] |
| Brentuximab-1-aza-42-crown-14-vc-MMAE | Karpas-299 Xenograft | Superior efficacy to a PEG24-containing ADC.[1] | [1] |
Table 3: Pharmacokinetic Properties of ADCs with Hydrophilic Linkers
| Linker Type | Key Pharmacokinetic Observation | Impact on ADC Performance | Source(s) |
| PEGylated | Clearance rate decreases with increasing PEG length (≥8 units).[10][12] | Longer circulation half-life and increased tumor exposure.[9][13] | [9][10][12][13] |
| Pendant PEG12 linker showed slower clearance than linear PEG24.[4] | Improved pharmacokinetic profile.[4] | [4] | |
| Hydrophilic Linkers (General) | Novel hydrophilic linkers enable high Drug-to-Antibody Ratios (DARs) with pharmacokinetics similar to the naked antibody.[14] | Allows for higher payload delivery without compromising stability and safety.[14] | [14] |
Experimental Protocols
Reproducible and robust in vitro and in vivo assays are essential for the critical evaluation of ADC linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and the release of free payload.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile.
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or LC-MS to determine the average drug-to-antibody ratio (DAR) over time.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC by measuring its half-maximal inhibitory concentration (IC50) in cancer cell lines.
Methodology:
-
Cell Culture: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control articles (e.g., naked antibody, free payload).
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[10]
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth and Grouping: Monitor tumor growth, and when tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.[9]
-
Dosing: Administer the ADC, vehicle control, and other control articles (e.g., non-binding ADC) to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is used to compare the efficacy of the ADC to the control groups.
Visualizing ADC Mechanisms and Workflows
Caption: Cellular mechanism of action for a typical antibody-drug conjugate.
Caption: A streamlined workflow for the synthesis and evaluation of ADCs.
References
- 1. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 2. lyngdorf.steinwaylyngdorf.com [lyngdorf.steinwaylyngdorf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. youtube.com [youtube.com]
- 6. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 7. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. adcreview.com [adcreview.com]
- 10. researchgate.net [researchgate.net]
- 11. purepeg.com [purepeg.com]
- 12. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SEC-HPLC Analysis for ADC Purity and Aggregation
For Researchers, Scientists, and Drug Development Professionals
Size Exclusion Chromatography with High-Performance Liquid Chromatography (SEC-HPLC) is an indispensable analytical technique for characterizing Antibody-Drug Conjugates (ADCs). It is primarily employed to assess purity by separating and quantifying high molecular weight species (aggregates) and low molecular weight fragments from the main monomeric ADC. This guide provides a comparative overview of different SEC-HPLC methodologies and columns, supported by experimental data, to aid in the selection of optimal analytical strategies for ADC development and quality control.
The inherent hydrophobicity of the cytotoxic payloads in ADCs often leads to non-specific interactions with traditional SEC stationary phases, resulting in poor peak shape, inaccurate quantification of aggregates, and compromised resolution.[1][2] This guide highlights the importance of selecting appropriate columns and optimizing mobile phase conditions to mitigate these challenges.
Comparative Analysis of SEC-HPLC Columns
The choice of an SEC-HPLC column is critical for achieving accurate and reproducible results in ADC analysis. Modern columns are designed with hydrophilic surface chemistries to minimize secondary hydrophobic interactions.[1][3] Below is a comparison of different SEC columns based on their performance in analyzing ADCs.
| Column | Particle Size (µm) | Pore Size (Å) | Key Performance Characteristics for ADC Analysis | Reference |
| Agilent AdvanceBio SEC | 2.7 | 300 | Superior Performance: Consistently demonstrates sharp, symmetrical peaks for ADCs with minimal tailing, indicating reduced non-specific interactions.[1][3] Achieves baseline separation of aggregates, enabling accurate quantification.[1][3] Outperforms older generation and some competitor columns, especially for hydrophobic ADCs.[1][4] | [1][3][4] |
| Agilent Bio SEC-3 | 3 | 300 | Challenges with ADCs: Exhibits significant peak tailing and poor peak shape for ADCs due to hydrophobic interactions, making accurate quantification of aggregates difficult.[1][3] Suitable for monoclonal antibodies (mAbs) but not ideal for more hydrophobic ADCs.[1] | [1][3] |
| Competitor Column B | <2.7 | N/A | Increased Secondary Interactions: Shows a loss of peak resolution compared to the AdvanceBio SEC column, likely due to different stationary phase chemistry.[4] | [4] |
| Competitor Column C | <2.7 | N/A | Inferior Resolution: While providing a sharp monomer peak, the resolution of high molecular weight species is inferior to the AdvanceBio SEC column.[4] | [4] |
| Agilent AdvanceBio SEC | 1.9 | 200 | High Resolution & Throughput: The sub-2 µm particle size allows for faster separations without compromising high resolution, which is crucial for accurate quantitation of size variants.[5][6] Shows better peak shape and resolution for both high and low molecular weight species compared to other vendor columns with similar particle sizes.[6] | [5][6] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable SEC-HPLC results. The following are generic protocols that can be adapted for specific ADC molecules and analytical needs.
Generic SEC-HPLC Protocol for ADC Aggregate Analysis
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector is recommended to prevent metal-ion-induced aggregation and sample adsorption.[7]
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm (or similar high-performance SEC column).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.4. The use of an aqueous mobile phase without organic modifiers is preferable to avoid altering the aggregation state of the ADC.[8] The pH of the mobile phase can influence resolution, with pH 7.4 often providing better dimer/monomer separation.[9]
-
Flow Rate: 0.35 - 1.0 mL/min (isocratic elution).
-
Column Temperature: 25-30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5-10 µL of ADC sample at a concentration of approximately 1 mg/mL.[10]
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[10]
Protocol for ADC Analysis with Mobile Phase Optimization
For particularly hydrophobic ADCs that still exhibit peak tailing, the addition of a small amount of organic modifier to the mobile phase can be necessary to reduce secondary interactions.[2][11]
-
Mobile Phase A: 150 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile or Isopropanol
-
Gradient: An isocratic elution with a low percentage of Mobile Phase B (e.g., 5-15%) may be employed. The optimal percentage should be determined empirically to improve peak shape without inducing further aggregation.[7]
Mandatory Visualizations
To further clarify the experimental workflow and the significance of SEC-HPLC in ADC characterization, the following diagrams are provided.
Caption: Experimental workflow for SEC-HPLC analysis of ADCs.
Caption: Contribution of SEC-HPLC data to ADC quality assessment.
References
- 1. agilrom.ro [agilrom.ro]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
A Comparative Guide to Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), as it directly influences both their efficacy and safety profiles. Among the various analytical techniques employed for this purpose, Hydrophobic Interaction Chromatography (HIC) has emerged as a principal method for characterizing the distribution of drug-loaded species. This guide provides an objective comparison of HIC with other common analytical techniques for DAR analysis, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals.
Comparison of Key Methods for DAR Determination
The selection of an appropriate analytical method for DAR determination depends on several factors, including the conjugation chemistry of the ADC, the desired level of information (average DAR vs. distribution of species), and the availability of instrumentation. The following table summarizes and compares the key characteristics of the most prevalent techniques.[1]
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Mass Spectrometry (MS) | UV/Vis Spectroscopy |
| Principle | Separation based on the hydrophobicity of the ADC species under non-denaturing conditions.[2] | Separation based on hydrophobicity under denaturing conditions.[2] | Measurement of the mass-to-charge ratio of intact or reduced ADC species.[3] | Measurement of light absorbance at specific wavelengths for the antibody and the drug.[][5] |
| Information Provided | Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[1][2] | Average DAR and distribution of drug-loaded light and heavy chains.[6] | Precise mass confirmation of different DAR species, average DAR, and drug-load distribution. Can identify unexpected modifications.[3] | Average DAR only.[][5] |
| Advantages | - Non-denaturing conditions maintain the ADC's native structure.[2] - Provides information on the distribution of different drug-loaded species.[2] - Well-established and robust method for cysteine-linked ADCs.[5] | - High resolution.[7] - Orthogonal method to HIC for confirmation.[2] - Compatible with MS detection. | - High accuracy and sensitivity.[3] - Provides detailed molecular information. - Can analyze complex mixtures. | - Simple and rapid.[1] - Requires minimal sample preparation.[1] |
| Limitations | - Lower resolution compared to RP-HPLC.[7] - Not directly compatible with MS due to high salt concentrations in the mobile phase.[8] - May not be suitable for very hydrophobic ADCs.[7] | - Denaturing conditions disrupt the native ADC structure.[2] - May not be suitable for all ADC formats. | - Higher cost and complexity of instrumentation. - Potential for ionization suppression, which can affect quantitation.[7] | - Provides only the average DAR.[1] - Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.[1] |
| Best Suited For | Routine analysis of cysteine-linked ADCs to monitor drug-load distribution and calculate average DAR. | Orthogonal confirmation of DAR and purity analysis, especially when coupled with MS. | In-depth characterization, identification of modifications, and analysis of complex or novel ADCs. | Rapid estimation of average DAR during initial screening or process development. |
Quantitative Data Comparison
A comparative study analyzing a site-specific, first-generation AJICAP-ADC highlights the performance of different analytical techniques. The results demonstrate a good correlation between the methods, although slight variations in the calculated average DAR can be observed.
| Analytical Method | DAR = 0 (%) | DAR = 1 (%) | DAR = 2 (%) | DAR = 3 (%) | Average DAR |
| HIC-HPLC | 10.3 | 20.5 | 66.8 | 2.4 | 1.6 |
| RP-HPLC | 10.2 | 23.9 | 64.1 | 1.8 | 1.6 |
| Native SEC-Q-TOF-MS | 10.5 | 21.7 | 65.1 | 2.7 | 1.6 |
| RPLC-Q-TOF-MS | 9.8 | 24.5 | 65.7 | 0 | 1.6 |
| Denaturing SEC-Q-TOF-MS | 9.9 | 24.3 | 65.8 | 0 | 1.6 |
Data adapted from a study on a first-generation AJICAP-ADC.[9]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for DAR analysis using HIC and a common alternative, RP-HPLC.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) Protocol
Objective: To determine the average DAR and the distribution of drug-loaded species of a cysteine-linked ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 10-50 µg of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the bound species.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol for Reduced ADC
Objective: To determine the average DAR by analyzing the distribution of drug-loaded light and heavy chains.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To the ADC sample, add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
HPLC System Setup:
-
Equilibrate the RP column with a starting condition of ~95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 70-80°C.
-
Set the flow rate to 0.2-0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Apply a linear gradient to increase the percentage of Mobile Phase B to elute the light and heavy chains.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas of the different chain species.
-
Mass Spectrometry (MS) Protocol for Intact ADC
Objective: To determine the average DAR and drug-load distribution by measuring the mass of the intact ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Reversed-phase column suitable for large proteins
Procedure:
-
Sample Preparation: Dilute the ADC sample in an appropriate buffer (e.g., Mobile Phase A) to a suitable concentration for MS analysis (typically 0.1-1 mg/mL). For native MS analysis, buffer exchange into a volatile salt solution like ammonium acetate (B1210297) is required.
-
LC-MS System Setup:
-
Equilibrate the column with the initial mobile phase conditions.
-
Set a flow rate appropriate for the column dimensions.
-
Set the mass spectrometer to acquire data in the appropriate m/z range for the expected charge states of the ADC.
-
-
LC-MS Analysis:
-
Inject the ADC sample.
-
Elute the ADC using a shallow gradient of Mobile Phase B.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Determine the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the weighted average DAR based on the relative abundances and the number of drugs for each species.
-
UV/Vis Spectroscopy Protocol
Objective: To rapidly estimate the average DAR.
Materials:
-
ADC sample
-
Unconjugated antibody
-
Free drug
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two wavelengths: typically 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (λmax).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC solution at both 280 nm and the λmax of the drug.
-
-
Calculate Concentrations:
-
Use the Beer-Lambert law and simultaneous equations to solve for the concentrations of the antibody and the drug in the ADC sample.
-
-
Calculate Average DAR:
-
Average DAR = (Molar concentration of drug) / (Molar concentration of antibody)
-
This comprehensive guide provides a comparative framework for understanding the application of HIC and its alternatives in the critical task of DAR analysis for antibody-drug conjugates. The choice of methodology should be based on the specific analytical needs, the stage of drug development, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing Antibody-Drug Conjugate Binding Affinity: An ELISA-Based Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding affinity of Antibody-Drug Conjugates (ADCs) is paramount to predicting their efficacy and safety. This guide provides a comprehensive comparison of ELISA-based methods for assessing ADC binding affinity, alongside alternative technologies, supported by experimental data and detailed protocols.
The conjugation of a cytotoxic payload to a monoclonal antibody (mAb) can potentially alter its binding characteristics. Therefore, validating that the ADC retains the high affinity and specificity of its parent antibody is a critical step in preclinical development. While various techniques are available, Enzyme-Linked Immunosorbent Assay (ELISA) remains a widely used method due to its accessibility and high-throughput capabilities. This guide will delve into the nuances of direct and competitive ELISA formats for ADC binding affinity assessment and compare them with established alternative methods such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Flow Cytometry.
Comparative Analysis of ADC Binding Affinity Assessment Methods
The choice of assay for determining ADC binding affinity depends on several factors, including the specific characteristics of the ADC, the availability of reagents, and the desired throughput and kinetic information. Below is a summary of the key methods and their respective advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Kinetic Data |
| Direct ELISA | Immobilized antigen binds to the ADC, which is then detected by an enzyme-conjugated secondary antibody. | Simple, high-throughput, cost-effective. | Prone to background noise, endpoint measurement provides affinity estimates (EC50), not true kinetics.[1] | High | No (provides EC50) |
| Competition ELISA | ADC in solution competes with a labeled ADC or antigen for binding to a limited amount of immobilized target. | Useful for small molecules and can determine relative affinity. | More complex setup than direct ELISA, indirect measurement of affinity. | High | No (provides IC50) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the ADC binds to an immobilized antigen in real-time. | Provides real-time kinetic data (ka, kd, KD), high sensitivity, label-free.[2] | Lower throughput, requires specialized equipment, potential for mass transport limitations. | Low to Medium | Yes (ka, kd, KD) |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as the ADC binds. | Real-time kinetic data, higher throughput than SPR, compatible with crude samples.[3][4] | Lower sensitivity than SPR, may not be suitable for very weak or very strong interactions. | Medium to High | Yes (ka, kd, KD) |
| Flow Cytometry | Measures the binding of fluorescently labeled ADC to target antigens on the surface of cells. | Provides information on binding to native antigens on cells, high-throughput.[5] | Indirect measurement of affinity (MFI), requires cell lines expressing the target antigen. | High | No (provides EC50/MFI) |
Quantitative Data Comparison
Accurate determination of the dissociation constant (KD) is crucial for comparing the binding affinity of an ADC to its unconjugated antibody. The following table presents a summary of binding affinity data for representative ADCs and their parent antibodies, highlighting the importance of experimental validation.
| ADC / Antibody | Target | Method | KD (nM) | Reference |
| Trastuzumab | HER2 | SPR | ~1 | [1] |
| Trastuzumab emtansine (T-DM1) | HER2 | Not Specified | Similar to Trastuzumab | [1] |
| High-Affinity anti-MET ADC (HAV-ADC) | MET | SPR | ~4 | [1] |
| Low-Affinity anti-MET ADC (LAV-ADC) | MET | SPR | ~165 | [1] |
| Weak Her2-binding ADC candidate | HER2 | SPR | ~70 | [6] |
Note: A lower KD value indicates a stronger binding affinity.
Experimental Workflows and Protocols
Detailed and reproducible protocols are essential for obtaining reliable binding affinity data. The following sections provide step-by-step methodologies for performing direct and competition ELISA for ADC binding affinity assessment.
Direct ELISA Workflow for ADC Binding Affinity
Caption: Workflow for Direct ELISA to determine ADC binding affinity.
Detailed Protocol for Direct ELISA:
-
Antigen Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[1] Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step as in step 2.
-
ADC/Antibody Incubation: Add serial dilutions of the test ADC and the unconjugated parent antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) that recognizes the primary antibody of the ADC. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBS-T.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark for 15-30 minutes, or until sufficient color development.[7]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄ for HRP/TMB).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the ADC/antibody concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC₅₀).
Competition ELISA Workflow for ADC Binding Affinity
Caption: Workflow for Competition ELISA to determine ADC binding affinity.
Detailed Protocol for Competition ELISA:
-
Antigen Coating and Blocking: Coat and block a 96-well plate with the target antigen as described in the Direct ELISA protocol (steps 1-4).
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of a labeled competitor (e.g., HRP-conjugated ADC or biotinylated antigen) with serial dilutions of the unlabeled test ADC for 1-2 hours at room temperature.
-
Transfer to Coated Plate: Transfer the pre-incubated mixtures to the antigen-coated and blocked plate.
-
Incubation: Incubate for 1-2 hours at room temperature to allow the unbound labeled competitor to bind to the immobilized antigen.
-
Washing: Wash the plate five times with PBS-T to remove unbound reagents.
-
Signal Detection:
-
If using an enzyme-labeled competitor, proceed directly to substrate addition (steps 9-11 of the Direct ELISA protocol).
-
If using a biotinylated competitor, add streptavidin-HRP and incubate for 30-60 minutes at room temperature, followed by washing and substrate addition.
-
-
Data Analysis: The signal generated is inversely proportional to the concentration of the test ADC in the sample. Plot the absorbance against the logarithm of the test ADC concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion
The selection of an appropriate method for assessing ADC binding affinity is a critical decision in the drug development pipeline. ELISA-based methods offer a robust and high-throughput platform for initial screening and characterization. While direct ELISA provides a straightforward approach for determining apparent affinity (EC₅₀), competition ELISA can be valuable for relative affinity ranking. For a more in-depth understanding of the binding kinetics, label-free technologies like SPR and BLI are indispensable, providing crucial on- and off-rate data. Flow cytometry offers the unique advantage of assessing binding in a more physiologically relevant context on the cell surface. By carefully selecting and validating the most suitable assay, researchers can gain high-quality, reproducible data to confidently advance their ADC candidates toward clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 3. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
A Head-to-Head Comparison of Bioconjugation Efficiency with Various Linkers
For researchers, scientists, and drug development professionals, the covalent linking of biomolecules is a foundational technique in the development of therapeutics, diagnostics, and research tools. The choice of linker is a critical decision that profoundly influences the efficiency, stability, and functionality of the resulting bioconjugate.[1] This guide provides an objective comparison of the performance of several widely used linker technologies, supported by experimental data, to empower researchers in making informed decisions for their specific bioconjugation needs.
This guide will focus on a comparative analysis of four prominent classes of bioconjugation chemistries:
-
N-hydroxysuccinimide (NHS) Ester-Amine Chemistry: A widely used method targeting primary amines on lysine (B10760008) residues.[2]
-
Maleimide-Thiol Chemistry: A highly specific method for targeting sulfhydryl groups on cysteine residues.[3]
-
Click Chemistry: A class of highly efficient and bioorthogonal reactions, including the popular strain-promoted azide-alkyne cycloaddition (SPAAC).[4]
-
Sortase-Mediated Ligation: An enzymatic approach that offers site-specific conjugation.[5]
Data Presentation: A Quantitative Comparison of Linker Performance
The selection of a linker is often a balance between reaction speed, specificity, and the stability of the final conjugate.[1] The following tables summarize key performance indicators for each linker type based on available data. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.[6]
| Feature | NHS Ester (Amine-Reactive) | Maleimide (B117702) (Thiol-Reactive) | Click Chemistry (SPAAC) | Sortase-Mediated Ligation |
| Target Functional Group | Primary amines (-NH₂) on lysines and N-terminus[2] | Sulfhydryls (-SH) on cysteines[3] | Azides (-N₃) and strained alkynes (e.g., DBCO)[7] | LPXTG motif and oligo-glycine sequence[5] |
| Optimal pH | 7.2 - 8.5[3] | 6.5 - 7.5[3] | Wide range (typically 4-11)[4] | 7.0 - 8.5 |
| Typical Reaction Time | 30 minutes - 4 hours[3] | Minutes to a few hours[4] | Under 1 hour to several hours[4] | 2 - 24 hours |
| Reaction Efficiency/Yield | Generally high, but can be variable, often leading to heterogeneous products[4] | High, with reported efficiencies from 84% to nearly 100%[8] | Typically very high and quantitative (>95%)[9] | High, with efficiencies greater than 90% routinely achieved[5][10] |
| Specificity | Moderate; reacts with any accessible primary amine[11] | High for thiols at optimal pH[11] | High; bioorthogonal reaction[11] | High; site-specific enzymatic recognition[5] |
| Biocompatibility | Good for in vitro applications[4] | Generally good, but maleimide-thiol linkage can undergo retro-Michael reaction in vivo[4] | SPAAC is highly biocompatible as it does not require a cytotoxic copper catalyst[4] | Excellent; enzymatic reaction under physiological conditions[5] |
| Linker Type | Resulting Linkage | Bond Stability | Key Features |
| NHS Ester | Amide bond | Highly stable and considered non-cleavable under physiological conditions[2][12] | Robust and straightforward method for labeling proteins with accessible lysines.[3] Can result in a heterogeneous mixture of conjugates.[4] |
| Maleimide | Thioether bond | Generally stable, but can be susceptible to retro-Michael reaction, leading to deconjugation.[12] Stability can be improved with next-generation maleimides.[13] | Highly specific for cysteine residues, allowing for more site-specific conjugation.[3] |
| Click Chemistry (SPAAC) | Triazole ring | Exceptionally stable and considered irreversible under physiological conditions[4][14] | Highly efficient, specific, and bioorthogonal, making it suitable for a wide range of applications, including in vivo studies.[1] |
| Sortase-Mediated Ligation | Peptide bond | Highly stable | Enzymatic reaction ensures site-specific conjugation, leading to homogeneous products with consistent drug-to-antibody ratios.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key experiments cited.
Protocol 1: Amine Conjugation using NHS Ester
This protocol describes the labeling of a protein with an NHS-ester functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS).
-
NHS-ester reagent, dissolved in anhydrous DMSO or DMF (10 mM stock).[7]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[7]
-
Purification column (e.g., gel filtration/desalting column).[7]
Methodology:
-
Buffer Exchange: Ensure the protein is in the appropriate reaction buffer at the desired concentration.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by purifying the conjugate using a desalting column.
Protocol 2: Thiol Conjugation using Maleimide
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein with a free cysteine residue.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable reaction buffer (e.g., phosphate buffer with EDTA).
-
Maleimide reagent, dissolved in DMSO or DMF.
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5.
-
Reducing agent (e.g., TCEP or DTT, if disulfide reduction is needed).
-
Desalting column or dialysis cassette for purification.[1]
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent by buffer exchange.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the conjugate from excess maleimide reagent using a desalting column or dialysis.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a typical SPAAC reaction for bioconjugation.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS).
-
Strained alkyne (e.g., DBCO) reagent, dissolved in DMSO.
-
Purification column (e.g., size-exclusion chromatography).
Methodology:
-
Reaction Setup: Combine the azide-modified protein with a 3- to 10-fold molar excess of the strained alkyne reagent.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.
-
Purification: Remove the excess unreacted alkyne reagent by size-exclusion chromatography.
Protocol 4: Sortase-Mediated Ligation
This protocol provides a general procedure for sortase-mediated protein modification.
Materials:
-
Protein of interest containing a C-terminal LPXTG recognition motif.
-
Oligo-glycine functionalized molecule of interest.
-
Sortase A enzyme.
-
Reaction Buffer: Tris-HCl buffer with CaCl₂, pH 7.5.
-
Purification system (e.g., affinity chromatography).
Methodology:
-
Reaction Mixture: Combine the LPXTG-containing protein, a 5-fold molar excess of the oligo-glycine substrate, and a sub-stoichiometric amount of sortase A enzyme in the reaction buffer.[10]
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C or room temperature) for 2-24 hours.
-
Purification: Purify the resulting conjugate to remove the sortase enzyme, unreacted substrates, and byproducts. This can often be achieved using affinity chromatography if the protein of interest has an affinity tag.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the described bioconjugation methods.
Caption: Comparison of four common bioconjugation reaction pathways.
Caption: A generalized workflow for producing an antibody-drug conjugate (ADC).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of SG3400 delate(Mal-amido-PEG8)
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Laboratory Safety and Chemical Handling.
The proper disposal of SG3400 delate(Mal-amido-PEG8), a potent toxin molecule and intermediate in the synthesis of Antibody-Drug Conjugates (ADCs), is critical for ensuring laboratory safety and environmental protection.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle SG3400 delate(Mal-amido-PEG8) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of the solid compound and its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of any fine powders or aerosols.
Core Operational and Disposal Plan
The disposal of SG3400 delate(Mal-amido-PEG8) involves a multi-step process that includes the deactivation of the reactive maleimide (B117702) group, proper containment, and disposal through a licensed hazardous waste contractor.[3]
Key Principles:
-
Waste Segregation: All waste containing SG3400 delate(Mal-amido-PEG8) must be segregated from other chemical waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "SG3400 delate(Mal-amido-PEG8)," and prominently display "Hazardous Waste" and "Toxic" warnings.[4]
-
Professional Disposal: The sole method for the final disposal of this chemical is through a licensed EHS vendor. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4]
Quantitative Data Summary for Mal-amido-PEG8-acid
While specific data for SG3400 delate(Mal-amido-PEG8) is not publicly available, the following table summarizes key quantitative data for the related compound, Mal-amido-PEG8-acid, which shares the maleimide-PEG8 linker structure.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄N₂O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 592.6 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic information for similar compounds |
| Storage | -20°C for long term (months to years) | --INVALID-LINK-- |
Detailed Experimental Protocol for Disposal
The following procedure outlines the safe disposal of SG3400 delate(Mal-amido-PEG8) in various forms.
Step 1: Waste Segregation and Collection
Proper segregation is the foundational step for safe disposal.
-
Solid Waste: Place unused or expired solid SG3400 delate(Mal-amido-PEG8) in its original container or a new, clearly labeled, sealed, and chemical-resistant container.
-
Contaminated Consumables: Pipette tips, tubes, gloves, and other contaminated consumables should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "SG3400 delate(Mal-amido-PEG8) Contaminated Debris."[4]
-
Liquid Waste: Collect all solutions containing SG3400 delate(Mal-amido-PEG8) in a dedicated, sealed, and clearly labeled hazardous waste container.
Step 2: Deactivation of the Maleimide Group
To ensure safe disposal, it is best practice to deactivate the reactive maleimide moiety by reacting it with an excess of a thiol-containing compound.[3]
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.[3]
-
Reaction: In a designated chemical waste container, add the SG3400 delate(Mal-amido-PEG8) waste to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended.[3]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.[3]
Step 3: Storage and Final Disposal
-
Container Management: Ensure the hazardous waste container is securely sealed and properly labeled with the contents and hazard warnings.
-
Temporary Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be designated for hazardous waste.[4]
-
Professional Disposal: Contact your institution's EHS department to schedule a pickup for your hazardous waste container. Follow all institutional protocols for waste accumulation, storage, and pickup requests.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for SG3400 delate(Mal-amido-PEG8).
Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While this guide is based on available safety information for similar compounds, it is essential to consult your institution's specific EHS guidelines and the manufacturer's safety data sheet if available.
References
Personal protective equipment for handling SG3400 delate(Mal-amido-PEG8)
Hazard Assessment and Mitigation
SG3400 delate(Mal-amido-PEG8) is a polyethylene (B3416737) glycol (PEG)-based linker containing a maleimide (B117702) group. The maleimide group is reactive towards thiols, and while PEG compounds are generally considered to have low toxicity, the overall compound should be handled as a potentially hazardous chemical.[1][2] Potential hazards include skin and eye irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense to minimize exposure. The following table summarizes the mandatory PPE for handling SG3400 delate(Mal-amido-PEG8).[2][3][4]
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4] Double-gloving is recommended for direct handling.[3] | To prevent skin contact. Gloves should be inspected before use and disposed of properly.[4][5] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[2][3][4] A face shield may be required for large quantities or when there is a splash hazard.[4] | To protect eyes from splashes or airborne particles.[5][6] |
| Skin and Body Protection | A standard full-length laboratory coat.[2][3][5] | To protect skin and clothing from contamination.[3][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of generating dust from the solid form of the compound.[2][3] | To prevent inhalation of airborne particles.[3][5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe handling of SG3400 delate(Mal-amido-PEG8) throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.[3]
-
Store the compound in a tightly sealed container at -20°C, protected from light and moisture.[3][7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]
2. Preparation for Use:
-
Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid compound.[2][3][6]
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3][6]
-
Weigh the desired amount of the solid compound carefully to minimize dust creation.[3][5]
3. Dissolution and Handling:
-
Dissolve the reagent immediately before use in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3]
-
Avoid preparing stock solutions in aqueous buffers for long-term storage as the maleimide group can be unstable.[3]
-
Always wear the appropriate PPE when handling solutions.[3]
Experimental Workflow
Caption: A typical experimental workflow for using SG3400 delate(Mal-amido-PEG8).
Spill and Exposure Procedures
Immediate and appropriate response to spills and exposures is critical.
Spill Response:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.[1]
-
Wear Appropriate PPE: Before cleaning, don the prescribed PPE.[1]
-
Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[1][4]
-
Collect Absorbed Material: Carefully collect the absorbed material into a designated hazardous waste container.[1][4]
-
Clean the Spill Area: Decontaminate the area with a suitable detergent and water.[1]
-
Dispose of Cleaning Materials: Place all contaminated cleaning materials into the hazardous waste container.[1]
Exposure First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[5][9]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][7][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5][7][9]
Disposal Plan
All waste containing SG3400 delate(Mal-amido-PEG8) must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[3][5][8]
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid compound and contaminated disposables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.[4][8][9]
-
Liquid Waste: Collect all liquid waste from experiments in a sealed and appropriately labeled container.[9] Do not dispose of it down the drain.[8]
Deactivation of Maleimide Moiety (Recommended): Before final disposal, it is good practice to deactivate the reactive maleimide group.[2][3]
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer.[2]
-
Reaction: In a designated chemical waste container, add the SG3400 delate waste to an excess of the quenching solution.[2]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing.[2]
Final Disposal:
-
Container Management: Ensure waste containers are clearly labeled with the full chemical name and a "Hazardous Waste" warning.[1][8] Do not fill containers to more than 80% capacity.[8]
-
Professional Disposal: Arrange for disposal through a licensed chemical waste disposal facility, likely via incineration.[1][6][8]
Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling and disposal of SG3400 delate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
